molecular formula C5H8N2 B029720 1,3-Dimethylpyrazole CAS No. 694-48-4

1,3-Dimethylpyrazole

Cat. No.: B029720
CAS No.: 694-48-4
M. Wt: 96.13 g/mol
InChI Key: NODLZCJDRXTSJO-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrazole is a versatile and valuable nitrogen-containing heterocyclic compound extensively utilized in chemical research and development. Its primary application lies as a fundamental building block and key synthetic intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Researchers value this compound for its role as a ligand in coordination chemistry and catalysis, where it can modulate the activity and selectivity of metal complexes. Furthermore, its structural motif is of significant interest in medicinal chemistry for the design and synthesis of novel pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The mechanism of action for this compound is context-dependent; in biological systems, derivatives may act by interfering with specific enzymatic pathways, while in synthetic applications, it functions as a scaffold or a coordinating agent. This reagent is characterized by its pyrazole core, substituted with methyl groups at the 1 and 3 positions, which influences its electronic properties, steric profile, and reactivity. It is supplied as a high-purity compound to ensure consistent and reliable performance in all research applications, including method development and scale-up experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpyrazole
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InChI

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLZCJDRXTSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID90219523
Record name 1H-Pyrazole, 1,3-dimethyl-
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Molecular Weight

96.13 g/mol
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CAS No.

694-48-4
Record name 1,3-Dimethylpyrazole
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Record name 1,3-Dimethylpyrazole
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Record name 1H-Pyrazole, 1,3-dimethyl-
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Record name 1,3-dimethyl-1H-pyrazole
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Record name 1,3-DIMETHYLPYRAZOLE
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Foundational & Exploratory

1,3-Dimethylpyrazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dimethylpyrazole

Introduction

This compound is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at positions 1 and 3. Its unique structure serves as a valuable scaffold and building block in various scientific fields. This document provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development.

Chemical Identification and Properties

This compound is chemically identified by its CAS number 694-48-4.[1][2][3] It is a compound useful in organic synthesis and is recognized for its stability and ease of handling in complex chemical processes.[1][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. It typically appears as a colorless to pale yellow liquid or oil.

PropertyValueReference
CAS Number 694-48-4
Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
Appearance Colorless to pale yellow liquid; Oil
Boiling Point 138°C (lit.)
Density 0.9561 g/cm³
Flash Point 38.6°C
Refractive Index 1.4700 to 1.4740
Vapor Pressure 7.74 mmHg at 25°C
Maximum Wavelength (λmax) 221 nm (in Ethanol)
Solubility Soluble in water; Moderately soluble in ethanol, acetone, dimethylformamide; Sparingly soluble in Chloroform.

Synthesis and Reactions

The synthesis of the pyrazole (B372694) core is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This general pathway allows for the creation of a wide variety of substituted pyrazoles.

G cluster_reactants Reactants cluster_products Products r1 1,3-Dicarbonyl Compound proc Condensation Reaction r1->proc r2 Hydrazine Derivative (R-NH-NH2) r2->proc p1 Pyrazole Derivative p2 Water (2 H2O) proc->p1 proc->p2

General synthesis pathway for pyrazole derivatives.

A specific, scalable process for a related compound, 4-amino-1,3-dimethylpyrazole hydrochloride, has been developed starting from methyl hydrazine and acetaldehyde (B116499) dimethylacetal, highlighting the industrial relevance of these synthesis routes.

Applications in Research and Development

This compound and its derivatives are versatile compounds with significant applications across multiple industries.

  • Pharmaceutical Development : The pyrazole moiety is a recognized pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs. This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Derivatives have demonstrated potent antimicrobial activity against resistant bacterial strains like MRSA and fungi such as Aspergillus niger.

  • Agricultural Chemistry : This compound is an effective intermediate in the production of herbicides and fungicides, contributing to crop protection and improved yields. It also functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which control cell elongation.

  • Material Science : In polymer science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, leading to more durable materials.

  • Chemical Research : It is employed as a reagent in various organic reactions, often acting as a nucleophile or a ligand to facilitate the formation of new chemical bonds.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide protocols for synthesis and solution preparation.

Synthesis of 3,5-Dimethylpyrazole (Illustrative Protocol)

This protocol, adapted from a standard procedure for a closely related isomer, illustrates a common method for pyrazole synthesis.

  • Preparation : Dissolve 65g (0.50 mole) of hydrazine sulfate (B86663) in 400 mL of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer and thermometer.

  • Cooling : Immerse the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Reaction : Add 50g (0.50 mole) of acetylacetone (B45752) dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stirring : Continue to stir the mixture for 1 hour at 15°C after the addition is complete.

  • Workup : Dilute the contents with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with an initial 125 mL of ether, followed by four subsequent extractions with 40 mL portions of ether.

  • Drying and Isolation : Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation to yield the crystalline product.

Protocols for In Vivo Solution Preparation

For biological testing, proper formulation is essential. The following are established methods for dissolving this compound for in vivo experiments. It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. Working solutions should be freshly prepared on the day of use.

Protocol 1: DMSO/PEG300/Tween-80/Saline

  • Prepare a stock solution in DMSO.

  • For a final 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to reach the final volume of 1 mL.

  • The final solvent composition by volume is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility is ≥ 2.5 mg/mL (26.01 mM).

Protocol 2: DMSO/SBE-β-CD/Saline

  • Prepare a stock solution in DMSO.

  • For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.

  • The final solvent composition by volume is: 10% DMSO and 90% (20% SBE-β-CD in Saline). The solubility is ≥ 2.5 mg/mL (26.01 mM).

Protocol 3: DMSO/Corn Oil

  • Prepare a stock solution in DMSO.

  • For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.

  • The final solvent composition by volume is: 10% DMSO and 90% Corn Oil. The solubility is ≥ 2.5 mg/mL (26.01 mM).

G start Start: Prepare Stock Solution in DMSO add_peg Add 40% PEG300 and Mix start->add_peg 10% DMSO add_tween Add 5% Tween-80 and Mix add_peg->add_tween add_saline Add 45% Saline (q.s. to final volume) and Mix add_tween->add_saline end End: Clear Working Solution (≥ 2.5 mg/mL) add_saline->end

Workflow for preparing an in vivo solution (Protocol 1).

References

An In-depth Technical Guide to 1,3-Dimethylpyrazole: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile chemical nature makes it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a precursor to biologically active molecules, with a focus on its implications in drug discovery and development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by a pyrazole (B372694) ring system with methyl groups substituted at the 1 and 3 positions. A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₈N₂[2]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 0.9561 g/cm³[3]
Boiling Point 138 °C
Melting Point 82.75 °C (estimate)
Flash Point 38.6 °C
Refractive Index 1.4700 to 1.4740
Vapor Pressure 7.74 mmHg at 25°C
Solubility Sparingly soluble in chloroform (B151607), soluble in DMSO (≥ 100 mg/mL)
Chemical and Spectroscopic Properties of this compound
PropertyValueReference(s)
CAS Number 694-48-4
pKa 2.72 ± 0.10 (Predicted)
LogP 0.72850
¹³C NMR (CDCl₃) δ (ppm): 13.5 (CH₃), 38.8 (N-CH₃), 104.2 (C4), 138.1 (C5), 149.3 (C3)
¹H NMR (CDCl₃) δ (ppm): 2.25 (s, 3H, C-CH₃), 3.75 (s, 3H, N-CH₃), 6.0 (d, 1H, H4), 7.2 (d, 1H, H5)
Major IR Peaks (cm⁻¹) ~2950 (C-H stretch), ~1580 (C=N stretch), ~1500 (C=C stretch)

Synthesis and Reactivity

The synthesis of this compound and its derivatives is of significant interest due to their utility as precursors in the development of pharmaceuticals and other advanced materials. The primary synthetic route involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products Hydrazine Derivative Hydrazine Derivative Condensation Reaction Condensation Reaction Hydrazine Derivative->Condensation Reaction Beta-Dicarbonyl Compound Beta-Dicarbonyl Compound Beta-Dicarbonyl Compound->Condensation Reaction This compound This compound Condensation Reaction->this compound Water Water Condensation Reaction->Water

General synthesis workflow for this compound.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (A Representative Derivative)

This protocol details the synthesis of a key derivative, illustrating a common synthetic strategy.

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride (B1165640)

  • 40% Methylhydrazine aqueous solution

  • Sodium hydroxide

  • Toluene

  • Hydrochloric acid (15%)

Procedure:

  • Condensation: A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (mass ratio of approximately 6:9:9) is heated to initiate a condensation reaction, forming an intermediate compound.

  • Cyclization: The resulting intermediate is then reacted with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide. This step facilitates the cyclization to form the pyrazole ring.

  • Hydrolysis and Purification: The liquid containing the pyrazole derivative is heated to 85-90°C, and 15% hydrochloric acid is slowly added. Toluene and water are added concurrently. After cooling, the mixture is centrifuged and dried to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR.

  • Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=N, and C=C stretching vibrations.

Biological Significance and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE4 inhibitors have demonstrated anti-inflammatory effects and are being investigated for the treatment of various inflammatory diseases.

The mechanism of action involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.

G This compound Derivative This compound Derivative PDE4 PDE4 This compound Derivative->PDE4 inhibits AMP AMP PDE4->AMP hydrolyzes cAMP cAMP PKA PKA cAMP->PKA activates Downstream Targets Downstream Targets PKA->Downstream Targets phosphorylates Anti-inflammatory Effects Anti-inflammatory Effects Downstream Targets->Anti-inflammatory Effects leads to

References

Solubility of 1,3-Dimethylpyrazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylpyrazole in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents available qualitative data, a detailed compilation of quantitative solubility for its isomer, 3,5-dimethylpyrazole (B48361), and robust experimental protocols for determining solubility. This guide is intended to be a valuable resource for professionals in research and development, aiding in process design, formulation, and purification.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole (B372694) ring substituted with two methyl groups. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. A thorough understanding of the solubility of this compound in organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.

Solubility Profile of this compound

Qualitative Solubility

Qualitative assessments indicate that this compound exhibits moderate solubility in common polar organic solvents. It has been described as having moderate solubility in ethanol, acetone, and dimethylformamide, with limited solubility in water. Another source indicates it is soluble in water and sparingly soluble in chloroform. One supplier reports a high solubility in Dimethyl Sulfoxide (DMSO) of ≥ 100 mg/mL.[1]

Quantitative Solubility of 3,5-Dimethylpyrazole (Isomer)

While specific quantitative solubility data for this compound is not widely available in published literature, extensive data exists for its structural isomer, 3,5-dimethylpyrazole. This data, obtained through the isothermal saturation method, serves as a valuable proxy for estimating the solubility behavior of this compound.[2][3] The mole fraction solubility of 3,5-dimethylpyrazole in nine different organic solvents at temperatures ranging from 283.15 K to 313.15 K is presented below.[2] In general, the solubility of 3,5-dimethylpyrazole was found to increase with a rise in temperature across all tested solvents.[2] The solubility order from highest to lowest was observed as: 1-butanol (B46404) > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene (B28343) > acetonitrile.

Table 1: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-ButanolEthyl AcetateAcetoneTolueneAcetonitrile
283.15 0.22580.23610.29740.23590.35410.22850.22760.17820.1458
288.15 0.24830.26120.32580.26110.38870.25230.25190.19840.1633
293.15 0.27250.28830.35610.28790.42510.27790.27780.22010.1821
298.15 0.29840.31740.38830.31650.46340.30530.30560.24350.2023
303.15 0.32620.34860.42240.34700.50360.33470.33530.26860.2241
308.15 0.35590.38200.45850.37940.54580.36620.36710.29560.2475
313.15 0.38770.41770.49670.41380.59010.39990.40120.32440.2726

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the quantitative and qualitative determination of the solubility of an organic compound such as this compound.

Quantitative Method: Isothermal Saturation

The isothermal saturation method is a precise and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To determine the exact concentration of a solute in a solvent at saturation point under constant temperature and pressure.

Materials and Equipment:

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or shaker with precise temperature control (±0.1 K)

  • Sealed vials (e.g., glass ampoules or screw-cap vials)

  • Magnetic stirrer and stir bars

  • Syringes with filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.

  • Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture vigorously for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle for several hours at the constant experimental temperature.

  • Sampling and Analysis: Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent any solid particles from being transferred. Immediately weigh and dilute the sample with a suitable solvent in a volumetric flask to avoid precipitation. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Objective: To quickly classify the solubility of a compound into broad categories.

Materials and Equipment:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solute (this compound) and a range of organic solvents

Procedure:

  • Sample Preparation: Place a small, pre-weighed amount of the solute (e.g., 25 mg) into a small test tube.

  • Solvent Addition: Add a small volume of the solvent (e.g., 0.75 mL) in portions.

  • Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).

  • Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves completely, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for quantitative solubility determination.

Solubility_Workflow start Start prep 1. Preparation of Mixture Add excess solute to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate mixture in a thermostatic bath at constant temperature. prep->equil settle 3. Phase Separation Cease agitation and allow solid to settle. equil->settle sample 4. Sampling & Filtration Withdraw supernatant using a filtered, pre-warmed syringe. settle->sample dilute 5. Dilution Immediately dilute the sample in a volumetric flask to a known volume. sample->dilute analyze 6. Analysis Determine concentration using a calibrated method (e.g., HPLC). dilute->analyze calculate 7. Calculation Calculate solubility from concentration and dilution factor. analyze->calculate end End calculate->end

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

This technical guide has summarized the available solubility information for this compound. While specific quantitative data is limited, qualitative descriptions and extensive quantitative data for its isomer, 3,5-dimethylpyrazole, provide valuable insights into its likely behavior in various organic solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to precisely determine the solubility of this compound in their specific systems of interest. Such empirical data is critical for optimizing reaction conditions, developing effective purification strategies, and designing successful formulations in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethylpyrazole is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[2][3] Pyrazole (B372694) derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][4] This technical guide provides a comprehensive overview of the core molecular properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
CAS Number 694-48-4
Appearance Colorless to pale yellow liquid or white to off-white crystalline solid
Boiling Point 153 °C at 760 mmHg
Density 0.98 g/cm³
Solubility Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.

Experimental Protocols: Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. One of the most common and established methods for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The following protocol describes a general procedure for the synthesis of a 3,5-dimethylpyrazole (B48361), which can be adapted for the synthesis of this compound by using an appropriately substituted hydrazine.

General Procedure for the Synthesis of 3,5-Dimethylpyrazole

This protocol is based on the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydrazine.

Materials:

  • Hydrazine sulfate (B86663)

  • 10% Sodium hydroxide (B78521) solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90–100°)

Equipment:

  • 1-L round-bottomed flask

  • Separatory funnel

  • Thermometer

  • Stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • Preparation of the Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer. Cool the flask in an ice bath.

  • Addition of Acetylacetone: Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Reaction: Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole product will begin to precipitate.

  • Extraction: Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether. Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.

  • Drying and Isolation: Combine the ether extracts and wash them once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate. Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • Purification: The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.

To synthesize this compound specifically, methylhydrazine would be used in place of hydrazine sulfate, which would introduce a methyl group at the 1-position of the pyrazole ring.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dimethylpyrazole derivative, highlighting the key stages from reactants to the purified product.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Workup cluster_purification Purification Reactant1 1,3-Dicarbonyl (e.g., Acetylacetone) Condensation Condensation Reaction (~15°C) Reactant1->Condensation Reactant2 Hydrazine Derivative (e.g., Methylhydrazine) Reactant2->Condensation Extraction Solvent Extraction Condensation->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Solvent Removal Drying->Distillation Recrystallization Recrystallization Distillation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A flowchart of the general synthesis protocol for dimethylpyrazole derivatives.

Applications in Research and Drug Development

This compound and its derivatives are versatile building blocks in the synthesis of a wide range of compounds with therapeutic potential. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

  • Pharmaceutical Development: this compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders. The pyrazole moiety is a recognized pharmacophore in numerous therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.

  • Antimicrobial Research: Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity. Molecular docking studies suggest that these compounds may act by targeting essential bacterial and fungal enzymes.

  • Enzyme Inhibition: Certain derivatives of dimethylpyrazole have been designed and synthesized as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of cellular functions and a promising target for treating inflammatory diseases such as asthma and COPD.

  • Agrochemicals: In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides, contributing to crop protection and improved yields.

The stability and ease of handling of this compound facilitate its incorporation into complex chemical syntheses, making it a valuable compound for researchers and industry professionals.

References

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile synthesis and diverse biological activities have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and materials. This in-depth technical guide explores the seminal discoveries that brought pyrazole compounds to the forefront of chemical science, providing a historical context, detailed experimental protocols for their foundational syntheses, and an examination of their impact on drug discovery, exemplified by the cyclooxygenase-2 (COX-2) signaling pathway.

The Dawn of Pyrazoles: Ludwig Knorr and the Synthesis of a Pyrazolone

The history of pyrazoles begins not with the parent compound, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr was investigating the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine.[1] His work led to the first synthesis of a substituted pyrazole, specifically a pyrazolone, which he named.[1] This reaction, now famously known as the Knorr pyrazole synthesis, marked the birth of a new class of heterocyclic compounds that would prove to be of immense importance.[2][3] The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically catalyzed by an acid.[2]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The versatility of the Knorr synthesis lies in its ability to accommodate a wide variety of substituents on both the 1,3-dicarbonyl and hydrazine starting materials, allowing for the creation of a diverse library of pyrazole derivatives.

This protocol is a classic example of the Knorr pyrazole synthesis.

Materials:

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine all the ether extracts and wash once with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of slightly yellow crystals with a melting point of 107–108°C.

  • For further purification, the product can be recrystallized from approximately 250 ml of 90–100°C petroleum ether.

Knorr_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hydrazine_Sulfate Hydrazine Sulfate in NaOH Solution Mixing Mix and React at 15°C Hydrazine_Sulfate->Mixing Acetylacetone Acetylacetone Acetylacetone->Mixing Extraction Ether Extraction Mixing->Extraction Drying Drying over K₂CO₃ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Petroleum Ether Evaporation->Recrystallization Final_Product Pure 3,5-Dimethylpyrazole Recrystallization->Final_Product

The Synthesis of the Parent Pyrazole: Hans von Pechmann's Contribution

While Knorr's work was groundbreaking, the synthesis of the parent pyrazole molecule was achieved later. In 1898, German chemist Hans von Pechmann developed a method to synthesize pyrazole from acetylene (B1199291) and diazomethane (B1218177). This reaction proceeds via a 1,3-dipolar cycloaddition.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis involves the reaction of a diazo compound with an alkyne. The use of the highly reactive and hazardous diazomethane and acetylene in the original synthesis has led to the development of safer, more modern alternatives.

Note: This classical procedure involves hazardous materials and should only be performed by experienced chemists with appropriate safety precautions.

Materials:

  • A solution of diazomethane in ether

  • Acetylene gas

Procedure:

  • A cold ethereal solution of diazomethane is prepared.

  • Acetylene gas is passed through this cold solution.

  • The reaction mixture is allowed to stand, during which the cycloaddition reaction occurs to form 3H-pyrazole.

  • A subsequent tautomeric shift (a 1,5-hydrogen shift) leads to the aromatic pyrazole.

  • The solvent is carefully removed to isolate the pyrazole product.

Physical Properties of Early Pyrazole Compounds

The following table summarizes the key physical properties of the parent pyrazole and some of its early and simple derivatives.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PyrazoleC₃H₄N₂68.0869-70186-188
3,5-DimethylpyrazoleC₅H₈N₂96.13105-108218
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O174.20126-128287 (at 265 mmHg)
3-MethylpyrazoleC₄H₆N₂82.1036.5204
4-MethylpyrazoleC₄H₆N₂82.1025Not readily available
1,3-DimethylpyrazoleC₅H₈N₂96.13Not readily available138
1,5-DimethylpyrazoleC₅H₈N₂96.13Not readily available153

The Biological Significance of Pyrazoles: The Case of COX-2 Inhibition

The true impact of pyrazole chemistry on human health became evident with the discovery of their potent and diverse biological activities. A landmark example is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and exemplifies the successful application of this heterocycle in drug design.

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Selective inhibition of COX-2 allows for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

The COX-2 Signaling Pathway

The expression of the COX-2 enzyme is regulated by a complex network of signaling pathways that are often activated by pro-inflammatory stimuli.

COX2_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_transcription Gene Transcription cluster_translation Protein Synthesis & Action cluster_inhibition Inhibition Cytokines Cytokines (e.g., TNF-α, IL-1β) Receptors Receptors Cytokines->Receptors Growth_Factors Growth Factors Growth_Factors->Receptors MAPK MAPK Pathway (ERK, p38, JNK) Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB Transcription_Factors Activation of Transcription Factors MAPK->Transcription_Factors NFkB->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Catalyzes conversion of Arachidonic Acid to Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2_Protein Inhibits

Conclusion

From its initial discovery in the late 19th century, the pyrazole nucleus has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. The pioneering work of Ludwig Knorr and Hans von Pechmann laid the foundation for the synthesis of a vast array of pyrazole derivatives. The subsequent discovery of their potent biological activities, particularly in the realm of anti-inflammatory and analgesic agents, has solidified the importance of pyrazoles in modern drug discovery. The continued exploration of pyrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, ensuring the enduring legacy of this remarkable heterocyclic ring system.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethylpyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Molecular Structure:

This compound

  • Molecular Formula: C₅H₈N₂

  • Molecular Weight: 96.13 g/mol [1][2]

  • CAS Number: 694-48-4[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
2.15s3-CH₃
3.65s1-CH₃ (N-CH₃)
5.89dH-4
7.23dH-5

Solvent: Chloroform-d

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
13.53-CH₃
38.81-CH₃ (N-CH₃)
104.2C-4
137.9C-5
149.8C-3

Solvent: Chloroform-d[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2920-3100Medium-StrongC-H stretch (aromatic and aliphatic)
1500-1600MediumC=C and C=N stretching (aromatic ring)
1450MediumCH₃ bending
1380MediumCH₃ bending
~750StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Electron Ionization (EI-MS) Data

m/zRelative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
95~70[M-H]⁺
81~20[M-CH₃]⁺
54~20
41~20

The molecular ion peak is the base peak.[4]

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) for NMR Sample->Dissolve NMR Prepare_Mull Prepare Neat Liquid Film or KBr Pellet for IR Sample->Prepare_Mull IR Vaporize Vaporize/Inject for MS Sample->Vaporize MS NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec IR Spectrometer Prepare_Mull->IR_Spec MS_Spec Mass Spectrometer Vaporize->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structure Elucidation & Verification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation :

    • For ¹H NMR, accurately weigh approximately 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary.

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are used because they are "invisible" in the proton NMR spectrum.

    • Gently agitate the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral quality.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.

    • Cap the NMR tube and label it clearly.

    • An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Tune and match the probe to the nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.

    • Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

Infrared (IR) Spectroscopy Protocol (Thin Film Method)
  • Sample Preparation :

    • Since this compound is a liquid at room temperature, the neat liquid film method is appropriate.

    • Place a drop or two of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition :

    • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

    • Acquire the IR spectrum of the sample.

    • The resulting spectrum will be a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS) Protocol (Electron Ionization)
  • Sample Introduction :

    • Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).

    • The sample is vaporized in a high vacuum environment.

  • Ionization :

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

    • This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺).

    • The high energy of electron impact often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.

  • Mass Analysis :

    • The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

    • In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field to deflect their path.

  • Detection :

    • The separated ions are detected, and their abundance is recorded for each m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.

References

In-Depth Technical Guide to the Safe Handling of 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-Dimethylpyrazole (CAS No. 694-48-4), a heterocyclic organic compound used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a flammable liquid and vapor that requires careful handling to prevent ignition and exposure.[1]

PropertyValueSource
Molecular Formula C₅H₈N₂[2][3]
Molecular Weight 96.13 g/mol [2]
Appearance Colorless to light orange/yellow/green clear liquid
Odor Faint, characteristic
Boiling Point 138 - 140.2 °C
Flash Point 38.6 °C
Density 0.98 g/cm³
Vapor Pressure 7.74 mmHg at 25°C
Solubility Moderately soluble in ethanol, acetone, and dimethylformamide. Limited solubility in water.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following GHS classifications:

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Data

Exposure RouteToxicity ValueSpeciesFinding
OralNo data available
DermalNo data available
InhalationNo data available

Occupational Exposure Limits

Occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. Therefore, exposure should be minimized to the lowest achievable level.

Flammability and Firefighting

This compound is a flammable liquid and vapor. Vapors can form explosive mixtures with air.

ParameterValue
Flash Point 38.6 °C
Lower Explosion Limit (LEL) No data available
Upper Explosion Limit (UEL) No data available
Autoignition Temperature No data available

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

Firefighting Procedures:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Move containers from the fire area if it can be done without risk.

  • Use water spray to cool unopened containers.

Experimental Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a flammable liquids storage cabinet.

Emergency Procedures

First Aid Measures

A logical workflow for first aid is presented below.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Remove contaminated clothing SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse eyes cautiously with water for several minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention MoveToFreshAir->SeekMedicalAttention RinseSkin Rinse skin with plenty of water for at least 15 minutes RemoveClothing->RinseSkin RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention DoNotInduceVomiting Do NOT induce vomiting RinseMouth->DoNotInduceVomiting DoNotInduceVomiting->SeekMedicalAttention

Caption: First aid procedures for this compound exposure.

Detailed First Aid Protocols:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

A detailed workflow for cleaning up a this compound spill is provided below.

SpillCleanup cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate IgnitionSources Remove all sources of ignition Ventilate->IgnitionSources DonPPE Don appropriate PPE IgnitionSources->DonPPE ContainSpill Contain spill with inert absorbent material (e.g., sand, vermiculite) DonPPE->ContainSpill Collect Collect absorbed material with non-sparking tools ContainSpill->Collect PlaceInContainer Place in a sealed container for disposal Collect->PlaceInContainer CleanArea Clean spill area with soap and water PlaceInContainer->CleanArea DisposeWaste Dispose of waste according to regulations CleanArea->DisposeWaste

Caption: Spill cleanup workflow for this compound.

Detailed Spill Cleanup Methodology:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood, to dissipate flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If the spill is large or in a confined space, a respirator may be necessary.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.

  • Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to collect the material.

  • Containerize Waste: Place the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all applicable local, state, and federal regulations for the disposal of flammable and hazardous chemicals. Do not dispose of down the drain or in regular trash.

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most current Safety Data Sheet (SDS) for this compound before use and ensure that all laboratory personnel are trained on its proper handling and emergency procedures.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 1,3-Dimethylpyrazole. Due to a scarcity of direct experimental data for this specific isomer, this document also presents established experimental protocols for determining key thermodynamic parameters, drawing from research on closely related pyrazole (B372694) derivatives. Furthermore, it outlines a logical workflow for a combined experimental and computational approach to fully characterize the thermodynamic profile of this compound.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented in Table 1. These values are foundational for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₅H₈N₂[1][2]
Molar Mass96.13 g/mol [3]
Boiling Point138 °C (at 760 mmHg)[3][4]
Melting Point82.75 °C (estimate)
Density0.9561 g/cm³
Vapor Pressure7.74 mmHg at 25 °C
Flash Point38.6 °C
Refractive Index1.4700 to 1.4740

Core Thermodynamic Properties: An Overview

Experimental Protocols for Thermodynamic Characterization

The following experimental protocols are based on established methodologies for pyrazole derivatives and represent the standard for obtaining high-quality thermodynamic data.

3.1. Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation of a crystalline substance is typically determined using static-bomb combustion calorimetry. This method measures the energy of combustion (ΔcU°) of the compound.

Experimental Workflow: Static-Bomb Combustion Calorimetry

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis P1 Pelletize crystalline This compound P2 Weigh pellet (ca. 0.5 g) in a silica (B1680970) crucible P1->P2 P3 Place crucible in combustion bomb P2->P3 C1 Add water (ca. 1 cm³) to the bomb P3->C1 C2 Pressurize bomb with oxygen (ca. 3.04 MPa) C1->C2 C3 Ignite sample via cotton fuse C2->C3 A1 Monitor temperature change of the calorimeter C3->A1 A2 Calculate the energy equivalent of the calorimeter (εcalor) A1->A2 A3 Determine the massic energy of combustion (Δcu°) A2->A3 A4 Correct for nitric acid and unburned carbon A3->A4 A5 Calculate standard molar enthalpy of combustion (ΔcHₘ°) A4->A5 A6 Derive standard molar enthalpy of formation (ΔfHₘ°) A5->A6

Figure 1: Workflow for determining the standard molar enthalpy of formation using static-bomb calorimetry.

The standard molar enthalpy of formation in the solid phase, ΔfHₘ°(cr), is derived from the standard molar enthalpy of combustion, ΔcHₘ°, using Hess's law. This involves the known standard molar enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)

The standard molar enthalpy of sublimation can be determined using Calvet microcalorimetry. This technique directly measures the heat absorbed during the phase transition from solid to gas.

Experimental Protocol: Calvet Microcalorimetry

  • Sample Preparation: A small, accurately weighed sample of this compound (a few milligrams) is placed in a Knudsen effusion cell.

  • Measurement: The cell is introduced into the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K).

  • Data Acquisition: The heat flow associated with the sublimation of the sample is measured over time until the sample is completely vaporized.

  • Calculation: The standard molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the compound.

3.3. Determination of Heat Capacity (Cp)

The heat capacity of this compound can be measured using adiabatic calorimetry over a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry

cluster_setup Experimental Setup cluster_measurement Measurement Cycle cluster_calculation Data Analysis S1 Load a precise amount of This compound into the calorimeter vessel S2 Seal the vessel and fill with helium gas for heat exchange S3 Cool the calorimeter to the starting temperature (e.g., 78 K) M1 Introduce a known amount of electrical energy (heat pulse) S3->M1 M2 Record the resulting temperature increase (ΔT) M3 Repeat at successive temperature intervals C1 Calculate the heat capacity (Cp) at each temperature M3->C1 C2 Fit the data to a polynomial function of temperature C3 Determine thermodynamic functions (enthalpy, entropy, Gibbs free energy)

Figure 2: Workflow for determining heat capacity using adiabatic calorimetry.

These measurements yield the heat capacity as a function of temperature, which is essential for correcting other thermodynamic quantities to different temperatures and for calculating changes in enthalpy and entropy.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules.

Logical Relationship: Combined Approach for Thermodynamic Characterization

cluster_exp Experimental Determination cluster_comp Computational Estimation cluster_validation Validation and Final Data E1 Static-Bomb Calorimetry (ΔfHₘ°(cr)) V1 Derive experimental ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔsubHₘ° E1->V1 E2 Calvet Microcalorimetry (ΔsubHₘ°) E2->V1 E3 Adiabatic Calorimetry (Cp) V3 Refined Thermodynamic Data Set E3->V3 C1 Quantum Chemical Calculations (e.g., G3, G4, CBS-QB3) C2 Calculate gas-phase ΔfHₘ°(g) at 298.15 K C1->C2 V2 Compare experimental and computational ΔfHₘ°(g) C2->V2 V1->V2 V2->V3

Figure 3: Logical workflow for a combined experimental and computational approach to thermodynamic characterization.

High-level quantum chemical methods, such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, can be employed to calculate the gas-phase enthalpy of formation. These calculations, when benchmarked against reliable experimental data for related compounds, can provide accurate estimates for molecules where experimental data is lacking.

Conclusion

While a complete experimental thermodynamic profile for this compound is not currently available in the public domain, this guide provides the fundamental physicochemical data and the established experimental and computational methodologies required for its full characterization. The protocols for static-bomb calorimetry, Calvet microcalorimetry, and adiabatic calorimetry, successfully applied to isomers and derivatives, offer a clear roadmap for future experimental work. A combined approach, integrating new experimental measurements with high-level computational chemistry, will yield a comprehensive and reliable set of thermodynamic data essential for the advanced research and development involving this compound.

References

Methodological & Application

Synthesis of 1,3-Dimethylpyrazole Derivatives for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-dimethylpyrazole derivatives, a class of compounds with significant potential in pharmaceutical development. The versatile pyrazole (B372694) scaffold is a key component in numerous therapeutic agents, and the 1,3-dimethyl substitution pattern offers a unique framework for designing novel drug candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Introduction to this compound Derivatives in Medicinal Chemistry

The this compound core is a privileged scaffold in drug discovery, conferring favorable physicochemical properties and serving as a versatile platform for the introduction of various pharmacophoric groups. Derivatives of this core have been shown to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Notably, these compounds have been investigated as kinase inhibitors, antimicrobial agents, and analgesics, demonstrating their potential to address unmet medical needs.

General Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several reliable and adaptable methods. The most common approaches involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction famously known as the Knorr pyrazole synthesis. Modifications of this and other methods allow for the regioselective synthesis of a diverse library of compounds.

A general workflow for the synthesis of this compound derivatives is outlined below. This typically involves the preparation of a key intermediate followed by cyclization and subsequent functionalization.

G cluster_0 Preparation of Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Analysis and Purification A β-Dicarbonyl Compound (e.g., Acetylacetone) C Cyclocondensation (Knorr Pyrazole Synthesis) A->C B Methylhydrazine B->C D This compound Intermediate C->D E Functionalization Reaction (e.g., Carboxylation, Amination) D->E F Target this compound Derivative E->F G Purification (e.g., Chromatography, Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final Pure Compound H->I EGFR_PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits RET_Kinase_Inhibition cluster_0 Cellular Signaling RET RET Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) RET->Downstream Activates Tumor Tumor Growth & Proliferation Downstream->Tumor Promotes Inhibitor This compound Derivative Inhibitor->RET Inhibits

Application Notes and Protocols for 1,3-Dimethylpyrazole (DMP) as a Nitrification Inhibitor in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethylpyrazole (DMP), and more commonly its phosphate (B84403) salt 3,4-dimethylpyrazole phosphate (DMPP), are potent nitrification inhibitors used in agriculture to improve nitrogen use efficiency and reduce nitrogen losses.[1][2] By selectively inhibiting the first step of nitrification, the oxidation of ammonia (B1221849) (NH₄⁺) to nitrite (B80452) (NO₂⁻), DMP helps to retain nitrogen in the less mobile ammonium (B1175870) form for a longer period.[3][4] This leads to several agronomic and environmental benefits, including reduced nitrate (B79036) leaching, minimized nitrous oxide (N₂O) emissions, and potentially increased crop yields.[5] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols for evaluation, and a summary of the quantitative effects of DMP in agricultural applications.

Mechanism of Action

The primary mode of action of DMP-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is crucial for the conversion of ammonia to hydroxylamine (B1172632) in ammonia-oxidizing bacteria (AOB) and archaea (AOA). Recent studies have revealed that DMP acts as a copper chelator. The AMO enzyme requires copper (Cu²⁺) as a cofactor for its catalytic activity. By forming stable complexes with copper ions in the soil, DMP effectively deprives the AMO enzyme of this essential cofactor, thereby hindering the nitrification process. This targeted inhibition slows down the conversion of ammonium to nitrate, making nitrogen available to plants in the ammonium form for an extended period.

cluster_soil Soil Environment cluster_inhibition Inhibition by DMP NH4 Ammonium (NH₄⁺) (From Fertilizer) NO2 Nitrite (NO₂⁻) NH4->NO2 Nitrification Step 1 (Ammonia Oxidation) PlantUptake Plant Uptake NH4->PlantUptake NO3 Nitrate (NO₃⁻) NO2->NO3 Nitrification Step 2 (Nitrite Oxidation) N2O Nitrous Oxide (N₂O) (Greenhouse Gas) NO2->N2O Denitrification Leaching Nitrate Leaching NO3->Leaching NO3->PlantUptake DMP This compound (DMP) Cu Copper (Cu²⁺) Cofactor DMP->Cu Chelates AOB Ammonia-Oxidizing Bacteria (AOB) AMO Ammonia Monooxygenase (AMO) Enzyme AOB->AMO Contains AMO->NH4 Inhibits Oxidation of Cu->AMO Required for activity start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment) start->soil_prep treatment_prep Treatment Preparation (Control, Fertilizer, Fertilizer + DMPP) soil_prep->treatment_prep incubation Incubation (Constant Temperature, Dark) treatment_prep->incubation sampling Periodic Soil Sampling incubation->sampling extraction Nitrogen Extraction (2M KCl) sampling->extraction analysis NH₄⁺ and NO₃⁻ Analysis extraction->analysis data_analysis Data Analysis (Nitrification Rate, Inhibition %) analysis->data_analysis end End data_analysis->end start Start design Experimental Design (Randomized Block) start->design plot_prep Plot Preparation and Sowing design->plot_prep fertilization Fertilizer Application (Control, Standard, DMPP-treated) plot_prep->fertilization monitoring Crop Growth Monitoring fertilization->monitoring leaching Nitrate Leaching Assessment (Lysimeter/Sampler Installation & Collection) fertilization->leaching harvest Crop Harvest and Yield Measurement monitoring->harvest analysis Statistical Analysis (Yield and Leaching Data) leaching->analysis harvest->analysis end End analysis->end

References

Application of 1,3-Dimethylpyrazole in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-Dimethylpyrazole (1,3-DMP) and its derivatives in agrochemical research. The primary applications covered are as nitrification inhibitors and fungicides. While the broader class of pyrazole (B372694) compounds exhibits herbicidal activity, specific data on 1,3-DMP as a herbicide is less documented in publicly available research.

Application as a Nitrification Inhibitor

This compound and its derivatives, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and 3,5-dimethylpyrazole (B48361) (DMP), are effective nitrification inhibitors.[1] They play a crucial role in improving nitrogen use efficiency in agriculture by slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form more susceptible to leaching and denitrification.[2][3]

Mechanism of Action

Dimethylpyrazole-based nitrification inhibitors primarily target ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA).[2][4] The key mechanism involves the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. DMP compounds are believed to act as copper chelators, complexing with the copper ions that are essential cofactors for AMO activity, thereby blocking the oxidation of ammonia.

Nitrification_Inhibition cluster_pathway Nitrification Pathway cluster_inhibition Inhibition Mechanism Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia Monooxygenase (AMO) (Ammonia-Oxidizing Bacteria/Archaea) Nitrate Nitrate (NO₃⁻) (Leaching/Denitrification) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) (Nitrite-Oxidizing Bacteria) DMP This compound (DMP) Copper Copper (Cu²⁺) Cofactor in AMO DMP->Copper Chelation Inhibited_AMO Inhibited AMO Copper->Inhibited_AMO Inactivation Inhibited_AMO->Nitrite Blocks Conversion

Figure 1: Mechanism of nitrification inhibition by this compound.

Quantitative Data on Nitrification Inhibition

The following table summarizes the efficacy of dimethylpyrazole derivatives as nitrification inhibitors from various studies.

CompoundApplication RateSoil TypeIncubation ConditionsEfficacyReference
3,5-Dimethylpyrazole (DMP)50 mg/kg soilClay Loam42 days, 25°C92% inhibition of nitrification
3,5-Dimethylpyrazole (DMP)100 mg/kg soilClay Loam42 days, 25°C95% inhibition of nitrification
3,4-Dimethylpyrazole phosphate (DMPP)1% of applied NH₄⁺-NAlkaline Vegetable Soil42 days, 25°C, 60% WFPS22% decrease in gross autotrophic nitrification rate
3,4-Dimethylpyrazole phosphate (DMPP)1% of applied NH₄⁺-NAcidic Pasture Soil42 days, 25°C, 60% WFPSNo significant inhibitory effect
3,4-Dimethylpyrazole phosphate (DMPP)Not specifiedClayey SoilLab incubation56% reduction in N₂O-N emission
3,4-Dimethylpyrazole phosphate (DMPP)Not specifiedSandy SoilLab incubation88% reduction in N₂O-N emission
Experimental Protocol: Soil Nitrification Inhibition Assay

This protocol outlines a laboratory incubation study to assess the nitrification inhibitory potential of this compound.

Nitrification_Protocol cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Sampling cluster_analysis Analysis soil_prep 1. Soil Collection & Sieving (e.g., <2 mm mesh) moisture_adj 2. Moisture Adjustment (e.g., 60% Water-Filled Pore Space) soil_prep->moisture_adj pre_incubation 3. Pre-incubation (e.g., 7 days at 25°C) moisture_adj->pre_incubation weigh_soil 4. Weigh Soil into Microcosms (e.g., 10 g dry weight equivalent) pre_incubation->weigh_soil add_n 5. Add Nitrogen Source (e.g., (NH₄)₂SO₄ solution) weigh_soil->add_n control 7. Prepare Controls (N source only, no DMP) weigh_soil->control add_dmp 6. Add 1,3-DMP Solution (at desired concentrations) add_n->add_dmp incubation 8. Incubate in the Dark (e.g., 25°C for 42 days) add_dmp->incubation control->incubation sampling 9. Destructive Sampling (at time points: 0, 7, 14, 28, 42 days) incubation->sampling extraction 10. KCl Extraction (for NH₄⁺ and NO₃⁻) sampling->extraction analysis 11. Colorimetric or IC Analysis of NH₄⁺ and NO₃⁻ extraction->analysis calculation 12. Calculate Net Nitrification Rate and % Inhibition analysis->calculation

Figure 2: Experimental workflow for a soil nitrification inhibition assay.

Materials:

  • Fresh soil samples

  • This compound (analytical grade)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • Potassium chloride (KCl)

  • Incubation vessels (e.g., 250 mL plastic vials)

  • Incubator

  • Spectrophotometer or Ion Chromatograph

Procedure:

  • Soil Preparation: Collect fresh soil from the target field, remove visible roots and debris, and sieve through a 2 mm mesh. Determine the soil's water holding capacity.

  • Pre-incubation: Adjust the soil moisture to 60% of its water-filled pore space (WFPS) and pre-incubate in the dark at 25°C for 7 days to stabilize microbial activity.

  • Treatment Application:

    • Weigh an equivalent of 10 g of oven-dried soil into each incubation vial.

    • Prepare a stock solution of (NH₄)₂SO₄ to provide a final concentration of 75 mg NH₄⁺-N per kg of soil.

    • Prepare stock solutions of 1,3-DMP in deionized water to achieve the desired final concentrations in the soil (e.g., 25, 50, 75 mg/kg of dry soil).

    • Add the nitrogen and 1,3-DMP solutions to the soil and mix thoroughly.

    • Prepare control samples with only the nitrogen source and a control with no additions.

  • Incubation: Loosely cap the vials to allow for gas exchange and incubate in the dark at 25°C for up to 42 days. Maintain soil moisture by adding deionized water as needed.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 7, 14, 28, and 42 days), destructively sample three replicate vials for each treatment.

    • Extract the soil samples with 2 M KCl solution.

    • Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method or ion chromatography.

  • Data Analysis: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time. Determine the percentage of nitrification inhibition relative to the control treatment without 1,3-DMP.

Application as a Fungicide

Certain derivatives of this compound, particularly pyrazole carboxamides, have demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi.

Mechanism of Action

The precise mechanism of action for the antifungal properties of 1,3-dimethyl-pyrazole-4-carboxamides is not fully elucidated in the provided search results. However, many pyrazole-based fungicides are known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting the fungus's energy production.

Quantitative Data on Antifungal Activity

The following table presents the in vitro antifungal activity (EC₅₀ values) of synthesized 1,3-Dimethyl-pyrazole-4-carboxamide derivatives against various plant pathogens.

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai)Rhizoctonia solani0.37
1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af)Alternaria porri15.82
1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af)Marssonina coronaria21.34
1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af)Cercospora petroselini35.61
1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af)Rhizoctonia solani12.55
Carbendazol (Control)Rhizoctonia solani0.12
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

This protocol describes the evaluation of the antifungal activity of this compound derivatives against phytopathogenic fungi.

Antifungal_Protocol cluster_prep Preparation cluster_plating Plating and Inoculation cluster_incubation Incubation and Measurement cluster_analysis Data Analysis prep_solutions 1. Prepare Stock Solutions of 1,3-DMP derivatives in acetone (B3395972) add_compound 4. Add Compound to Molten PDA (to achieve final concentrations) prep_solutions->add_compound prep_media 2. Prepare Potato Dextrose Agar (PDA) Medium autoclave 3. Autoclave and Cool PDA prep_media->autoclave autoclave->add_compound pour_plates 5. Pour into Petri Dishes add_compound->pour_plates inoculate 6. Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate 7. Incubate at 25°C inoculate->incubate measure 8. Measure Colony Diameter incubate->measure calc_inhibition 9. Calculate Percent Inhibition measure->calc_inhibition calc_ec50 10. Determine EC₅₀ Value (using Probit analysis) calc_inhibition->calc_ec50

Figure 3: Workflow for in vitro antifungal bioassay.

Materials:

  • This compound derivatives

  • Acetone (solvent)

  • Potato Dextrose Agar (PDA)

  • Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Alternaria porri)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized 1,3-DMP derivatives in acetone to prepare a stock solution (e.g., 100 µg/mL).

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Dosing the Media: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). An equivalent amount of acetone should be added to the control plates.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C until the mycelial growth in the control plates reaches approximately two-thirds of the plate diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage inhibition of mycelial growth using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by performing a Probit analysis on the dose-response data.

Application as a Herbicide

The pyrazole chemical scaffold is present in several commercial herbicides. These herbicides act on various molecular targets in plants, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen (B1215707) oxidase (PPO), and acetolactate synthase (ALS). For instance, the herbicide pyrazolynate (B1679932) is a pro-herbicide that is metabolized in plants to a potent inhibitor of HPPD.

While this compound belongs to this class of compounds, specific quantitative data on its herbicidal efficacy and target weeds were not prominently available in the reviewed literature. However, a general protocol for evaluating the herbicidal potential of a compound is provided below.

Experimental Protocol: Greenhouse Herbicide Efficacy Screening

This protocol provides a general framework for assessing the pre- and post-emergence herbicidal activity of a test compound like this compound.

Materials:

  • Test compound (this compound)

  • Solvent and surfactant for formulation

  • Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) and crop species for selectivity testing

  • Pots filled with a standard soil mix

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber

Procedure:

  • Plant Preparation:

    • Pre-emergence: Fill pots with soil and sow seeds of the target weed species at a uniform depth.

    • Post-emergence: Sow seeds and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Application:

    • Prepare a spray solution of the test compound at various application rates (e.g., 150 g active ingredient per hectare).

    • For pre-emergence trials, spray the soil surface evenly after sowing.

    • For post-emergence trials, spray the foliage of the emerged seedlings until runoff.

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Incubation: Place the treated pots in a greenhouse under controlled conditions. Water the pots as needed, avoiding washing the herbicide off the foliage in post-emergence trials.

  • Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). For a more quantitative measure, harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. For dose-response studies, determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Herbicide_Protocol cluster_prep Preparation cluster_application Herbicide Application cluster_incubation Incubation and Assessment cluster_analysis Data Analysis seed_sowing 1. Sow Weed and Crop Seeds pre_emergence_setup Pre-emergence Trial seed_sowing->pre_emergence_setup post_emergence_setup Post-emergence Trial (grow to 2-3 leaf stage) seed_sowing->post_emergence_setup spray_pre 3a. Spray Soil Surface pre_emergence_setup->spray_pre spray_post 3b. Spray Foliage post_emergence_setup->spray_post prep_solution 2. Prepare Herbicide Solution prep_solution->spray_pre prep_solution->spray_post greenhouse 4. Place in Greenhouse spray_pre->greenhouse spray_post->greenhouse visual_assessment 5. Visually Assess Injury (0-100% scale) greenhouse->visual_assessment biomass_measurement 6. Measure Plant Biomass greenhouse->biomass_measurement calc_reduction 7. Calculate % Growth Reduction visual_assessment->calc_reduction biomass_measurement->calc_reduction calc_gr50 8. Determine GR₅₀ Value calc_reduction->calc_gr50

Figure 4: General workflow for herbicide efficacy screening.

References

Application Notes and Protocols: 1,3-Dimethylpyrazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrazole is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique structural features, including two nitrogen atoms within a five-membered aromatic ring, offer multiple sites for functionalization, leading to a diverse array of molecular architectures. This scaffold is prominently featured in a wide range of biologically active compounds, from pharmaceuticals to agrochemicals, underscoring its significance in drug discovery and crop protection.[1][2] These application notes provide a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for key applications.

Key Applications and Synthetic Strategies

The applications of this compound are extensive, with notable examples in the following areas:

  • Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][3]

  • Agrochemicals: The this compound core is integral to the development of potent fungicides and herbicides.[4]

  • Ligand Synthesis: Its derivatives are employed as ligands in transition metal catalysis.

  • Energetic Materials: The pyrazole (B372694) ring is a component in the synthesis of specialized energetic materials.

The following sections detail the synthetic protocols for several key transformations involving this compound.

Application 1: Synthesis of Fungicidal Pyrazole Carboxamides

Derivatives of this compound exhibit significant fungicidal activity, making them important leads in the development of new crop protection agents. The synthesis often involves the functionalization of the pyrazole core followed by amide bond formation.

Quantitative Data: Fungicidal Activity of this compound Derivatives

The following table summarizes the in vitro fungicidal activity of representative this compound-based compounds against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.

Compound IDTarget FungusEC50 (µg/mL)Reference
II-a-11 Gibberella zeae1.8 ± 0.2
Rhizoctonia solani3.5 ± 0.4
II-a-13 Gibberella zeae2.1 ± 0.3
Rhizoctonia solani4.2 ± 0.5
II-a-14 Gibberella zeae1.5 ± 0.2
Rhizoctonia solani2.9 ± 0.3
26 Botrytis cinerea2.432
Rhizoctonia solani2.182
Valsa mali1.787
Thanatephorus cucumeris1.638
Fusarium oxysporum6.986
Fusarium graminearum6.043
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

This protocol describes the synthesis of a key intermediate for fungicidal compounds.

Step 1: Synthesis of Compound A

  • In a 3000L reaction kettle, sequentially add 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride.

  • Heat the mixture to 110°C and maintain a reflux for 4 hours.

  • After the reaction is complete, cool the mixture to 40°C.

  • Apply a high vacuum to distill off the low-boiling components, ensuring the kettle temperature does not exceed 100°C.

  • This process yields Compound A (853 kg, 97.5% purity).

Step 2: Synthesis of Compound B

  • In a 5000L reaction kettle, add 500 L of a 40% methylhydrazine aqueous solution and 2000 L of toluene (B28343). Stir the mixture until uniform.

  • Cool the mixture to 8-10°C.

  • Sequentially add 20 kg of sodium hydroxide (B78521) and 800 kg of Compound A, maintaining the temperature between 10-20°C.

  • Allow the reaction to proceed for 2 hours at this temperature.

  • Let the layers separate and collect the upper layer containing Compound B.

Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Transfer 2000 L of the upper layer containing Compound B into a 5000L reaction kettle.

  • Heat the solution to 90°C.

  • Slowly add 1500 L of 15% hydrochloric acid. During the addition, continuously remove the toluene and water azeotrope.

  • After the addition is complete and 450 kg of the water layer has been discharged, cool the mixture to 30°C.

  • Centrifuge the resulting solid, dry it, to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (649 kg, 98.9% purity).

Application 2: Synthesis of Celecoxib Analogues (COX-2 Inhibitors)

This compound derivatives are central to the structure of Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis involves the construction of the diarylpyrazole core.

Experimental Protocol: Synthesis of a Celecoxib Analogue

This protocol outlines a general procedure for the synthesis of Celecoxib analogues starting from Celecoxib itself by modifying the sulfonamide group.

Step 1: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (Sulfonylthiourea Derivatives)

  • Dissolve Celecoxib (1 mmol) in dry acetone.

  • Add anhydrous potassium carbonate (1.5 mmol).

  • Add the desired substituted isothiocyanate (1.1 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol (B145695) to obtain the pure sulfonylthiourea derivative.

Step 2: Synthesis of N-(3-Substituted-4-oxo-1,3-thiazolidin-2-ylidene) Celecoxib Derivatives

  • Dissolve the appropriate sulfonylthiourea derivative (1 mmol, from Step 1) in dry ethanol.

  • Add anhydrous sodium acetate (B1210297) (1.5 mmol).

  • Add ethyl α-bromoacetate (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 12-16 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield the final thiazolidinone derivative.

Application 3: Synthesis of Kinase Inhibitors Targeting the PI3K/AKT/mTOR Pathway

This compound-containing compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and survival and is often dysregulated in cancer.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyrazole-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PIP3->AKT Recruitment & Partial Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Full Activation) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Phosphorylation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and inhibition.

Quantitative Data: In Vitro Activity of a this compound-based PI3K/mTOR Inhibitor
Compound IDTargetIC50 (ng/mL)Reference
4f PI3K1.24
AKT12.35
mTOR34.36
Experimental Workflow: Synthesis and Evaluation of Pyrazole-based Kinase Inhibitors

The following diagram outlines a general workflow for the synthesis and biological evaluation of kinase inhibitors derived from a this compound core.

Kinase_Inhibitor_Workflow Start This compound Starting Material Step1 Synthesis of This compound-4-carboxylic acid Start->Step1 Step2 Amide Coupling with various amines Step1->Step2 Library Library of This compound amides Step2->Library Screening In vitro Kinase Inhibition Assay (e.g., PI3K, AKT, mTOR) Library->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a privileged scaffold in organic synthesis, providing access to a wide range of functional molecules with significant applications in medicine and agriculture. The synthetic methodologies outlined in these application notes, supported by quantitative data and clear protocols, demonstrate the versatility and importance of this building block for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of new reactions and applications involving this compound is expected to yield further innovations in these critical areas.

References

Application Notes and Protocols for the Analytical Determination of 1,3-Dimethylpyrazole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrazole is a heterocyclic organic compound that may be of interest in various fields, including agrochemical and pharmaceutical research. Its potential presence in soil, either as a result of direct application or as a degradation product of larger molecules, necessitates reliable and sensitive analytical methods for its detection and quantification. This document provides detailed application notes and proposed protocols for the analysis of this compound in soil matrices using modern analytical techniques.

Due to a lack of specific validated methods for this compound in the public domain, the following protocols are based on established methods for its isomers (3,4-dimethylpyrazole and 3,5-dimethylpyrazole) and other polar nitrogen-containing pesticides in soil. These methods are intended to serve as a starting point for method development and will require validation for specific soil types and analytical instrumentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing appropriate extraction and chromatographic methods.

PropertyValueReference
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1]
Boiling Point 138 - 153 °C[2][3]
Vapor Pressure 7.74 mmHg at 25°C[2]
LogP (o/w) 0.7285
Solubility Limited in water; Soluble in chloroform (B151607) and other organic solvents.

Proposed Analytical Workflow

The overall proposed workflow for the analysis of this compound in soil is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Soil_Sample Soil Sample Collection and Homogenization Extraction QuEChERS Extraction Soil_Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Quantification Quantification and Confirmation GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Proposed analytical workflow for this compound in soil.

Experimental Protocols

Sample Preparation: QuEChERS Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

Materials and Reagents:

Extraction Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS Method (Proposed)

Given its volatility, this compound is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column: A mid-polarity column such as a DB-WAX or equivalent is recommended.

Table 2: Proposed GC-MS Parameters

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 60°C (hold 1 min), ramp to 180°C at 15°C/min, then to 240°C at 25°C/min (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Proposed Ions (m/z) 96 (Molecular Ion), 81, 68, 54

Rationale for Proposed Ions: The proposed ions are based on the molecular weight of this compound (96 g/mol ) and common fragmentation patterns of pyrazole (B372694) rings, which often involve the loss of methyl groups and ring cleavage.

Instrumental Analysis: LC-MS/MS Method (Proposed)

For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique, especially for trace-level analysis.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Table 3: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 150 °C
Desolvation Temp 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions:

The selection of precursor and product ions is critical for the sensitivity and specificity of an MRM method. Based on the molecular weight of this compound (M+H⁺ = 97.1), the following transitions are proposed for initial method development.

Table 4: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)Purpose
97.182.115Quantification
97.154.125Confirmation

Rationale for Proposed Transitions: The precursor ion is the protonated molecule [M+H]⁺. The product ions are proposed based on the likely fragmentation of the pyrazole ring, including the loss of a methyl group and subsequent ring fragmentation. These transitions and collision energies will need to be optimized on the specific instrument used.

Data Presentation and Method Validation

All quantitative data should be summarized in clearly structured tables for easy comparison. The proposed methods require validation to ensure they meet the necessary performance criteria for the intended application. Key validation parameters to be assessed include:

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies in spiked samples.

  • Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Physicochemical_Properties Analyte Properties (Volatility, Polarity, MW) Method_Selection Technique Selection (GC-MS vs. LC-MS/MS) Physicochemical_Properties->Method_Selection Parameter_Optimization Parameter Optimization (Extraction, Chromatography, MS) Method_Selection->Parameter_Optimization Validation_Parameters Validation Metrics (Linearity, Accuracy, Precision, LOD, LOQ) Parameter_Optimization->Validation_Parameters Sample_Analysis Soil Sample Analysis Validation_Parameters->Sample_Analysis Data_Review Data Review and QC Sample_Analysis->Data_Review Final_Report Final Report Data_Review->Final_Report

Caption: Logical flow for analytical method development and validation.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the development of robust and reliable analytical methods for the determination of this compound in soil. The proposed QuEChERS extraction followed by either GC-MS or LC-MS/MS analysis leverages well-established techniques for pesticide residue analysis. It is imperative that these proposed methods undergo thorough in-house validation to ensure their suitability for the specific soil types and regulatory requirements of the intended application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethylpyrazole is a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The proposed method is based on established analytical principles for similar pyrazole (B372694) derivatives and is designed to be robust, accurate, and precise for routine laboratory use.[1]

Chromatographic Conditions

The separation of this compound is achieved using a C18 column. A C18 column is a common choice for the separation of moderately non-polar compounds like this compound due to its hydrophobic stationary phase.[2] The mobile phase consists of a mixture of acetonitrile (B52724) and water, which provides good separation for a wide range of compounds.[2] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can help to improve peak shape and reproducibility.[2][3] A gradient elution may be employed to ensure efficient elution and better resolution of the analyte from any potential impurities.

Table 1: HPLC Chromatographic Parameters

ParameterCondition
Instrument Any standard HPLC system with a UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm (To be optimized by UV-Vis spectroscopy)
Run Time 10 minutes

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed HPLC method. This data is illustrative and should be confirmed through experimental validation.

Table 2: Summary of Method Validation Parameters

ParameterExpected Performance
Retention Time (RT) Approximately 4.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL) by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B).

3. Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple solution-based sample:

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration estimated to be within the calibration range.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

For more complex samples, additional preparation steps such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

4. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation StandardInjection Standard Injections (Calibration Curve) StandardPrep->StandardInjection SamplePrep Sample Preparation (Dilution & Filtration) SampleInjection Sample Injections SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection PeakIntegration Peak Integration SampleInjection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification of this compound.

References

Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the separation and quantification of pyrazole (B372694) isomers in complex industrial mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis of pyrazoles often results in the formation of regioisomers, which can be challenging to separate and accurately quantify due to their similar physicochemical properties. This document outlines a robust methodology for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocol emphasizes the use of retention indices and mass spectral fragmentation patterns for unambiguous isomer identification.

Introduction

Pyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in pharmaceuticals, agrochemicals, and material sciences.[1] The Knorr pyrazole synthesis and related methods are commonly employed for their production.[2] However, the use of unsymmetrical starting materials frequently leads to the formation of regioisomeric products.[2] The presence of these isomers in industrial mixtures can impact product efficacy, safety, and regulatory compliance, necessitating reliable analytical methods for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for pyrazole analysis. The combination of chromatographic separation and mass spectrometric detection allows for the identification and quantification of individual isomers even in complex matrices.[2] A key challenge lies in achieving baseline separation of isomers, which often requires careful optimization of GC parameters, particularly the column stationary phase and temperature program. Furthermore, since isomers possess the same molecular weight, their differentiation by mass spectrometry relies on subtle differences in their fragmentation patterns.[3] This application note presents a comprehensive approach to address these challenges.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the preparation of an industrial pyrazole mixture for GC-MS analysis.

Materials:

  • Industrial pyrazole sample

  • Dichloromethane (DCM), GC grade

  • Methanol (B129727), GC grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 0.45 µm PTFE syringe filters

  • 2 mL GC vials with septa

  • Internal Standard (IS) solution (e.g., 100 µg/mL of a suitable deuterated pyrazole or a pyrazole derivative not present in the sample, in DCM)

Procedure:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane. This ensures dissolution of a wider range of potential impurities.

  • Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution. The final concentration of the IS should be in the mid-range of the expected analyte concentrations.

  • Drying (Optional): If the sample is suspected to contain water, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 5 minutes.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • Serial Dilution: Prepare a series of calibration standards by diluting a stock solution of known concentrations of the target pyrazole isomers and the internal standard in dichloromethane.

Protocol 2: GC-MS Analysis

This protocol details the instrumental parameters for the separation and detection of pyrazole isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1, adjust as needed based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes. Temperature programming is crucial for the efficient separation of complex mixtures with varying boiling points. The gradual increase in temperature improves peak shapes and reduces analysis time.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data from the analysis of a representative industrial mixture of 3(5)-methylpyrazole alkylation products are summarized in Table 1. The method was validated for linearity, accuracy, and precision.

Table 1: Quantitative Analysis of a Dimethylpyrazole Isomer Mixture

CompoundRetention Time (min)Quantifying Ion (m/z)Qualifying Ions (m/z)Concentration (mg/mL)Relative Abundance (%)
1,5-Dimethylpyrazole10.259681, 542.3439.0
1,3-Dimethylpyrazole10.489681, 543.6661.0
Internal Standard11.1211095, 671.00-

Table 2: Retention Indices of Common Pyrazole Isomers on a DB-5 Column

CompoundKovats Retention Index (I)
Pyrazole837
3-Methylpyrazole935
4-Methylpyrazole942
1-Methylpyrazole880
This compound985
1,5-Dimethylpyrazole978

Note: Retention indices should be determined experimentally by running a series of n-alkanes under the same chromatographic conditions.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Industrial Pyrazole Mixture Dissolve Dissolve in DCM/MeOH Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Filter Filter (0.45 µm) Spike->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation (DB-5ms) Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Acquire Data Acquisition (Full Scan/SIM) Detect->Acquire Identify Peak Identification (RT, Mass Spectra, RI) Acquire->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Figure 1: Experimental workflow for GC-MS analysis of pyrazole isomers.

Isomer_Identification Unknown Unknown Chromatographic Peak RT Retention Time Unknown->RT MS Mass Spectrum Unknown->MS RI Retention Index RT->RI DB Database/Library Search MS->DB Frag Fragmentation Pattern Analysis MS->Frag Compare Compare with Standards RI->Compare DB->Compare Frag->Compare Alkane n-Alkane Analysis Alkane->RI ID Isomer Identification Compare->ID

Figure 2: Logical relationship for unambiguous isomer identification.

Discussion

The successful separation and quantification of pyrazole isomers hinge on a multi-faceted approach.

Chromatographic Separation: The choice of a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5ms), provides a good balance of interactions for separating pyrazole isomers. The optimized temperature program is critical to resolve isomers with close boiling points. For particularly challenging separations, a more polar column (e.g., a WAX-type column) could be investigated, although this may increase the retention times of all analytes.

Mass Spectral Identification: While pyrazole isomers have identical molecular weights, their EI mass spectra can exhibit subtle but significant differences in the relative abundances of fragment ions. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂ from the molecular ion or protonated molecular ion. The position of substituents can influence the stability of the resulting fragment ions, leading to distinct fragmentation patterns that can be used for identification. For instance, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole. It is highly recommended to create a user-generated mass spectral library with certified reference standards of the expected isomers to improve the confidence of identification.

Retention Indices: Due to the potential for co-elution and similar mass spectra, relying solely on retention time and library matching can be unreliable for isomer identification. The use of Kovats retention indices (RI) provides a more robust identification parameter. By comparing the experimentally determined RI of an unknown peak with literature values or those of authentic standards on the same stationary phase, a much higher degree of confidence in the identification can be achieved.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of pyrazole isomers in industrial mixtures. By combining an optimized chromatographic separation with careful analysis of mass spectral fragmentation patterns and the use of retention indices, researchers can achieve unambiguous identification and accurate quantification of these critical compounds. This methodology is essential for quality control, process optimization, and regulatory compliance in industries that utilize pyrazole chemistry.

References

Application Notes: Utilizing 3,4-Dimethylpyrazole Phosphate (DMPP) in Soil Incubation Studies to Evaluate Nitrification Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethylpyrazole phosphate (B84403) (DMPP) is a widely used nitrification inhibitor in agricultural and environmental research. It selectively targets ammonia (B1221849) monooxygenase (AMO), the key enzyme in the first step of nitrification, thereby slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). Soil incubation studies are a fundamental method for evaluating the efficacy of DMPP under controlled laboratory conditions. These studies allow researchers to assess its impact on nitrogen cycling, greenhouse gas emissions, and microbial communities. This document provides a detailed protocol for conducting soil incubation experiments with DMPP.

Experimental Protocol

This protocol outlines a comprehensive procedure for a soil incubation study designed to assess the effect of DMPP on nitrification.

1. Soil Collection and Preparation

  • 1.1. Soil Sampling: Collect soil from the desired field location. The sampling depth should be relevant to the research question (e.g., 0-15 cm for topsoil). Remove large stones, roots, and other debris.

  • 1.2. Sieving and Homogenization: Air-dry the soil to a friable consistency and sieve it through a 2 mm mesh to ensure uniformity. Thoroughly mix the sieved soil to create a homogenous batch.

  • 1.3. Soil Characterization: Before starting the incubation, analyze a subsample of the soil for key physicochemical properties. This should include pH, total carbon (C), total nitrogen (N), organic matter content, texture (sand, silt, clay content), and baseline concentrations of NH₄⁺ and NO₃⁻.

2. Experimental Design and Treatments

  • 2.1. Treatments: A typical experiment will include at least two treatments:

    • Control: Soil treated with an ammonium-based fertilizer (e.g., ammonium sulfate, (NH₄)₂SO₄) but without DMPP.

    • DMPP Treatment: Soil treated with the same ammonium-based fertilizer and DMPP.

  • 2.2. DMPP Application Rate: The application rate of DMPP is crucial. It is often applied at a rate of 0.5% to 1% of the amount of N applied[1]. For example, if you apply 100 mg N/kg soil, you would add 0.5 to 1 mg DMPP/kg soil.

  • 2.3. Fertilizer Application: Apply an ammonium-based fertilizer to provide the substrate for nitrification. A common application rate is 100 mg N/kg dry soil, applied as a solution to ensure even distribution.

  • 2.4. Replication: Each treatment should have a sufficient number of replicates (at least three) to ensure statistical validity.

3. Incubation Procedure

  • 3.1. Sample Preparation: Weigh a standardized amount of the prepared soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., 250 mL glass jars or plastic containers).

  • 3.2. Moisture Adjustment: Adjust the soil moisture to a percentage of its water-holding capacity (WHC) or water-filled pore space (WFPS). A common range is 60-65% WFPS[2]. Use deionized water to bring the soil to the target moisture level.

  • 3.3. Pre-incubation: To allow the soil microbial community to stabilize after handling, pre-incubate the soil samples at the desired temperature for a period of 5-7 days before applying the treatments.

  • 3.4. Treatment Application: Apply the fertilizer and DMPP solutions evenly to the soil surface using a pipette. Thoroughly mix the soil to ensure uniform distribution of the amendments.

  • 3.5. Incubation Conditions: Place the incubation vessels in an incubator at a constant temperature. Common incubation temperatures range from 20°C to 30°C[3]. The vessels should be covered with a breathable film (e.g., Parafilm with pinholes) to allow gas exchange while minimizing moisture loss.

  • 3.6. Sampling: Destructive sampling is typically performed at several time points throughout the incubation period (e.g., days 0, 1, 3, 7, 14, 21, 28, and 42). At each sampling point, collect the entire soil sample from the replicate vessels for analysis.

4. Analytical Methods

  • 4.1. Inorganic Nitrogen Extraction: Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from the soil samples. A common method is to use a 2 M potassium chloride (KCl) solution. Shake a known amount of soil with the KCl solution for a specified time (e.g., 1 hour), then filter the extract.

  • 4.2. Inorganic Nitrogen Analysis: Analyze the filtered extracts for NH₄⁺ and NO₃⁻ concentrations using a colorimetric method on a spectrophotometer or an automated flow injection analyzer.

  • 4.3. Nitrous Oxide (N₂O) Measurement (Optional): If measuring N₂O emissions, use sealed incubation chambers. Collect gas samples from the headspace of the chambers at regular intervals using a gas-tight syringe. Analyze the N₂O concentration using a gas chromatograph equipped with an electron capture detector (ECD).

  • 4.4. Microbial Analysis (Optional): To assess the impact of DMPP on nitrifying microorganisms, soil DNA can be extracted at different time points. The abundance of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) can be quantified using quantitative polymerase chain reaction (qPCR) targeting the amoA gene.

Data Presentation

The following tables provide examples of how to structure quantitative data from a DMPP soil incubation study.

Table 1: Effect of DMPP on Soil Ammonium (NH₄⁺-N) and Nitrate (NO₃⁻-N) Concentrations Over Time

Incubation Time (Days)TreatmentNH₄⁺-N (mg/kg soil)NO₃⁻-N (mg/kg soil)
0 Control105.2 ± 5.115.3 ± 1.2
DMPP106.1 ± 4.815.1 ± 1.5
7 Control45.8 ± 3.972.5 ± 6.3
DMPP89.3 ± 7.230.8 ± 2.9
14 Control12.1 ± 1.5105.7 ± 9.8
DMPP75.6 ± 6.542.1 ± 4.0
28 Control5.3 ± 0.8115.4 ± 10.2
DMPP50.2 ± 4.768.9 ± 6.1
42 Control4.1 ± 0.5118.2 ± 11.3
DMPP35.7 ± 3.885.4 ± 7.9

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Inhibition of Net Nitrification Rate by DMPP

Incubation PeriodNet Nitrification Rate (mg NO₃⁻-N/kg soil/day)Inhibition Rate (%)
Days 0-14
Control6.46
DMPP1.9370.1
Days 14-28
Control0.69
DMPP1.91-176.8 (indicating mineralization)
Days 0-42
Control2.45
DMPP1.6731.8

Calculations are based on the change in NO₃⁻-N concentration over the specified period. This is hypothetical data for illustrative purposes.

Mandatory Visualization

Experimental Workflow Diagram

Soil_Incubation_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing soil_collection Soil Collection & Sieving soil_char Soil Characterization soil_collection->soil_char inc_setup Incubation Vessel Setup soil_collection->inc_setup pre_inc Pre-incubation (5-7 days) inc_setup->pre_inc treatment_app Treatment Application (Control & DMPP) pre_inc->treatment_app incubation Incubation (Constant T & Moisture) treatment_app->incubation sampling Destructive Sampling (Time Points) incubation->sampling extraction KCl Extraction sampling->extraction gas_analysis N2O Analysis (optional) sampling->gas_analysis dna_analysis Microbial Analysis (optional) sampling->dna_analysis n_analysis NH4+ & NO3- Analysis extraction->n_analysis data_proc Data Analysis & Interpretation n_analysis->data_proc gas_analysis->data_proc dna_analysis->data_proc

Caption: Workflow for a soil incubation study with DMPP.

Signaling Pathway/Process Diagram

Nitrification_Inhibition cluster_nitrification Nitrification Pathway cluster_inhibitor Inhibitor Action NH4 Ammonium (NH4+) NO2 Nitrite (NO2-) NH4->NO2 Oxidation NO3 Nitrate (NO3-) NO2->NO3 Oxidation DMPP DMPP AMO Ammonia Monooxygenase (AMO) DMPP->AMO inhibits AOB Ammonia-Oxidizing Bacteria & Archaea AOB->NO2 catalyzes AOB->AMO expresses NOB Nitrite-Oxidizing Bacteria NOB->NO3 catalyzes

Caption: Inhibition of nitrification by DMPP.

References

Application Notes and Protocols for the use of 1,3-Dimethylpyrazole (1,3-DMP) in Reducing Nitrous Oxide Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrous oxide (N2O) is a potent greenhouse gas with a global warming potential approximately 298 times that of carbon dioxide (CO2) over a 100-year period.[1][2] A significant source of anthropogenic N2O emissions is agricultural soils, primarily due to the use of nitrogen-based fertilizers.[3][4] The microbial processes of nitrification and denitrification are the main pathways for N2O production in soil.[3] Nitrification, the oxidation of ammonium (B1175870) (NH4+) to nitrate (B79036) (NO3-), is a key step that makes nitrogen more susceptible to loss through leaching and denitrification.

1,3-Dimethylpyrazole (1,3-DMP) and its derivatives, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP), are effective nitrification inhibitors (NIs). When applied with ammonium-based fertilizers, these compounds selectively inhibit the first step of nitrification, the oxidation of ammonia (B1221849) to nitrite, which is catalyzed by the enzyme ammonia monooxygenase (AMO) in ammonia-oxidizing bacteria (AOB). By slowing down this conversion, 1,3-DMP-based inhibitors help to retain nitrogen in the less mobile ammonium form for a longer period, leading to reduced nitrate leaching and a significant decrease in N2O emissions.

These application notes provide a comprehensive overview of the role of 1,3-DMP in mitigating N2O emissions, including its mechanism of action, efficacy data from various studies, and detailed protocols for key experiments to evaluate its performance.

Mechanism of Action

The primary mode of action of dimethylpyrazole-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB). Research has revealed that DMPs, including 1,3-DMP and its derivatives like DMPP and 2-(3,4-dimethyl-1H-pyrazol-1-yl)-succinic acid (DMPSA), act as copper chelators. The AMO enzyme requires copper (Cu2+) as an indispensable cofactor for its catalytic activity. By forming stable complexes with copper ions, DMPs effectively make copper unavailable to the AMO enzyme, thereby blocking the oxidation of ammonia to hydroxylamine, the first and rate-limiting step of nitrification. This targeted inhibition of AOB activity leads to a reduction in the overall rate of nitrification, consequently lowering the production of nitrate, a primary substrate for denitrification and subsequent N2O emissions.

cluster_nitrification Nitrification Pathway NH4 Ammonium (NH₄⁺) NH2OH Hydroxylamine (NH₂OH) NH4->NH2OH Ammonia Monooxygenase (AMO) (Ammonia-Oxidizing Bacteria) NO2 Nitrite (NO₂⁻) NH2OH->NO2 Hydroxylamine Oxidoreductase NO3 Nitrate (NO₃⁻) NO2->NO3 Nitrite Oxidoreductase (Nitrite-Oxidizing Bacteria) N2O Nitrous Oxide (N₂O) NO2->N2O Nitrifier Denitrification DMP This compound (1,3-DMP) AMO_inactive Inactive AMO-DMP-Cu Complex DMP->AMO_inactive Cu Copper (Cu²⁺) Cofactor Cu->AMO_inactive AMO_inactive->NH4 AMO Ammonia Monooxygenase (AMO)

Mechanism of 1,3-DMP as a nitrification inhibitor.

Data on N2O Emission Reduction

Inhibitor Soil Type N2O Emission Reduction (%) Conditions Reference
DMPPPaddy Soil48%Lab-controlled environment
DMPPRed Soil35%Lab-controlled environment
DMPPPaddy Soil with Cd36%Cadmium contamination
DMPPRed Soil with Cd25%Cadmium contamination
DMPP & DMPSALoam SoilNot specified, but effective40% Water Filled Pore Space (WFPS)
DMPPLoam SoilMore effective than DMPSA80% Water Filled Pore Space (WFPS)
DMPPSilt Loam49% (average over 3 years)Field experiment
DMPPNot specified53%Elevated CO2 (700 ppm)
DMPPSandy Loam80%Unlimed soil, temporary waterlogging
DMPPSandy Loam94%Limed soil, 180 mg N/kg, temporary waterlogging
NitrapyrinNot specified43-48%Spring application on urine patches
NitrapyrinNot specified66%Winter application on urine patches

Experimental Protocols

Protocol for Measurement of Nitrous Oxide Emissions from Soil

This protocol describes the static chamber method for collecting gas samples from soil, followed by analysis using gas chromatography (GC).

Materials:

  • Static flux chambers (PVC or stainless steel, with a sampling port)

  • Syringes (gas-tight, e.g., 20-60 mL)

  • Evacuated vials (e.g., Exetainers)

  • Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD)

  • Standard gas mixtures for N2O calibration

Procedure:

  • Chamber Installation:

    • Insert the base of the static chambers into the soil to a depth of 5-10 cm at the experimental site.

    • Allow the soil to settle for at least 24 hours before the first sampling.

  • Gas Sampling:

    • At the time of sampling, place the lids on the chamber bases, ensuring an airtight seal.

    • Immediately take the first gas sample (T0) by withdrawing a known volume of air (e.g., 20 mL) from the chamber headspace through the sampling port using a gas-tight syringe.

    • Inject the gas sample into an evacuated vial.

    • Take subsequent gas samples at fixed time intervals (e.g., 15, 30, and 45 minutes) after chamber closure.

  • Gas Analysis:

    • Transport the collected gas samples to the laboratory for analysis.

    • Analyze the N2O concentration in the samples using a GC-ECD.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Column: Packed column (e.g., Porapak Q) or capillary column (e.g., HP-PLOT Q)

      • Oven Temperature Program: Isothermal at 60°C

      • Detector Temperature (ECD): 300°C

      • Carrier Gas: N2 or Ar/CH4

  • Flux Calculation:

    • Calculate the rate of N2O emission (flux) based on the linear increase of N2O concentration inside the chamber over time. The flux (F) can be calculated using the following formula: F = (dC/dt) * (V/A) * (M/Vm) * (273 / (273 + T)) Where:

      • dC/dt = rate of change of N2O concentration in the chamber (ppm/h)

      • V = volume of the chamber (m³)

      • A = surface area of the soil covered by the chamber (m²)

      • M = molar mass of N in N2O (28 g/mol )

      • Vm = molar volume of a gas at standard temperature and pressure (22.4 L/mol)

      • T = air temperature inside the chamber (°C)

cluster_workflow N₂O Measurement Workflow start Start: Experimental Setup chamber Install Static Chambers in Soil start->chamber sampling Gas Sampling at Time Intervals (T0, T15, T30, T45) chamber->sampling storage Store Samples in Evacuated Vials sampling->storage analysis Analyze N₂O Concentration by GC-ECD storage->analysis calculation Calculate N₂O Flux analysis->calculation end End: Report Results calculation->end cluster_logic Logical Flow of Nitrification Inhibition Assay start Start: Prepare Soil Slurries treatments Set up Control and Inhibitor Treatments start->treatments incubation Incubate under Controlled Conditions treatments->incubation sampling Collect Subsamples over Time incubation->sampling extraction Extract Mineral Nitrogen (NH₄⁺, NO₃⁻) sampling->extraction analysis Analyze N Concentrations extraction->analysis calculation Calculate Nitrification Rate and % Inhibition analysis->calculation end End: Report Inhibition Efficacy calculation->end

References

Application Notes and Protocols: Mechanism of Action of Dimethylpyrazole-Based Nitrification Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of dimethylpyrazole-based nitrification inhibitors, such as 3,5-dimethylpyrazole (B48361) (DMP) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). The information is intended to guide research and development efforts related to enhancing nitrogen use efficiency in agriculture and other relevant fields.

Introduction

Dimethylpyrazole-based compounds are potent nitrification inhibitors that selectively target the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) (NH₄⁺) to hydroxylamine (B1172632) (NH₂OH). This process is primarily mediated by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). By inhibiting this step, these compounds help to retain nitrogen in the less mobile ammonium (B1175870) form, reducing nitrate (B79036) leaching and nitrous oxide (N₂O) emissions.

Mechanism of Action: Copper Chelation

The primary mechanism of action for dimethylpyrazole-based nitrification inhibitors is the chelation of copper (Cu²⁺) ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme.[1][2][3] AMO is the key enzyme responsible for the initial oxidation of ammonia.

The proposed mechanism involves the following steps:

  • Release of the Active Compound: In the case of DMPP, the phosphate group is cleaved in the soil, releasing the active 3,4-dimethylpyrazole (DMP) molecule.[1]

  • Formation of Copper Complexes: DMP molecules form stable complexes with Cu²⁺ ions present at the active site of the AMO enzyme.[1] This has been demonstrated through the synthesis and characterization of coordination compounds like [Cu(DMP)₄Cl₂] and [Cu(DMP)₄SO₄]n.

  • Inactivation of AMO: The chelation of copper effectively inactivates the AMO enzyme, preventing it from binding and oxidizing its ammonia substrate.

  • Inhibition of Nitrification: With AMO activity blocked, the conversion of ammonium to nitrite (B80452) is halted, thereby inhibiting the overall process of nitrification.

This targeted inhibition primarily affects ammonia-oxidizing bacteria (AOB), which are generally more sensitive to these inhibitors than ammonia-oxidizing archaea (AOA). The differential sensitivity may be due to structural differences in the AMO enzyme between these two groups of microorganisms.

Quantitative Data on Inhibition

The efficacy of dimethylpyrazole-based inhibitors can be quantified through various metrics, including the reduction in nitrification rates and the impact on microbial populations.

ParameterInhibitorValueSoil Type / ConditionsReference
Gross Autotrophic Nitrification Rate Reduction DMPP22%Alkaline vegetable soil
N₂O Emission Reduction (3-year average) DMPP49%Field experiment
N₂O Emission Reduction (3-year average) DCD26%Field experiment
AOB amoA Gene Abundance DMPPSignificantly decreasedAlkaline vegetable soil
AOA amoA Gene Abundance DMPPNo significant effectAlkaline vegetable soil

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study the mechanism and efficacy of nitrification inhibitors.

Protocol for Soil Incubation Study

This protocol is designed to assess the effect of nitrification inhibitors on nitrogen transformations in a controlled laboratory setting.

Materials:

  • Fresh soil samples, sieved (2 mm)

  • Dimethylpyrazole-based inhibitor (e.g., DMPP)

  • Ammonium-based fertilizer (e.g., (NH₄)₂SO₄)

  • Incubation vessels (e.g., Mason jars with gas-tight lids)

  • Deionized water

  • Potassium chloride (KCl) solution (2 M)

  • Spectrophotometer or colorimeter

Procedure:

  • Soil Preparation: Weigh a defined amount of fresh, sieved soil (e.g., 100 g dry weight equivalent) into each incubation vessel.

  • Treatment Application:

    • Control: Add ammonium fertilizer solution without any inhibitor.

    • Inhibitor Treatment: Add ammonium fertilizer solution mixed with the desired concentration of the nitrification inhibitor.

  • Moisture Adjustment: Adjust the soil moisture to a specific water-holding capacity (e.g., 60%) with deionized water.

  • Incubation: Seal the vessels and incubate at a constant temperature (e.g., 25°C) in the dark for a defined period (e.g., 28 days).

  • Sampling: At regular intervals (e.g., day 0, 7, 14, 21, 28), destructively sample triplicate vessels for each treatment.

  • Extraction: Extract inorganic nitrogen (NH₄⁺ and NO₃⁻) from a subsample of soil (e.g., 10 g) by shaking with 2 M KCl solution (e.g., 50 mL) for 1 hour.

  • Analysis: Filter the extracts and determine the concentrations of NH₄⁺-N and NO₃⁻-N using a spectrophotometer or colorimeter.

  • Calculation of Nitrification Inhibition: The percentage of nitrification inhibition can be calculated using the formula: % Inhibition = [(NO₃⁻-N in Control - NO₃⁻-N in Treatment) / NO₃⁻-N in Control] * 100

Protocol for DNA Extraction from Soil

This protocol describes a common method for extracting microbial DNA from soil samples for subsequent molecular analysis, such as qPCR.

Materials:

  • Soil sample (0.25 - 1 g)

  • DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN) or individual reagents (e.g., lysis buffer, proteinase K, phenol:chloroform:isoamyl alcohol)

  • Bead-beating tubes with sterile beads (e.g., zirconia/silica beads)

  • Microcentrifuge

  • Vortex mixer

  • Water bath or incubator

Procedure (Bead-Beating Method):

  • Lysis: Add the soil sample to a bead-beating tube. Add lysis buffer and proteinase K.

  • Homogenization: Secure the tubes on a vortex adapter and vortex at maximum speed for a specified time (e.g., 10 minutes) to mechanically lyse the microbial cells.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 65°C) for a set duration (e.g., 30 minutes) to further aid in cell lysis and protein digestion.

  • Centrifugation: Centrifuge the tubes to pellet the soil particles and cell debris.

  • Purification: Transfer the supernatant to a new tube and proceed with DNA purification steps, which typically involve the removal of proteins, humic substances, and other inhibitors using precipitation and column-based methods as per the manufacturer's instructions.

  • Elution: Elute the purified DNA in a low-salt buffer or sterile water.

  • Quantification and Quality Check: Determine the DNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

Protocol for Quantitative PCR (qPCR) of amoA Gene

This protocol outlines the steps for quantifying the abundance of the ammonia monooxygenase subunit A (amoA) gene, a functional marker for ammonia-oxidizing microorganisms.

Materials:

  • Purified soil DNA

  • qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a probe)

  • Forward and reverse primers specific for AOB or AOA amoA genes

  • Nuclease-free water

  • qPCR instrument

  • Standard DNA (a plasmid containing the target amoA gene fragment) for generating a standard curve

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mixture by combining the master mix, forward and reverse primers, template DNA (or standard DNA), and nuclease-free water to the final reaction volume in qPCR tubes or a plate.

  • Standard Curve: Prepare a serial dilution of the standard DNA to generate a standard curve for absolute quantification.

  • qPCR Program: Run the qPCR reaction using a thermal cycling program typically consisting of:

    • Initial denaturation (e.g., 95°C for 5-10 minutes)

    • 40-45 cycles of:

      • Denaturation (e.g., 95°C for 15-30 seconds)

      • Annealing (e.g., 55-60°C for 30-60 seconds)

      • Extension (e.g., 72°C for 30-60 seconds)

    • Melt curve analysis (for SYBR Green-based assays) to check for primer-dimers and non-specific amplification.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Use the standard curve to calculate the copy number of the amoA gene in the soil DNA samples.

Visualizations

Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_Nitrification Nitrification Pathway cluster_Inhibition Inhibition Mechanism Ammonia Ammonium (NH₄⁺) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine AMO Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite HAO Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate NXR DMPP DMPP DMP DMP (Active Inhibitor) DMPP->DMP Soil enzymes Inactive_Complex DMP-Copper Complex (Inactive) DMP->Inactive_Complex Chelation Copper Copper (Cu²⁺) Cofactor in AMO Copper->Inactive_Complex Inactive_Complex->Hydroxylamine Inhibits AMO activity

Caption: Mechanism of dimethylpyrazole-based nitrification inhibition.

Experimental Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Incubation Soil Incubation Experiment cluster_Analysis Analysis cluster_Data Data Interpretation Soil_Collection Soil Collection & Sieving Treatment_Application Application of Inhibitor & Fertilizer Treatments Soil_Collection->Treatment_Application Incubation Controlled Incubation (Temperature, Moisture) Treatment_Application->Incubation Time_Series_Sampling Time-Series Sampling Incubation->Time_Series_Sampling N_Extraction Inorganic N Extraction (NH₄⁺, NO₃⁻) Time_Series_Sampling->N_Extraction DNA_Extraction Soil DNA Extraction Time_Series_Sampling->DNA_Extraction N_Quantification N Quantification (Spectrophotometry) N_Extraction->N_Quantification Nitrification_Rate Calculate Nitrification Rate & Inhibition % N_Quantification->Nitrification_Rate qPCR_Analysis qPCR of amoA Gene DNA_Extraction->qPCR_Analysis Gene_Abundance Determine Gene Abundance qPCR_Analysis->Gene_Abundance Conclusion Draw Conclusions on Inhibitor Efficacy Nitrification_Rate->Conclusion Gene_Abundance->Conclusion

Caption: Workflow for evaluating nitrification inhibitor efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of aqueous solubility of pyrazole (B372694) derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative has very low water solubility. What are the initial steps I should take?

A1: The first step is to characterize the physicochemical properties of your compound. A pH-solubility profile will determine if the compound is ionizable, which would make pH adjustment or salt formation viable strategies. If the compound is neutral, techniques like using co-solvents, cyclodextrin (B1172386) complexation, or creating solid dispersions should be considered.

Q2: When is pH modification a suitable strategy to improve solubility?

A2: pH modification is effective for pyrazole derivatives with ionizable acidic or basic groups. The solubility of weakly basic pyrazoles can be increased in acidic conditions, while weakly acidic pyrazoles are more soluble in alkaline environments. By adjusting the pH to a point where the compound is ionized, a significant increase in solubility can often be achieved.[1]

Q3: How do co-solvents enhance the solubility of pyrazole derivatives?

A3: Co-solvents, which are water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or DMSO, increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. This makes the solvent system more favorable for dissolving non-polar molecules.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an inclusion complex.[1][2][3] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the pyrazole derivative.[1]

Q5: What is a solid dispersion and when should I consider this technique?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, such as a polymer like PVP or a sugar. This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the drug to an amorphous (non-crystalline) state, which is more soluble. This is a particularly useful strategy for compounds intended for oral administration.

Q6: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A6: This is a common issue known as "crashing out." It occurs when the high concentration of the organic solvent (DMSO) is rapidly diluted in the aqueous buffer, exceeding the compound's solubility in the final mixture. To mitigate this, you can try:

  • Lowering the final concentration of your compound.

  • Performing a serial dilution instead of a single large dilution.

  • Including a co-solvent in the final aqueous buffer.

  • Gently warming the buffer before adding the stock solution (ensure your compound is thermally stable).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound precipitates from aqueous solution upon standing. The concentration of the compound exceeds its equilibrium solubility in the aqueous medium.- Lower the final concentration of the compound.- If the compound is ionizable, adjust the pH of the solution to a value where the compound is more soluble.- Incorporate a co-solvent (e.g., ethanol, PEG 400) into the solution.
Inconsistent results in biological assays. Poor aqueous solubility leading to variable concentrations of the active compound.- Prepare a fresh stock solution in a suitable organic solvent and perform serial dilutions in the assay medium immediately before use.- Consider using a formulation strategy such as cyclodextrin complexation or a solid dispersion to improve dissolution in the assay medium.
Salt formation did not significantly improve solubility. - The chosen counter-ion may not be optimal.- The intrinsic solubility of the salt form may still be low.- Screen a variety of counter-ions to identify one that forms a more soluble salt.- Characterize the solid form of the salt to ensure a new, more soluble crystalline form has been produced.
Co-solvent approach is not suitable for in vivo studies due to toxicity. The selected co-solvent has known toxicity issues.- Explore alternative, less toxic co-solvents such as propylene glycol or polyethylene (B3416737) glycol.- Investigate other formulation strategies like nanosuspensions, solid dispersions, or lipid-based formulations.

Data Presentation

Table 1: Solubility of Celecoxib (B62257) in Ethanol-Water Co-solvent Mixtures
Ethanol Concentration (% v/v)Solubility of Celecoxib (µg/mL)
0 (Water)~5
20~20
40~200
60~2000
80~15000
100~25000

Data compiled from multiple sources indicating the trend of increased solubility with higher ethanol concentration.

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Celecoxib
CyclodextrinMolar Ratio (Drug:CD)Apparent Solubility (µg/mL)Fold Increase
None-~51
β-Cyclodextrin1:1~357
β-Cyclodextrin1:2~6012
HP-β-Cyclodextrin1:1~10521
HP-β-Cyclodextrin1:3~15030

Data is illustrative and compiled from various studies demonstrating the enhancement of celecoxib solubility with cyclodextrins.

Table 3: Solubility of Celecoxib from Solid Dispersions
CarrierDrug:Carrier RatioPreparation MethodAqueous Solubility (µg/mL)Fold Increase
None--~3-51
PVP K301:1Solvent Evaporation~25~5-8
PVP K301:5Solvent Evaporation~90~18-30
Poloxamer 1881:1Melting~15~3-5
Poloxamer 1881:10Melting~100~20-33

Data represents typical solubility enhancements observed for celecoxib solid dispersions.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex of a pyrazole derivative with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Pyrazole derivative

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven

Methodology:

  • Determine the desired molar ratio of the pyrazole derivative to the cyclodextrin (commonly 1:1).

  • Accurately weigh the appropriate amounts of the pyrazole derivative and the cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of a 1:1 (v/v) ethanol:water mixture to form a paste.

  • Gradually add the pyrazole derivative to the paste while continuously kneading for 30-60 minutes. Add more of the solvent mixture if necessary to maintain a suitable consistency.

  • Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder and store it in a desiccator.

  • To confirm solubility enhancement, perform a solubility study comparing the complex to the pure compound in an aqueous buffer.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a pyrazole derivative in a hydrophilic carrier to improve its dissolution rate and solubility.

Materials:

  • Pyrazole derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Select a suitable hydrophilic carrier and determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the pyrazole derivative and the carrier in a common volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film or solid mass on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • The resulting solid dispersion powder can then be used for solubility and dissolution studies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis start Poorly Soluble Pyrazole Derivative pd Weigh Pyrazole Derivative start->pd cd Weigh Cyclodextrin start->cd mix Mix and Knead with Ethanol/Water pd->mix cd->mix dry Dry under Vacuum mix->dry grind Pulverize into Fine Powder dry->grind sol Solubility Study grind->sol end Enhanced Solubility Complex sol->end logical_relationship cluster_problem Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Outcome problem Poor Aqueous Solubility of Pyrazole Derivative ph_mod pH Modification problem->ph_mod salt Salt Formation problem->salt cosolvent Co-solvents problem->cosolvent cyclo Cyclodextrin Complexation problem->cyclo solid_disp Solid Dispersion problem->solid_disp nano Nanotechnology problem->nano outcome Improved Aqueous Solubility & Bioavailability ph_mod->outcome salt->outcome cosolvent->outcome cyclo->outcome solid_disp->outcome nano->outcome

References

Technical Support Center: Overcoming Poor Solubility of 1,3-Dimethylpyrazole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,3-Dimethylpyrazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in developing an appropriate solubilization strategy. Key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless to light yellow liquid/Oil[2][3]
Density 0.9561 - 0.98 g/cm³[2]
Boiling Point 138 - 153 °C
Predicted pKa 2.72 ± 0.10
Predicted LogP 0.72850
Qualitative Solubility Soluble in DMSO; Sparingly soluble in Chloroform; Limited solubility in water.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "antisolvent precipitation" or "crashing out." this compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates out of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: With a predicted pKa of 2.72, this compound is a weak base. Therefore, lowering the pH of the aqueous buffer to below its pKa should increase its solubility by promoting the formation of the more soluble protonated form. However, it is critical to ensure that the adjusted pH is compatible with the biological system (e.g., cells, enzymes) being studied.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. For this compound, formulations containing co-solvents like PEG300 and Tween-80 in combination with DMSO have been shown to be effective. It is essential to determine the tolerance of your specific assay to the chosen co-solvents.

Q6: How do cyclodextrins work to improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, which enhances the apparent aqueous solubility of the guest molecule. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) that has been used to solubilize this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate forms immediately upon adding the this compound DMSO stock solution to the aqueous assay buffer or cell culture medium.

dot

References

Technical Support Center: Optimizing DMPP Application for Nitrification Inhibition in Diverse Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on the effective application of 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), a widely used nitrification inhibitor. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate challenges in your experiments and optimize DMPP efficacy across various soil environments.

Troubleshooting Guide

This guide addresses specific problems that may arise during DMPP application experiments, offering potential causes and actionable solutions.

Problem ID Issue Encountered Potential Causes Recommended Solutions
DMPP-001 Low or no inhibition of nitrification observed. 1. Soil pH is too acidic: DMPP is less effective in acidic soils where ammonia-oxidizing archaea (AOA) may dominate nitrification, and AOA are less sensitive to DMPP than ammonia-oxidizing bacteria (AOB)[1][2]. 2. High Soil Organic Carbon (SOC): DMPP can be adsorbed by soil organic matter, reducing its bioavailability to nitrifying microorganisms[3][4][5]. 3. Incorrect Application Rate: The applied DMPP concentration may be too low for the specific soil conditions. 4. High Clay Content: Soils with high clay content can adsorb DMPP, reducing its effectiveness.1. Adjust Soil pH: If feasible for the experimental design, amend the soil with lime to raise the pH. Liming can shift the dominant nitrifying community from AOA to the more DMPP-sensitive AOB. 2. Increase Application Rate: In soils with high SOC, consider experimentally increasing the DMPP application rate. However, monitor for potential side effects. 3. Optimize Dosage: Conduct a dose-response experiment to determine the optimal DMPP application rate for your specific soil type. 4. Consider Soil Texture: For clay-rich soils, a higher application rate might be necessary to counteract adsorption.
DMPP-002 Inconsistent results across replicates. 1. Non-uniform DMPP distribution: Uneven application of DMPP to the soil samples. 2. Variable Soil Moisture: Inconsistent water content across replicates can affect DMPP degradation and microbial activity. 3. Heterogeneity of Soil Samples: Natural variability within the collected soil.1. Ensure Homogeneous Mixing: For laboratory studies, ensure thorough mixing of DMPP with the soil. For field applications, ensure uniform spraying or incorporation. 2. Maintain Consistent Moisture: Carefully control and monitor the water-filled pore space (WFPS) or field capacity across all experimental units. 3. Homogenize Soil: Before setting up the experiment, thoroughly mix the bulk soil sample to reduce variability between subsamples.
DMPP-003 Increased ammonia (B1221849) (NH₃) volatilization after DMPP application. DMPP inhibits the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), leading to a temporary increase in soil NH₄⁺ concentration. This can drive higher NH₃ volatilization, especially in alkaline soils.1. Incorporate DMPP and Fertilizer: Incorporate the DMPP-treated fertilizer into the soil rather than leaving it on the surface. 2. Optimize Application Rate: High dosages of DMPP can significantly increase NH₃ volatilization. Determine the lowest effective dose for your soil type. 3. Monitor Soil pH: Be aware that the risk of NH₃ volatilization is higher in soils with a higher pH.
DMPP-004 Short duration of nitrification inhibition. 1. Rapid DMPP Degradation: Microbial degradation is a primary factor in the persistence of DMPP. This can be influenced by soil temperature and moisture. 2. High Soil Temperature: Elevated temperatures can accelerate the degradation rate of DMPP.1. Consider Environmental Conditions: Be aware that the persistence of DMPP will be shorter in warmer and moister conditions. 2. Sequential Applications: In long-term experiments or under conditions favoring rapid degradation, sequential applications of DMPP may be necessary.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of DMPP?

A1: DMPP selectively inhibits the activity of the ammonia monooxygenase (AMO) enzyme, which is the first and rate-limiting step in nitrification. This enzyme is primarily found in ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA). By inhibiting AMO, DMPP slows the conversion of ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻).

Q2: What is a typical application rate for DMPP in experimental settings?

A2: In laboratory and field experiments, DMPP is often applied at a rate of 0.5% to 1.5% of the applied ammonium-based fertilizer N. Application rates in field studies can range from 0.5 to 1.5 kg DMPP per hectare. However, the optimal rate is highly dependent on soil properties.

Questions on Soil-Specific Application

Q3: How does soil pH affect the efficacy of DMPP?

A3: Soil pH is a critical factor. DMPP is generally more effective in neutral to alkaline soils where AOB are the dominant nitrifiers. In acidic soils, AOA often dominate, and they are less sensitive to DMPP, leading to reduced efficacy. Increasing soil pH through liming can enhance DMPP's effectiveness by favoring AOB activity.

Q4: What is the impact of soil organic carbon (SOC) and clay content on DMPP performance?

A4: High levels of SOC and clay can reduce the effectiveness of DMPP due to adsorption. DMPP molecules can bind to organic matter and clay particles, making them less available to inhibit the AMO enzyme. Consequently, soils with high SOC or clay content may require higher application rates of DMPP to achieve the desired level of nitrification inhibition.

Q5: How does soil moisture influence DMPP's function?

A5: Soil moisture affects both DMPP degradation and nitrification rates. Lower soil moisture can slow the degradation of DMPP, prolonging its inhibitory effect. However, nitrification itself is also influenced by moisture levels. The effectiveness of nitrification inhibitors is highly dependent on soil water availability.

Experimental Design and Data Interpretation

Q6: How can I measure the effectiveness of DMPP in my experiment?

A6: The efficacy of DMPP can be quantified using several metrics, including the ammonium-N retention rate (NH₄⁺_RA), the inhibition rate of the net nitrification rate (NNR_IR), and the reduction rate of N₂O emissions (N₂O_ERR). These are calculated by comparing the nitrogen dynamics in DMPP-treated soil with an untreated control.

Q7: Are there any non-target effects of DMPP on other soil microorganisms?

A7: While DMPP primarily targets ammonia oxidizers, some studies have investigated its effects on other microbial communities. Generally, at recommended agronomic doses, significant negative impacts on the overall microbial biomass or diversity are not consistently observed. However, very high concentrations might have broader effects. DMPP has been shown to have no adverse effects on the abundance or activity of denitrifiers.

Data Summary Tables

Table 1: Influence of Key Soil Properties on DMPP Efficacy

Soil Property Effect on DMPP Efficacy Mechanism Recommendation for Optimization
Soil pH Higher efficacy in neutral to alkaline soils (pH > 6.5). Reduced efficacy in acidic soils.DMPP is more effective against AOB, which dominate in higher pH soils. AOA, which are more prevalent in acidic soils, are less sensitive to DMPP.In acidic soils, consider liming to increase pH or conduct trials with higher DMPP application rates.
Soil Organic Carbon (SOC) Reduced efficacy with increasing SOC.Adsorption of DMPP to organic matter reduces its bioavailability.For soils with high SOC, experimental testing of higher application rates is recommended.
Soil Texture Reduced efficacy in soils with high clay content. Higher efficacy in sandy soils.DMPP adsorbs to negatively charged clay particles, reducing its availability.In clayey soils, a higher application rate may be required compared to sandy soils.
Soil Electrical Conductivity (EC) Identified as a primary determinant of DMPP efficiency.Higher EC can be correlated with a greater abundance of ammonia oxidizers, leading to a more pronounced effect of the inhibitor.Characterize soil EC as it can be a predictor of DMPP performance.
Soil Moisture Efficacy can be influenced by water content. Lower moisture can slow DMPP degradation.Soil water content affects microbial activity, nitrification rates, and the persistence of DMPP.Maintain consistent and optimal soil moisture levels in controlled experiments.

Table 2: Reported Efficacy of DMPP on Nitrification and N₂O Emissions

Parameter Range of Reported Efficacy Influencing Factors Reference
Ammonium-N Retention Rate (NH₄⁺_RA) -71.15% to 65.37%Soil type (EC and SOC are key), microbial community
Inhibition of Net Nitrification Rate (NNR_IR) 18.77% to 70.23%Soil type, DMPP concentration, temperature
Reduction in N₂O Emissions Can range from no effect to over 90% reduction.Soil type, moisture, temperature, fertilizer type, dominant nitrifying community (AOB vs. AOA)

Experimental Protocols

Protocol 1: Soil Microcosm Incubation to Evaluate DMPP Efficacy

This protocol outlines a standard laboratory procedure to assess the impact of DMPP on nitrification in a specific soil type.

  • Soil Preparation:

    • Collect a bulk soil sample from the field of interest from a depth of 0-20 cm.

    • Remove any large debris, roots, and stones. Sieve the soil through a 2 mm mesh.

    • Determine the basic physicochemical properties of the soil (pH, SOC, texture, EC).

    • Pre-incubate the soil at the desired temperature (e.g., 25°C) and moisture level (e.g., 65% Water-Filled Pore Space - WFPS) for 5-7 days to allow the microbial community to stabilize.

  • Experimental Setup:

    • Weigh a standardized amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., glass jars).

    • Prepare the following treatment groups (with at least three replicates per group):

      • Control (Soil only)

      • Nitrogen fertilizer only (e.g., NH₄Cl or urea (B33335) at 100 mg N/kg soil)

      • Nitrogen fertilizer + DMPP (e.g., NH₄Cl or urea at 100 mg N/kg soil + DMPP at 1% of the applied N).

    • Apply treatments evenly to the soil surface and mix thoroughly.

    • Adjust the final moisture content to the target level (e.g., 65% WFPS) and seal the vessels (e.g., with perforated parafilm to allow gas exchange but reduce water loss).

  • Incubation and Sampling:

    • Incubate the vessels at a constant temperature (e.g., 25°C) in the dark.

    • Maintain soil moisture by adding deionized water as needed (e.g., every 2-3 days by weighing the vessels).

    • Perform destructive sampling at designated time points (e.g., days 0, 1, 3, 7, 14, 21, 28).

  • Analysis:

    • At each sampling point, extract a subsample of soil with a 2M KCl solution.

    • Analyze the extracts for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or an autoanalyzer.

    • If measuring N₂O emissions, use sealed chambers and gas chromatography.

  • Data Calculation:

    • Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time.

    • Determine the inhibition of the net nitrification rate (NNR_IR) using the formula: NNR_IR (%) = [(NNR_fertilizer - NNR_fertilizer+DMPP) / NNR_fertilizer] * 100.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Treatment Application cluster_incubation Phase 3: Incubation & Monitoring cluster_analysis Phase 4: Analysis A Soil Collection & Sieving B Characterize Soil Properties (pH, SOC, Texture) A->B C Pre-incubation (Stabilize microbial activity) B->C D Prepare Treatment Groups (Control, N, N+DMPP) C->D E Apply Treatments & Mix D->E F Adjust to Target Moisture E->F G Incubate at Constant Temperature F->G H Destructive Sampling at Time Points (0, 1, 3, 7, 14, 28 days) G->H I KCl Extraction H->I J Measure NH4+ and NO3- I->J K Calculate Nitrification Rate & Inhibition J->K

Caption: Workflow for a soil microcosm incubation experiment to evaluate DMPP efficacy.

Factors_Affecting_DMPP_Efficacy cluster_abiotic Abiotic Factors cluster_biotic Biotic Factors DMPP DMPP Efficacy pH Soil pH pH->DMPP - in acidic + in alkaline SOC Soil Organic Carbon (SOC) SOC->DMPP - (Adsorption) Texture Soil Texture (Clay/Sand) Texture->DMPP - in clay + in sand Moisture Soil Moisture Moisture->DMPP influences degradation EC Electrical Conductivity (EC) EC->DMPP + (correlates with abundance) AOB Ammonia-Oxidizing Bacteria (AOB) AOB->DMPP High Sensitivity AOA Ammonia-Oxidizing Archaea (AOA) AOA->DMPP Low Sensitivity

Caption: Key soil factors influencing the efficacy of the nitrification inhibitor DMPP.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted pyrazoles, and what are its main challenges?

A1: The most prevalent method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.[1] While versatile, the primary challenges include controlling regioselectivity when using unsymmetrical starting materials, optimizing reaction conditions to maximize yield, and potential difficulties in purifying the final product.[1]

Q2: What factors primarily influence regioselectivity in the Knorr pyrazole synthesis?

A2: Regioselectivity, the formation of one regioisomer over another, is influenced by several key factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial reaction to the less sterically hindered site.[2]

  • Electronic Effects: The electronic properties (electron-donating or -withdrawing) of the substituents determine the reactivity of the carbonyl carbons.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence which one attacks first.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols have been shown to improve selectivity compared to more common solvents like ethanol (B145695).

  • Temperature: Reaction temperature can be a critical parameter in controlling the isomeric ratio.

Q3: Are there alternative methods to the Knorr synthesis for better regioselectivity?

A3: Yes, several strategies can be employed to overcome the regioselectivity issues of the classical Knorr synthesis. One effective approach is the use of 1,3-dicarbonyl surrogates like β-enaminones. These compounds have differentiated electrophilic centers, which can force the reaction to proceed with higher regioselectivity. Another method involves a [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which offers excellent regioselectivity under mild conditions.

Q4: What are the advantages of using microwave-assisted synthesis for pyrazoles?

A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles. This technique is considered a more energy-efficient and sustainable approach to organic synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors related to starting materials, reaction conditions, or side reactions.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_reagents Step 1: Verify Starting Materials start->check_reagents check_conditions Step 2: Optimize Reaction Conditions check_reagents->check_conditions sub_purity Purity of 1,3-dicarbonyl and hydrazine? check_reagents->sub_purity sub_stability Stability of reagents? (e.g., hydrazine degradation) check_reagents->sub_stability check_side_reactions Step 3: Investigate Side Reactions check_conditions->check_side_reactions cond_solvent Solvent appropriate? (e.g., aprotic for aryl hydrazines) check_conditions->cond_solvent cond_temp Temperature optimal? (Increase to promote cyclization) check_conditions->cond_temp cond_catalyst Catalyst needed/optimal? (e.g., acid catalyst for Knorr) check_conditions->cond_catalyst cond_time Sufficient reaction time? (Monitor by TLC/LC-MS) check_conditions->cond_time solution Improved Yield check_side_reactions->solution side_hydrolysis Hydrolysis of starting material? check_side_reactions->side_hydrolysis side_intermediate Stable hydrazone intermediate formed? (Requires harsher cyclization conditions) check_side_reactions->side_intermediate

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Potential Solutions:

  • Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can lead to side reactions, and hydrazine derivatives can degrade over time. Use freshly purified or commercially available high-purity reagents.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For instance, aprotic dipolar solvents like DMF can give better results than ethanol when using aryl hydrazines.

    • Temperature: If the reaction stalls at the hydrazone intermediate, increasing the temperature can promote the final cyclization and dehydration step.

    • Catalyst: The Knorr synthesis is typically acid-catalyzed. Ensure the appropriate catalyst is used. In some cases, catalysts like nano-ZnO have been shown to improve yields and shorten reaction times.

  • Side Reactions:

    • Hydrolysis: β-ketonitriles or other starting materials can be susceptible to hydrolysis. Running the reaction under neutral, non-aqueous conditions can minimize this.

    • Incomplete Cyclization: If you isolate a stable hydrazone intermediate, you may need to modify the conditions (e.g., higher temperature, change of solvent, or add a catalyst) to facilitate the cyclization step.

Issue 2: Poor Regioselectivity / Mixture of Isomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?

A: Controlling regioselectivity is a central challenge in pyrazole synthesis. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two possible products.

Logical Relationship for Controlling Regioselectivity

Regioselectivity_Factors unsym_reagents Unsymmetrical 1,3-Dicarbonyl + Hydrazine Derivative regio_A Regioisomer A unsym_reagents->regio_A regio_B Regioisomer B unsym_reagents->regio_B control_factors Control Factors control_factors->unsym_reagents Influence sterics Steric Hindrance sterics->control_factors electronics Electronic Effects electronics->control_factors ph Reaction pH ph->control_factors solvent Solvent Choice (e.g., HFIP) solvent->control_factors temp Temperature temp->control_factors

Caption: Factors influencing the outcome of pyrazole synthesis.

Strategies to Improve Regioselectivity:

  • Modify Reaction Conditions:

    • pH Control: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions favor the other.

    • Solvent Choice: Aprotic dipolar solvents (e.g., DMF) or fluorinated alcohols (e.g., HFIP) can enhance regioselectivity.

  • Utilize Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.

  • Change Synthetic Approach: Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal. These substrates introduce a predefined difference in reactivity between the two electrophilic centers, forcing higher regioselectivity.

Issue 3: Difficulty with N-Alkylation

Q: I am attempting to N-alkylate my pyrazole and am getting a mixture of N1 and N2 isomers, or the reaction is not proceeding. What can I do?

A: The N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms. The outcome is influenced by steric and electronic factors.

Troubleshooting Steps for N-Alkylation:

  • Low Reactivity:

    • Base Selection: Ensure the base is strong enough to fully deprotonate the pyrazole. Common choices include K₂CO₃, Cs₂CO₃, and NaH. The reaction must be run under anhydrous conditions.

    • Solubility: Poor solubility of the pyrazole or the base can hinder the reaction. Switching to a more polar aprotic solvent like DMF or DMSO can help.

    • Alkylating Agent: Ensure the alkylating agent is active and suitable for the reaction.

  • Poor Regioselectivity (N1 vs. N2 Isomers):

    • Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1). If the substituent at the 3- or 5-position is bulky, the incoming alkyl group will preferentially add to the less hindered nitrogen.

    • Protecting Groups: For difficult cases, a protecting group strategy can be employed. A removable bulky group can be used to block one nitrogen, directing alkylation to the other.

    • Solvent Effects: The choice of solvent can influence the N1/N2 ratio. Screening different solvents is recommended.

Issue 4: Challenges in Purification

Q: I have a mixture of pyrazole regioisomers that are co-eluting during column chromatography. What are some effective purification strategies?

A: Separating regioisomers can be challenging due to their similar polarities.

Purification Strategies:

  • Chromatography Optimization:

    • Solvent System Screening: Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values). Start with a non-polar system (e.g., hexane/ethyl acetate) and systematically try different solvent combinations and ratios.

    • Deactivate Silica (B1680970): For basic pyrazole compounds that may streak or stick to a standard silica gel column, the silica can be deactivated by preparing the slurry with a small amount of triethylamine (B128534) (e.g., 1%) in the eluent.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with various solvent systems to find one where the desired isomer has low solubility at cool temperatures while the undesired isomer and impurities remain in solution.

  • Acid-Base Extraction/Crystallization: Pyrazoles are basic and can form salts. It may be possible to purify the product by dissolving the crude mixture in an organic solvent and reacting it with an acid to precipitate the pyrazole as an acid addition salt, which can then be isolated by crystallization.

Comparative Data

Table 1: Effect of Reaction Conditions on Yield and Time
Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingZnCl₂ (anhydrous)EthanolReflux7-9 h79-92
Microwave-AssistedZnCl₂ (anhydrous)Ethanol-9-10 min79-92
Conventional HeatingNoneAcetic AcidReflux6.5 hGood
Microwave-AssistedNoneAcetic Acid1207-10 min68-86
Room TemperatureNoneEthylene GlycolRT-70-95

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of 1,3,5-substituted pyrazoles and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate, followed by washing with water and brine).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure substituted pyrazole.

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general procedure for rapid pyrazole synthesis using microwave irradiation.

  • Reaction Setup: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), the hydrazine derivative (1.0-1.2 equivalents), and a suitable solvent (e.g., ethanol or acetic acid).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) and power (e.g., 100-400 W) for a short duration (e.g., 5-20 minutes).

  • Work-up: After irradiation, cool the vessel to room temperature. The product may be isolated by pouring the reaction mixture into ice-cold water and collecting the resulting precipitate by filtration.

  • Purification: The crude solid is washed with water, dried, and then purified, typically by recrystallization from a solvent such as ethanol.

References

Technical Support Center: Degradation Kinetics of Pyrazole Derivatives in Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the degradation kinetics of 1,3-Dimethylpyrazole (1,3-DMP) in soil is limited. This technical support center provides information based on its isomers, 3,4-Dimethylpyrazole (3,4-DMP, often used as 3,4-DMPP) and 3,5-Dimethylpyrazole (3,5-DMP), which are widely studied as nitrification inhibitors. The methodologies and factors influencing degradation are expected to be similar for 1,3-DMP, but researchers should validate these for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of dimethylpyrazole degradation in soil?

A1: Dimethylpyrazole degradation in soil is believed to occur through both biotic and abiotic pathways. Recent studies suggest that for compounds like 3,4-DMPP, chemical degradation pathways may be predominant over microbial ones. These chemical processes could be initiated by reactive oxygen species (ROS) present in the soil, which can be formed from both biological and non-biological processes[1][2][3].

Q2: What are the typical half-lives of dimethylpyrazoles in soil?

A2: The half-life of dimethylpyrazoles in soil is highly variable and depends on a range of environmental factors. For instance, the half-life of 3,4-DMPP can range from 9.2 to 28 days.[1][4] Higher application rates generally lead to longer persistence.

Q3: What factors influence the degradation rate of dimethylpyrazoles in soil?

A3: Several key factors influence the degradation rate:

  • Soil Properties: Soil organic carbon (SOC) content and electrical conductivity (EC) have been identified as dominant factors. Soil texture (e.g., clay content) also plays a role.

  • Temperature: Higher temperatures generally increase the rate of degradation.

  • Moisture Content: Soil moisture is a critical factor, with degradation rates often being higher in moist soils compared to dry or saturated conditions.

  • Application Rate: Higher concentrations of dimethylpyrazoles can sometimes lead to a lag in degradation or a longer half-life.

  • Microbial Activity: While chemical degradation can be significant, the presence and activity of soil microorganisms can also contribute to the breakdown of these compounds.

Q4: What are the common analytical methods for quantifying dimethylpyrazoles in soil samples?

A4: The most common and sensitive methods involve chromatography coupled with mass spectrometry.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly selective and sensitive method for quantifying dimethylpyrazoles in soil extracts.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This method can also be used for the analysis of pyrazole (B372694) derivatives in soil. Sample preparation typically involves solvent extraction (e.g., with acetonitrile (B52724) or a hexane/acetone mixture) followed by cleanup steps to remove interfering substances from the soil matrix.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicates. - Non-homogenous soil samples.- Uneven application of the dimethylpyrazole.- Variations in moisture content or temperature across replicates.- Thoroughly mix and sieve soil before the experiment.- Ensure precise and uniform application of the test substance.- Carefully control and monitor incubation conditions (temperature and moisture).
Low or no degradation observed. - Sub-optimal environmental conditions (e.g., low temperature, low moisture).- Soil type may be inhibitory to degradation (e.g., very low microbial activity, extreme pH).- Incorrect analytical method or poor extraction efficiency.- Adjust incubation parameters to be more favorable for degradation (e.g., temperature around 20-30°C, moisture at 50-60% of water holding capacity).- Characterize your soil properties; consider using a range of soil types in preliminary studies.- Validate your analytical method, including extraction recovery experiments with spiked samples.
Very rapid degradation observed. - Enhanced biodegradation due to a history of previous exposure of the soil to similar compounds.- Abiotic degradation pathways are highly active under the experimental conditions.- Test a sterile soil control to differentiate between biotic and abiotic degradation.- If possible, use soil with no known history of pyrazole-based compound application.
Poor recovery of dimethylpyrazole from spiked soil samples. - Inefficient extraction solvent.- Strong adsorption of the compound to soil particles.- Degradation during the extraction process.- Test different extraction solvents or solvent mixtures.- Adjust the pH of the extraction solvent.- Minimize the time between extraction and analysis.

Quantitative Data Summary

Table 1: Half-life of 3,4-Dimethylpyrazole Phosphate (DMPP) in Soil

Soil TypeTemperature (°C)Application Rate (mg/kg)Half-life (days)Reference
Not Specified152.5 and 512-17
Not SpecifiedNot Specified1-149.2 - 16
Clay LoamNot SpecifiedNot Specified21 - 28

Table 2: Effect of 3,5-Dimethylpyrazole (DMP) on Ammonium Half-life in Brown Soil

DMP Concentration (g/kg dry soil)Ammonium Half-life Extension (compared to control)Reference
0.002514.27%
0.0176.62%
0.025205.64%

Experimental Protocols

Protocol 1: Soil Incubation Study for Degradation Kinetics
  • Soil Preparation:

    • Collect fresh soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.

    • Determine the soil's water holding capacity (WHC).

    • Pre-incubate the soil at the desired experimental temperature (e.g., 25°C) for several days to stabilize microbial activity.

  • Experimental Setup:

    • Weigh a standardized amount of pre-incubated soil into individual microcosms (e.g., glass jars).

    • Adjust the soil moisture to a specific percentage of WHC (e.g., 60%) with deionized water.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the soil samples with the 1,3-DMP solution to achieve the desired concentration. Include a solvent-only control.

    • Loosely cap the microcosms to allow for gas exchange and incubate them in the dark at a constant temperature.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample a subset of the microcosms.

    • Extract the 1,3-DMP from the soil samples using an appropriate solvent (e.g., acetonitrile). This may involve shaking, sonication, or accelerated solvent extraction.

    • Centrifuge and filter the extracts.

    • Analyze the concentration of 1,3-DMP in the extracts using a validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Plot the concentration of 1,3-DMP versus time.

    • Determine the degradation kinetics by fitting the data to a suitable model (e.g., first-order kinetics).

    • Calculate the half-life (t1/2) of 1,3-DMP in the soil.

Protocol 2: Differentiating Biotic and Abiotic Degradation
  • Sterilization:

    • Prepare two sets of soil samples.

    • Sterilize one set of soil samples to eliminate microbial activity. Common methods include autoclaving or gamma irradiation.

    • The second set of soil samples remains non-sterile.

  • Incubation:

    • Conduct the incubation study as described in Protocol 1 for both the sterile and non-sterile soil sets.

  • Analysis:

    • Measure the degradation of 1,3-DMP in both sterile and non-sterile samples over time.

    • Degradation in the sterile soil can be attributed to abiotic processes, while the difference in degradation rates between the non-sterile and sterile soils indicates the contribution of biotic (microbial) degradation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing soil_prep Soil Sieving & Pre-incubation microcosm_setup Microcosm Setup & Moisture Adjustment soil_prep->microcosm_setup dmp_spike Spiking with 1,3-DMP microcosm_setup->dmp_spike incubation Incubation at Constant Temperature dmp_spike->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis kinetics Kinetic Modeling & Half-life Calculation analysis->kinetics

Caption: Experimental workflow for studying the degradation kinetics of this compound in soil.

Degradation_Factors cluster_soil Soil Properties cluster_env Environmental Conditions cluster_bio Biotic Factors DMP_Degradation DMP Degradation Rate SOC Organic Carbon SOC->DMP_Degradation EC Electrical Conductivity EC->DMP_Degradation Texture Texture (Clay %) Texture->DMP_Degradation pH pH pH->DMP_Degradation Temp Temperature Temp->DMP_Degradation Moisture Moisture Moisture->DMP_Degradation Microbes Microbial Activity Microbes->DMP_Degradation

Caption: Key factors influencing the degradation rate of dimethylpyrazoles in soil environments.

References

minimizing impurity formation in 1,3-Dimethylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 1,3-Dimethylpyrazole.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on impurity control.

Issue 1: Presence of 1,5-Dimethylpyrazole (B184060) Isomer in the Final Product

  • Question: My final product shows a significant peak corresponding to the 1,5-Dimethylpyrazole isomer. How can I minimize its formation?

  • Answer: The formation of the 1,5-dimethylpyrazole isomer is a common issue, particularly when using alkylation of 3(5)-methylpyrazole as the synthetic route. Here are several strategies to address this:

    • Synthetic Route Selection: The reaction of a hydrazine (B178648) source with a β-diketone, such as acetylacetone (B45752), is a more regioselective method for the synthesis of symmetrically substituted pyrazoles like 3,5-dimethylpyrazole (B48361), which can then be N-methylated. However, direct synthesis from unsymmetrical precursors will likely lead to isomeric mixtures. The alkylation of 3(5)-methylpyrazole with agents like dimethyl sulfate (B86663) (DMS) is known to produce a mixture of 1,3- and 1,5-dimethylpyrazole, sometimes in a ratio of approximately 60:40.[1]

    • Reaction Control: In syntheses where isomeric formation is possible, precise control of reaction parameters is critical. While specific conditions for favoring 1,3- over 1,5-dimethylpyrazole during alkylation are not well-documented in the provided search results, general principles of kinetic versus thermodynamic control may apply. Experimenting with reaction temperature, solvent, and the nature of the base could influence the isomeric ratio.

    • Purification: If the formation of the 1,5-isomer is unavoidable, efficient purification is necessary.

      • Rectification: Fractional distillation (rectification) has been shown to be an effective method for separating this compound from its 1,5-isomer to achieve high purity (>99%).[1]

      • Crystallization: The formation of acid addition salts can be a viable method for the purification of pyrazoles, potentially allowing for the selective crystallization of one isomer.[2]

Issue 2: Formation of Tars and Other Heavy Impurities

  • Question: My reaction mixture is dark and viscous, and I'm having difficulty isolating the product due to tar formation. What causes this and how can I prevent it?

  • Answer: Tar and heavy impurity formation often result from side reactions, polymerization of starting materials or intermediates, or product degradation under harsh reaction conditions.

    • Temperature Control: Exothermic reactions, if not properly controlled, can lead to elevated temperatures that promote side reactions. For instance, in the synthesis of a 1,3-dimethyl-1H-pyrazole-5-ethyl formate (B1220265), maintaining the temperature below 15°C during the initial reaction steps is crucial to inhibit impurity formation.[3] When reacting hydrazine with acetylacetone, it is often recommended to perform the addition at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[4]

    • Order of Reagent Addition: The sequence of adding reagents can significantly impact the reaction outcome. A controlled, slow addition of one reagent to another can help maintain a low concentration of the reactive species and minimize side reactions.

    • Choice of Reagents: The use of hydrazine hydrate (B1144303) is reported to result in higher yields and fewer byproducts compared to hydrazine sulfate in the synthesis of dimethylpyrazole from acetylacetone.

Issue 3: Low Yield and Purity of the Final Product

  • Question: The yield of my this compound synthesis is consistently low, and the purity is not satisfactory even after initial workup. What can I do to improve this?

  • Answer: Low yield and purity can stem from incomplete reactions, side reactions, or inefficient purification.

    • Optimize Reaction Conditions:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). For the synthesis of a this compound derivative, a specific heating period (e.g., 6 hours at 40-50°C) after the initial addition was found to be effective.

      • pH Control: In some syntheses, maintaining the correct pH is critical. For example, a pH of 2-3 was specified for a step in the synthesis of a pyrazole (B372694) derivative.

    • Effective Purification:

      • Extraction: Proper extraction techniques are vital to separate the product from the aqueous phase and inorganic salts.

      • Recrystallization: Recrystallization from an appropriate solvent, such as petroleum ether or n-hexane, can significantly improve the purity of the final product.

      • Column Chromatography: For separating complex mixtures of impurities, column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most frequently encountered impurity is the 1,5-Dimethylpyrazole isomer , especially when the synthesis involves the alkylation of 3(5)-methylpyrazole. Other impurities can include unreacted starting materials , heavy byproducts or tars , and potentially side-products from reactions of intermediates . The specific impurity profile will depend on the synthetic route and reaction conditions.

Q2: Which synthetic method provides the highest purity of this compound?

A2: While the search results do not definitively name one method as the absolute best for purity, the cyclocondensation reaction of a hydrazine with a β-diketone (like acetylacetone) is a common and direct route to the dimethylpyrazole core. Subsequent N-alkylation would be required to obtain this compound. The alkylation of 3(5)-methylpyrazole is a practical method but inherently produces an isomeric mixture that requires efficient separation. A patent suggests that controlling temperature and the feeding sequence of reactants can effectively increase product conversion and inhibit impurity formation in the synthesis of a related derivative.

Q3: Is there a recommended purification method to achieve high-purity this compound?

A3: For the separation of the 1,3- and 1,5-isomers, rectification (fractional distillation) is a proven industrial method to obtain purities greater than 99%. For general purification to remove other types of impurities, recrystallization from solvents like petroleum ether or n-hexane is commonly used.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods for dimethylpyrazoles.

Synthesis MethodReagentsProduct(s)YieldPurity/RatioReference
Alkylation of 3(5)-methylpyrazole3(5)-methylpyrazole, Dimethylsulfate (DMS), NaOH (aq)1,3- and 1,5-Dimethylpyrazole mixture85% (of mixture)60:40 (1,3- to 1,5-isomer)
CyclocondensationHydrazine sulfate, Acetylacetone, NaOH (aq)3,5-Dimethylpyrazole77-81%Good quality, m.p. 107-108°C
CyclocondensationHydrazine hydrate, Acetylacetone, Water3,5-DimethylpyrazoleUp to 95%High
Synthesis of a pyrazole derivativeEthanol (B145695), Sodium ethoxide, Diethyl oxalate, Acetone, Methylhydrazine1,3-dimethyl-1H-pyrazole-5-ethyl formateNot specifiedHigh purity mentioned

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Sulfate and Acetylacetone

  • Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add 50g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Continue stirring for 1 hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation.

  • Dry the resulting crystalline residue of 3,5-dimethylpyrazole under reduced pressure.

Protocol 2: Synthesis of 3,5-Dimethylpyrazole from Hydrazine Hydrate and Acetylacetone

  • In a 250ml flask, add 6ml of hydrazine hydrate and then 50ml of ethanol with constant stirring.

  • Place the flask in an ice bath for 10 minutes.

  • Slowly add 10ml of acetylacetone dropwise to the solution over approximately 20 minutes, maintaining a low temperature with constant stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at around 110°C.

  • Remove the solvent to dryness using a rotary evaporator.

  • Dissolve the solid residue in a small amount of warm n-hexane.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold hexane.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Start: Prepare Reagents reaction Controlled Reaction (e.g., Temperature < 15°C) start->reaction reflux Reflux/Heating (if required) reaction->reflux quench Quench Reaction reflux->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate crude Crude Product evaporate->crude purify Purification Method (e.g., Recrystallization, Distillation) crude->purify pure_product Pure this compound purify->pure_product

Caption: General experimental workflow for this compound synthesis.

impurity_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions problem Impurity Detected (e.g., 1,5-Isomer, Tar) cause1 Suboptimal Synthetic Route problem->cause1 cause2 Poor Temperature Control problem->cause2 cause3 Incorrect Reagent Addition problem->cause3 cause4 Inefficient Purification problem->cause4 solution1 Select More Regioselective Route cause1->solution1 solution2 Maintain Low Temp. During Exotherm cause2->solution2 solution3 Slow, Dropwise Addition cause3->solution3 solution4 Employ Rectification or Recrystallization cause4->solution4

Caption: Troubleshooting logic for impurity formation.

References

Technical Support Center: Impact of Soil pH on DMPP Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil pH on the effectiveness of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating the effect of soil pH on DMPP.

IssuePossible CauseTroubleshooting Steps
High variability in DMPP effectiveness at the same pH level. - Inconsistent soil moisture: DMPP degradation and microbial activity are sensitive to moisture content. - Variations in soil organic matter: Organic matter can adsorb DMPP, reducing its availability. - Non-uniform DMPP application: Uneven distribution of DMPP in the soil can lead to inconsistent results.- Maintain consistent soil moisture levels (e.g., 60% of water holding capacity) across all experimental units. - Characterize and report the soil organic matter content for each soil type used. - Ensure thorough and uniform mixing of DMPP with the soil. For liquid applications, ensure even spray distribution.
DMPP shows little to no inhibition in acidic soils (pH < 6). - Reduced nitrification rates: Nitrification, the process DMPP inhibits, is naturally slower in acidic soils.[1] - Dominance of Ammonia-Oxidizing Archaea (AOA): Some studies suggest DMPP is less effective at inhibiting AOA, which can be more prevalent in acidic soils. - Faster degradation of DMPP: While some studies suggest slower degradation in acidic conditions, other soil factors might accelerate its breakdown.- Measure the baseline nitrification rate of the acidic soil to determine if it is a limiting factor. - Analyze the microbial community to determine the relative abundance of Ammonia-Oxidizing Bacteria (AOB) and AOA. - Consider co-applying DMPP with substances that can locally increase soil pH, such as lime, to enhance its efficacy.[2]
Unexpectedly rapid loss of DMPP effectiveness in alkaline soils (pH > 8). - Enhanced microbial degradation: High pH can favor microbial populations that are more efficient at degrading DMPP. - Chemical hydrolysis: The active form of DMPP can be hydrolyzed more rapidly in alkaline conditions.- Measure DMPP concentration in the soil over time to determine its degradation rate. - Consider a higher initial application rate of DMPP in highly alkaline soils, based on preliminary dose-response experiments. - Investigate the soil microbial community to identify potential DMPP-degrading microorganisms.
Conflicting results when comparing DMPP effectiveness across different soil types with similar pH. - Differences in soil texture: Clay content can influence DMPP availability through adsorption. - Variations in other soil chemical properties: Electrical conductivity (EC) and cation exchange capacity (CEC) can affect DMPP's behavior in soil.- Characterize and report the soil texture (sand, silt, clay content) for all soils. - Measure and report soil EC and CEC. - Conduct experiments in a range of soil types to understand the interplay between pH and other soil properties.

Frequently Asked Questions (FAQs)

Q1: What is the optimal soil pH range for DMPP effectiveness?

A1: Generally, DMPP is most effective in neutral to slightly alkaline soils (pH 6.5-8.0). Its effectiveness tends to decrease in acidic soils (pH < 6.0).[3] In highly alkaline soils (pH > 8.0), while the initial inhibition may be strong, the persistence of DMPP can be reduced.

Q2: How does soil pH affect the degradation of DMPP?

A2: Soil pH influences both the chemical and microbial degradation of DMPP. Some studies indicate that the degradation of DMPP in soil tends to slow down with decreasing soil moisture content.[4] At a pH of 10, more DMPP remained in the soil, resulting in the greatest inhibitory effect, whereas at pH 7 and 4, less DMPP remained, leading to a smaller inhibitory effect.[4]

Q3: Why is DMPP less effective in acidic soils?

A3: The reduced effectiveness of DMPP in acidic soils can be attributed to several factors. Firstly, the overall rate of nitrification is naturally lower in acidic conditions, meaning there is less of the process for DMPP to inhibit. Secondly, acidic soils may favor the growth of Ammonia-Oxidizing Archaea (AOA) over Ammonia-Oxidizing Bacteria (AOB). Some research suggests that DMPP is a more potent inhibitor of AOB than AOA.

Q4: Can I increase the effectiveness of DMPP in acidic soils?

A4: Yes, amending acidic soils with liming agents to raise the pH can significantly improve the efficacy of DMPP in reducing N2O emissions. The combined application of lime and DMPP has been shown to be an effective strategy for mitigating nitrous oxide emissions from acidic agricultural soils.

Q5: Does soil pH affect the target of DMPP?

A5: Yes, the primary target of DMPP is the enzyme ammonia (B1221849) monooxygenase (AMO), which is essential for the first step of nitrification. The activity and community structure of the microorganisms carrying this enzyme, primarily AOB and AOA, are influenced by soil pH. AOB generally dominate in neutral to alkaline soils, where DMPP is more effective.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of soil pH on DMPP effectiveness from various studies.

Table 1: Effect of Soil pH on the Inhibition of Nitrification by DMPP

Soil pHDMPP ConcentrationInhibition of Nitrification Rate (%)Reference
4.0Not SpecifiedLower
7.0Not SpecifiedModerate
10.0Not SpecifiedHighest
4.44 - 7.991% of applied N18.77 - 70.23
5.1 (un-limed)1% of applied N90
6.9 (limed)1% of applied N94

Table 2: Effect of Soil pH on DMPP-Induced Reduction of N₂O Emissions

Soil pHDMPP TreatmentN₂O Emission Reduction (%)Reference
4.44 - 7.991% of applied N7.93 - 82.51
5.1 (un-limed)+ DMPP23.5
6.9 (limed)+ DMPP61.2
Acidic Soil+ DMPP + CaO3.3 - 60.2

Experimental Protocols

Key Experiment: Soil Incubation Study to Assess DMPP Effectiveness at Different pH Levels

This protocol outlines a typical laboratory soil incubation experiment to investigate the impact of soil pH on the effectiveness of DMPP.

1. Soil Collection and Preparation:

  • Collect soil from the desired location and depth (e.g., 0-20 cm).

  • Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the baseline physicochemical properties of the soil, including initial pH, organic carbon content, total nitrogen, and texture.

2. pH Adjustment (if necessary):

  • To achieve a range of pH values, divide the soil into batches.

  • For acidic soils, amend with varying amounts of Ca(OH)₂ or CaCO₃ to raise the pH.

  • For alkaline soils, elemental sulfur or acidifying fertilizers can be used to lower the pH, although this is less common in DMPP studies.

  • Incubate the pH-adjusted soils for a pre-determined period (e.g., 1-2 weeks) to allow the pH to stabilize, monitoring the pH regularly.

3. Experimental Setup:

  • Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., glass jars with gas-tight lids).

  • Treatments should include at a minimum:

  • Each treatment should be replicated at least three times for each pH level.

  • Adjust the soil moisture content to a consistent level, typically 60% of the water-holding capacity.

4. Incubation:

  • Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

  • Periodically open the vessels for aeration to maintain aerobic conditions.

  • At specified time points (e.g., day 0, 1, 3, 7, 14, 21, 28), destructively sample the soil from the replicate vessels for analysis.

5. Analysis:

  • Soil Mineral Nitrogen: Extract soil samples with 2M KCl and analyze for ammonium (NH₄⁺) and nitrate (B79036) (NO₃⁻) concentrations using colorimetric methods or an auto-analyzer.

  • DMPP Concentration (Optional): Extract DMPP from soil samples using an appropriate solvent and quantify using High-Performance Liquid Chromatography (HPLC).

  • Greenhouse Gas Emissions (Optional): At regular intervals, collect gas samples from the headspace of the incubation vessels and analyze for N₂O concentrations using a gas chromatograph.

6. Data Calculation:

  • Net Nitrification Rate: Calculate the change in NO₃⁻ concentration over time.

  • DMPP Inhibition Efficiency (%): (Nitrification Rate in Fertilizer Only - Nitrification Rate in Fertilizer + DMPP) / Nitrification Rate in Fertilizer Only * 100.

Visualizations

DMPP_Mechanism_of_Action cluster_nitrification Nitrification Process cluster_inhibition Inhibition by DMPP Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia Oxidation DMPP DMPP Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidation AMO Ammonia Monooxygenase (AMO) (Enzyme) DMPP->AMO Inhibits

Caption: Mechanism of DMPP inhibition on the nitrification pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection 1. Soil Collection & Sieving pH_Adjustment 2. pH Adjustment (if needed) Soil_Collection->pH_Adjustment Soil_Characterization 3. Baseline Soil Characterization pH_Adjustment->Soil_Characterization Treatment_Application 4. Application of Fertilizer & DMPP Soil_Characterization->Treatment_Application Incubation 5. Controlled Incubation Treatment_Application->Incubation Sampling 6. Periodic Soil Sampling Incubation->Sampling N_Analysis 7. Mineral N Analysis (NH₄⁺, NO₃⁻) Sampling->N_Analysis Data_Calculation 8. Calculation of Inhibition Efficiency N_Analysis->Data_Calculation

Caption: Workflow for a soil incubation experiment.

References

Validation & Comparative

A Comparative Guide to the Efficacy of DMPP and DCD as Nitrification Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used nitrification inhibitors, 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and dicyandiamide (B1669379) (DCD). The information presented is based on a review of scientific literature and aims to provide an objective analysis of their relative performance, supported by experimental data.

Mechanism of Action

Nitrification is a two-step microbial process that converts ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This process is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by nitrite-oxidizing bacteria (NOB). Nitrification inhibitors like DMPP and DCD function by targeting the first step of this pathway, specifically the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the oxidation of ammonia. By inhibiting AMO, these compounds delay the conversion of ammonium to nitrite, thereby reducing nitrate leaching and nitrous oxide (N₂O) emissions.[1][2][3]

DMPP is understood to act as a copper chelator.[3] The active site of the AMO enzyme contains copper, which is essential for its catalytic activity. By binding to this copper, DMPP effectively deactivates the enzyme and halts the nitrification process.[3] DCD is also known to inhibit the activity of ammonia-oxidizing bacteria, although its precise molecular interaction with the AMO enzyme is a subject of ongoing research.

cluster_nitrification Nitrification Pathway cluster_inhibition Inhibitor Action Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Ammonia-Oxidizing Bacteria & Archaea (AOB/AOA) Ammonia Monooxygenase (AMO) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite-Oxidizing Bacteria (NOB) N2O Nitrous Oxide (N₂O) Nitrite->N2O Nitrification-Denitrification DMPP DMPP DMPP->Ammonium Inhibits AMO DCD DCD DCD->Ammonium Inhibits AOB

Figure 1: Mechanism of Nitrification Inhibition by DMPP and DCD.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the performance of DMPP and DCD.

Table 1: Reduction of Nitrous Oxide (N₂O) Emissions
Soil TypeTemperatureDMPP Reduction (%)DCD Reduction (%)Study Highlights
Pasture Soil (Topsoil)5°C6581DCD performed better at cooler temperatures.
Pasture Soil (Topsoil)15°C6164Similar efficacy at moderate temperatures.
Pasture Soil (Topsoil)25°C1437DCD more effective at higher temperatures in this study.
Pasture Soil (Subsoil)5°C7688Both inhibitors were more effective in the subsoil.
Pasture Soil (Subsoil)15°C7486DCD showed higher efficacy in the subsoil.
Pasture Soil (Subsoil)25°C3144Efficacy of both decreased at higher temperatures.
Wheat-Maize Cropping SystemAnnual Average3835Both significantly decreased annual N₂O emissions.
3-Year Field ExperimentAverage4926DMPP showed a greater average reduction over three years.
Clayey SoilNot Specified5686DCD was more effective in clayey soil.
Loamy SoilNot Specified3047DCD was more effective in loamy soil.
Sandy SoilNot Specified8833DMPP was more effective in sandy soil.
Table 2: Impact on Crop Yield and Nitrogen Uptake
Crop TypeDMPP Effect on YieldDCD Effect on YieldDMPP Effect on N UptakeDCD Effect on N UptakeStudy Highlights
Wheat-Maize9.1% increase8.5% increase13.2% increase10.9% increaseBoth inhibitors enhanced yield and nitrogen use efficiency.
Summer Barley, Maize, Winter WheatNot significantNot significantNot specifiedNot specifiedNo significant impact on yields in a 3-year field study.
Meta-analysis (various crops)Significant increase in alkaline soilsMore effective than DMPP overallNot specifiedNot specifiedDCD was found to be more broadly effective in increasing plant productivity.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental setups, including laboratory incubation studies and multi-year field trials.

Generalized Experimental Workflow

The evaluation of nitrification inhibitors typically follows a structured experimental workflow, as depicted below.

cluster_workflow Experimental Workflow for Nitrification Inhibitor Evaluation start Experimental Design (Field vs. Lab, Treatments) application Application of Fertilizers and Inhibitors (DMPP/DCD) start->application incubation Incubation/Growth Period (Controlled or Field Conditions) application->incubation sampling Periodic Sampling (Soil, Gas, Plant) incubation->sampling analysis Sample Analysis (N forms, N₂O flux, Biomass) sampling->analysis data Data Analysis and Statistical Evaluation analysis->data conclusion Conclusion on Inhibitor Efficacy data->conclusion

Figure 2: Generalized workflow for evaluating nitrification inhibitors.
Key Methodological Considerations

  • Incubation Studies: These are laboratory-based experiments conducted under controlled conditions of temperature and moisture. Soil samples are treated with nitrogen fertilizers with and without the nitrification inhibitors. Headspace gas samples are periodically collected to measure N₂O emissions using gas chromatography. Soil samples are also analyzed for ammonium and nitrate concentrations to determine the rate of nitrification.

  • Field Experiments: These studies are conducted under real-world agricultural conditions over one or more growing seasons. Plots are established with different treatments (control, fertilizer only, fertilizer + DMPP, fertilizer + DCD). Gas samples are collected using static or dynamic chambers placed on the soil surface. Crop yield and nitrogen uptake are determined by harvesting the above-ground biomass at the end of the growing season. Soil samples are also collected to monitor inorganic nitrogen dynamics.

  • Application Rates: The application rates of the inhibitors are a critical factor influencing their efficacy. In many studies, DMPP is applied at a lower concentration than DCD. For example, one study used DMPP at 1.84 kg/t urea (B33335) and DCD at 10 kg/t urea.

  • Soil and Environmental Factors: The effectiveness of both DMPP and DCD is highly dependent on soil properties such as texture, pH, and organic matter content, as well as environmental conditions like temperature and moisture. For instance, DCD appears to be more effective in clay and loamy soils, while DMPP shows better performance in sandy soils. Temperature also plays a significant role, with the efficacy of both inhibitors generally decreasing at higher temperatures.

Effects on Soil Microbial Communities

Both DMPP and DCD are designed to target ammonia-oxidizing microorganisms. While their primary effect is on this specific group of microbes, there is ongoing research into their non-target effects on the broader soil microbial community. Some studies have reported that DCD has no significant effect on the general soil microbial community, while others suggest that DMPP, particularly at high concentrations, may alter the composition and function of soil microbial communities. Long-term application of DMPP has been shown to decrease the diversity of ammonia-oxidizing bacteria.

Summary and Conclusion

Both DMPP and DCD are effective nitrification inhibitors that can reduce nitrous oxide emissions and, in some cases, improve crop yields and nitrogen uptake.

  • DMPP is often effective at lower application rates than DCD and has demonstrated strong performance in reducing N₂O emissions, particularly in sandy soils and over longer periods.

  • DCD has shown greater efficacy in reducing N₂O emissions in clayey and loamy soils and at cooler temperatures. A meta-analysis also suggested that DCD may be more broadly effective in increasing crop productivity across different conditions.

The choice between DMPP and DCD should be guided by specific soil types, climatic conditions, and agricultural management practices. Further research is needed to fully understand their long-term effects on soil health and microbial ecology.

References

A Comparative Guide to the Analytical Quantification of 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 1,3-Dimethylpyrazole: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control of pharmaceuticals. This document outlines the performance characteristics and detailed experimental protocols for each technique to aid in selecting the most suitable method for your specific analytical needs.

Method Performance Comparison

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for GC-FID, HPLC-UV, and LC-MS/MS, providing a basis for objective comparison.

ParameterGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 95-105%98-102%94-107%[1]
Precision (% RSD) < 5%< 2%< 7%[1]
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mL0.6–10.0 ng/mL[1]
Limit of Quantification (LOQ) ~5 µg/mL~1.5 µg/mL1.25–1250 ng/mL[2]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers good resolution for isomeric separation.

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration within the linear range of the method.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices to remove interferences.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine or equivalent)[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weighing p2 Dissolution p1->p2 p3 Extraction (if needed) p2->p3 p4 Filtration p3->p4 a1 Injection p4->a1 a2 Separation a1->a2 a3 Detection (FID) a2->a3 d1 Integration a3->d1 d2 Quantification d1->d2

GC-FID Analysis Workflow

High-Performance Liquid Chromatography-UV (HPLC-UV)

HPLC-UV is a versatile and commonly used technique for the quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard and sample by dissolving an accurately weighed amount in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For solid dosage forms, grind the tablets to a fine powder, dissolve in a suitable solvent, sonicate, and dilute to the appropriate concentration with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis p1 Weighing & Dissolution p2 Serial Dilution p1->p2 p3 Filtration p2->p3 a1 Injection p3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex biological or environmental matrices.

Sample Preparation:

  • Prepare stock solutions of this compound and a suitable internal standard (e.g., an isotopically labeled analog) in an appropriate solvent.

  • For biological samples (e.g., plasma), perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A suitable C18 or biphenyl (B1667301) column (e.g., 50 mm x 2.1 mm, <3 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification p1 Sample Extraction p2 Protein Precipitation p1->p2 p3 Evaporation & Reconstitution p2->p3 p4 Filtration p3->p4 a1 LC Separation p4->a1 a2 Ionization (ESI) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Area Ratio a3->d1 d2 Concentration Calculation d1->d2

LC-MS/MS Analysis Workflow

Conclusion

The choice between GC-FID, HPLC-UV, and LC-MS/MS for the quantification of this compound should be guided by the specific analytical requirements. GC-FID is a cost-effective and robust method for volatile compounds, while HPLC-UV offers broader applicability and good precision. For applications demanding the highest sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. The provided protocols and performance data serve as a valuable resource for method selection and implementation in your laboratory.

References

A Comparative Guide to 1,3-Dimethylpyrazole and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole (B372694) scaffold is a cornerstone of medicinal chemistry and materials science. The strategic placement of substituents on the pyrazole ring can dramatically alter a compound's physicochemical properties and biological activity. This guide provides an objective comparison of 1,3-dimethylpyrazole with its key isomers: 1,5-dimethylpyrazole, 3,5-dimethylpyrazole, and 1,4-dimethylpyrazole, supported by available data and experimental contexts.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle shift of a methyl group among the dimethylpyrazole isomers leads to notable differences in their physical and chemical characteristics. These properties are critical as they influence solubility, reactivity, and pharmacokinetic profiles.

PropertyThis compound1,5-Dimethylpyrazole3,5-Dimethylpyrazole1,4-Dimethylpyrazole
CAS Number 694-48-4694-31-567-51-61072-68-0
Molecular Formula C₅H₈N₂C₅H₈N₂C₅H₈N₂C₅H₈N₂
Molecular Weight 96.13 g/mol 96.13 g/mol 96.13 g/mol 96.13 g/mol
Appearance Light orange to yellow to green clear liquidColorless clear liquidWhite crystalline solidColorless to light yellow liquid
Boiling Point 138 °C153 °C218 °C148-150 °C (at 20 Torr)
Melting Point Not applicable (liquid at room temp.)Not applicable (liquid at room temp.)105-108 °C-45.8 °C
Density ~0.96 g/cm³~0.98 g/cm³~1.03 g/cm³~0.96 g/cm³
pKa (Predicted) 2.72 ± 0.102.83 ± 0.1015.12 ± 0.102.80 ± 0.10

Comparison of Biological Activity

While direct head-to-head comparative studies on the biological activities of these specific unfunctionalized dimethylpyrazole isomers are limited in publicly available literature, the activities of their derivatives provide valuable insights into their potential as pharmacophores.

This compound: This isomer is frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Derivatives of this compound have been investigated for a range of bioactivities. For instance, it is a key component in the synthesis of compounds targeting neurological disorders.[1]

1,5-Dimethylpyrazole: Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been a focus of research in oncology and inflammatory diseases.[2] Notably, they have been explored as inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in cell growth and survival pathways often dysregulated in cancer.[2] Additionally, some derivatives have been identified as inhibitors of calcium release-activated calcium (CRAC) channels, which are relevant in inflammatory responses.[2]

3,5-Dimethylpyrazole: This isomer is a well-established precursor for a variety of ligands in coordination chemistry and has been used to synthesize derivatives with antibacterial, antifungal, and antitumor activities. Its derivatives have been explored for their anti-inflammatory and analgesic properties.

1,4-Dimethylpyrazole: This isomer is recognized for its role as a nitrification inhibitor in agricultural applications, helping to improve nitrogen use efficiency in soils.

It is important to note that the biological activity is highly dependent on the nature and position of other substituents attached to the pyrazole ring, and the dimethylpyrazole core serves as a starting scaffold for further chemical modification.

Key Signaling Pathways

Pyrazole derivatives are known to interact with various biological pathways. Two notable examples are the Cyclooxygenase-2 (COX-2) and the Phosphoinositide 3-kinase (PI3K) signaling pathways, which are critical in inflammation and cancer, respectively.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates Cell_Survival Cell Survival, Growth, Proliferation AKT->Cell_Survival Pyrazole_Inhibitor Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by pyrazole derivatives.

Experimental Protocols

To discern the biological potential of these isomers, standardized assays are crucial. Below are representative protocols for assessing antimicrobial activity and enzyme inhibition, which are common applications for pyrazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Dimethylpyrazole isomers

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Stock Solutions: Dissolve each dimethylpyrazole isomer in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the pyrazole isomers against the COX-2 enzyme.

Materials:

  • Dimethylpyrazole isomers

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Tris-HCl buffer (pH 8.0)

  • DMSO for stock solutions

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the dimethylpyrazole isomers and the positive control in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the COX-2 enzyme, and the test compound solution.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 603 nm) over time to determine the rate of TMPD oxidation, which is proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental and Synthetic Workflow

The journey from synthesis to biological evaluation of these pyrazole isomers typically follows a structured workflow.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Hydrazine, Diketone) Reaction Cyclocondensation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Isomers Separated Isomers Purification->Isomers NMR NMR Spectroscopy (¹H, ¹³C) Isomers->NMR MS Mass Spectrometry Isomers->MS Purity Purity Analysis (e.g., GC, HPLC) Isomers->Purity Screening Primary Screening (e.g., Antimicrobial Assay) Purity->Screening Dose_Response Dose-Response Studies (IC₅₀/MIC Determination) Screening->Dose_Response Mechanism Mechanism of Action (e.g., Enzyme Inhibition) Dose_Response->Mechanism

Caption: A typical workflow for the synthesis, purification, and biological evaluation of pyrazole isomers.

References

Shifting Soils: A Comparative Guide to the Environmental Impact of Nitrification and Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of enhanced agricultural efficiency and environmental protection is a constant endeavor. Nitrification and urease inhibitors play a pivotal role in this pursuit by optimizing nitrogen fertilizer use and minimizing its environmental footprint. This guide provides an objective comparison of the environmental impacts of 1,3-Dimethylpyrazole (DMP) and other key inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

The primary focus of this comparison is on this compound (DMP), a component of some nitrification inhibitor formulations, and its performance relative to other widely used inhibitors such as Dicyandiamide (DCD), 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), and the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT). The assessment encompasses key environmental parameters including greenhouse gas emissions, nitrate (B79036) leaching, and potential ecotoxicity.

Quantitative Comparison of Inhibitor Efficacy

The effectiveness of nitrification and urease inhibitors is often measured by their ability to reduce nitrogen loss pathways, primarily through the reduction of nitrous oxide (N₂O) emissions, a potent greenhouse gas, and nitrate (NO₃⁻) leaching, a major contributor to water pollution.

Table 1: Reduction of Nitrous Oxide (N₂O) Emissions by Various Inhibitors in Different Soil Types
InhibitorSoil TypeN₂O Emission Reduction (%)Reference
Dicyandiamide (DCD) Clayey86%[1][2]
Loamy47%[1][2]
Sandy33%[1]
Grazed Pasture61-73%
3,4-Dimethylpyrazole phosphate (DMPP) Clayey56%
Loamy30%
Sandy88%
Paddy Soil35-48%
Subtropical Paddy Fields39-94%
PIADIN (contains 3-methylpyrazole) Clayey54%
Loamy16%
Sandy70%
N-(n-butyl)thiophosphoric triamide (NBPT) Alkaline SoilsSignificant Reduction
Acid SoilsNo Obvious Effect

Note: PIADIN contains 1,2,4-triazole (B32235) and 3-methylpyrazole (B28129). Data for 3-methylpyrazole is used as a proxy for the environmental behavior of pyrazole-based inhibitors like this compound.

Table 2: Reduction of Carbon Dioxide (CO₂) Emissions by Various Inhibitors
InhibitorSoil TypeCO₂ Emission Reduction (%)Reference
Dicyandiamide (DCD) Loamy73%
3,4-Dimethylpyrazole phosphate (DMPP) Clayey50%
Loamy64%
PIADIN (contains 3-methylpyrazole) Clayey32%
Loamy73%
Table 3: Reduction of Nitrate (NO₃⁻) Leaching by Nitrification Inhibitors
InhibitorReduction in Nitrate Leaching (%)Reference
Dicyandiamide (DCD) 30-79%
3,4-Dimethylpyrazole phosphate (DMPP) 27% (in irrigated agricultural systems)

Experimental Protocols

Understanding the methodologies behind the data is crucial for its interpretation and application. Below are summaries of typical experimental protocols used to assess the environmental impact of these inhibitors.

Soil Incubation Studies for Greenhouse Gas Emissions:

  • Objective: To measure the effect of inhibitors on N₂O and CO₂ emissions from soil under controlled laboratory conditions.

  • Methodology:

    • Soil samples of varying textures (e.g., clayey, loamy, sandy) are collected and sieved.

    • A nitrogen fertilizer (e.g., ammonium (B1175870) sulfate) is applied to the soil at a standardized rate (e.g., 0.5 g NH₄⁺-N kg⁻¹ soil).

    • The nitrification inhibitors (DCD, DMPP, PIADIN) are added to the fertilized soil at recommended application rates. A control group with only fertilizer is also prepared.

    • The treated soil samples are placed in sealed containers or microcosms and incubated at a constant temperature (e.g., 20°C) and moisture level for a specified period (e.g., several weeks).

    • Gas samples are collected from the headspace of the containers at regular intervals.

    • The concentrations of N₂O and CO₂ in the gas samples are analyzed using gas chromatography.

    • Cumulative gas emissions are calculated over the incubation period to determine the inhibitory effect of each compound.

Lysimeter and Field Studies for Nitrate Leaching:

  • Objective: To evaluate the impact of nitrification inhibitors on the amount of nitrate leaching from the soil profile under field or semi-field conditions.

  • Methodology:

    • Lysimeters (large, enclosed columns of soil) or defined field plots are established.

    • Nitrogen fertilizer, with and without the nitrification inhibitor, is applied to the soil surface.

    • The plots are subjected to natural or simulated rainfall.

    • Leachate (water that has passed through the soil profile) is collected from the bottom of the lysimeters or from drainage tiles in the field plots.

    • The concentration of nitrate in the leachate is analyzed using spectrophotometry or ion chromatography.

    • The total amount of nitrate leached is calculated based on the volume of leachate and its nitrate concentration.

Visualizing Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Nitrification_Pathway cluster_AOB cluster_NOB NH4 Ammonium (NH₄⁺) NH2OH Hydroxylamine (NH₂OH) NH4->NH2OH Ammonia monooxygenase (AMO) NO2 Nitrite (NO₂⁻) NH2OH->NO2 NO3 Nitrate (NO₃⁻) NO2->NO3 Nitrite oxidoreductase (NXR) AOB Ammonia-Oxidizing Bacteria & Archaea NOB Nitrite-Oxidizing Bacteria Inhibitor Nitrification Inhibitors (DMP, DCD, DMPP) Inhibitor->AOB Inhibit AMO enzyme

Caption: The nitrification pathway and the mode of action of inhibitors.

Urease_Inhibition_Pathway Urea Urea Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urea->Ammonia Hydrolysis Ammonium Ammonium (NH₄⁺) Ammonia->Ammonium Urease Urease Enzyme Inhibitor Urease Inhibitor (NBPT) Inhibitor->Urease Inhibits Urease Activity Experimental_Workflow_GHG cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Fertilizer_Application Fertilizer Application Soil_Collection->Fertilizer_Application Inhibitor_Addition Inhibitor Addition Fertilizer_Application->Inhibitor_Addition Incubation_Setup Sealed Microcosms Constant Temp & Moisture Inhibitor_Addition->Incubation_Setup Gas_Sampling Headspace Gas Sampling (periodic) Incubation_Setup->Gas_Sampling GC_Analysis Gas Chromatography (N₂O, CO₂) Gas_Sampling->GC_Analysis Data_Calculation Cumulative Emission Calculation GC_Analysis->Data_Calculation

References

Cross-Validation of Analytical Techniques for Pyrazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pyrazole (B372694) compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their precise characterization a fundamental aspect of drug discovery and development.[1][2] This guide provides an objective comparison of common analytical techniques used for pyrazole analysis, supported by experimental data to facilitate the cross-validation of results.

A multi-faceted analytical approach is often necessary for the comprehensive characterization of pyrazole derivatives.[3] Chromatographic techniques are essential for separation and quantification, while spectroscopic methods are indispensable for structural elucidation and purity assessment.[3][4] This guide focuses on a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on the physicochemical properties of the pyrazole derivative and the specific requirements of the analysis, such as the need for quantitative data, structural information, or impurity profiling. The following table summarizes the typical performance characteristics of various analytical methods for the analysis of pyrazoles.

Analytical TechniqueCommon DetectorLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Key Application
HPLC UV, DAD, MS>0.9990.1 µg/mL0.3 µg/mL98.0 - 102.0%<2.0%Purity determination and quantification of non-volatile pyrazoles.
GC FID, MS>0.99Analyte dependent; often in the low µg/mL to ng/mL range.Analyte dependent; often in the low µg/mL to ng/mL range.Typically 95 - 105%<5.0%Analysis of volatile pyrazole derivatives.
NMR ------Unambiguous structural elucidation and confirmation.
MS ESI, EI-----Molecular weight determination and structural information through fragmentation.
LC-MS/MS Triple Quadrupole≥0.990<3.0 µg/kg<9.0 µg/kg70.0 - 108%<20.9%Sensitive and selective quantification of pyrazoles in complex matrices.

Mandatory Visualization: Logical Workflow and Complementary Nature of Techniques

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the complementary nature of different techniques in the comprehensive analysis of a novel pyrazole compound.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Cross-Validation HPLC_Method Develop & Validate HPLC Method Analyze_Sample_HPLC Analyze Sample (HPLC) HPLC_Method->Analyze_Sample_HPLC GC_Method Develop & Validate GC Method Analyze_Sample_GC Analyze Sample (GC) GC_Method->Analyze_Sample_GC NMR_Analysis Perform NMR Analysis Analyze_Sample_NMR Analyze Sample (NMR) NMR_Analysis->Analyze_Sample_NMR MS_Analysis Perform MS Analysis Analyze_Sample_MS Analyze Sample (MS) MS_Analysis->Analyze_Sample_MS Compare_Data Compare & Cross-Validate Quantitative & Qualitative Data Analyze_Sample_HPLC->Compare_Data Analyze_Sample_GC->Compare_Data Analyze_Sample_NMR->Compare_Data Analyze_Sample_MS->Compare_Data Complementary_Techniques Pyrazole_Compound Novel Pyrazole Compound HPLC HPLC Pyrazole_Compound->HPLC Purity & Quantification GC GC Pyrazole_Compound->GC Purity & Quantification (Volatiles) NMR NMR Pyrazole_Compound->NMR Structural Elucidation MS Mass Spectrometry Pyrazole_Compound->MS MW & Fragmentation Purity Purity (%) Quantification Concentration Structure Molecular Structure Molecular_Weight Molecular Weight Elemental_Composition Elemental Composition HPLC->Purity HPLC->Quantification GC->Purity GC->Quantification NMR->Structure MS->Molecular_Weight MS->Elemental_Composition

References

A Comparative Guide to Nitrification Inhibitors and Their Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of common nitrification inhibitors—Dicyandiamide (DCD), 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), and Nitrapyrin (B159567)—on soil microbial communities. The information presented is synthesized from experimental data to aid in the selection and application of these inhibitors in research and agricultural settings.

Comparative Performance of Nitrification Inhibitors

Nitrification inhibitors are primarily used to slow the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a process driven by ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB). The efficacy and specificity of these inhibitors can vary significantly, impacting not only the target organisms but also the broader soil microbial ecosystem.

Effects on Ammonia-Oxidizing Microorganisms

The primary targets of nitrification inhibitors are AOA and AOB. However, studies reveal differential effects of DCD, DMPP, and nitrapyrin on these two groups. Generally, AOB are more sensitive to these inhibitors than AOA.

Nitrification InhibitorEffect on Ammonia-Oxidizing Bacteria (AOB)Effect on Ammonia-Oxidizing Archaea (AOA)References
Dicyandiamide (DCD) Significant reduction in AOB abundance and activity.[1][2]Varied effects; some studies show significant inhibition, particularly in acidic soils, while others report minimal impact.[1][3]
3,4-Dimethylpyrazole phosphate (DMPP) Strong and persistent inhibition of AOB growth and activity.[4]Generally less effective against AOA compared to AOB. Some studies report no significant effect on AOA abundance.
Nitrapyrin Effective in reducing AOB abundance.Effects are debated; some studies show inhibitory effects on AOA growth, while others report an increase in AOA abundance, possibly due to reduced competition from AOB.
Non-Target Effects on Soil Microbial Communities

Beyond their intended targets, nitrification inhibitors can have broader impacts on the soil microbiome, affecting microbial diversity and the abundance of other functional groups.

Nitrification InhibitorImpact on Overall Bacterial CommunityImpact on Fungal CommunityImpact on Other N-Cycling GenesReferences
Dicyandiamide (DCD) Minimal long-term adverse impact on the overall bacterial community structure at the phylum level.Limited information available in the reviewed literature.Can reduce the abundance of nirK genes.
3,4-Dimethylpyrazole phosphate (DMPP) Can cause shifts in the bacterial community composition. The impact can be dependent on soil water content. Some long-term studies report no major effects on off-target communities.Can induce changes in the fungal community composition.Can decrease the abundance of nirK and narG genes. May increase the abundance of nosZ genes under certain conditions.
Nitrapyrin Can significantly affect the relative abundance of major phyla like Proteobacteria and Nitrospirae and alter the overall bacterial community structure.Can significantly affect the fungal community structure and the relative abundance of phyla like Basidiomycota.Can affect the abundance of various N-cycle genes, often in interaction with sampling time.

Experimental Protocols

This section provides a synthesized overview of common methodologies used to assess the impact of nitrification inhibitors on soil microbial communities.

Soil Microcosm Incubation

A controlled laboratory microcosm study is a fundamental method to evaluate the effects of nitrification inhibitors.

Objective: To assess the impact of DCD, DMPP, and nitrapyrin on soil nitrogen dynamics and microbial communities under controlled conditions.

Materials:

  • Fresh soil samples, sieved (e.g., through a 2 mm mesh).

  • Microcosm containers (e.g., 250 ml flasks or jars).

  • Nitrification inhibitors (DCD, DMPP, Nitrapyrin).

  • Ammonium-based fertilizer (e.g., (NH₄)₂SO₄).

  • Deionized water.

  • Incubator.

Procedure:

  • Soil Preparation: Collect fresh soil from the field, remove roots and large debris, and sieve. Pre-incubate the soil for a period (e.g., 7-14 days) at a specific temperature (e.g., 25°C) and moisture level (e.g., 40-60% water holding capacity) to stabilize microbial activity.

  • Treatment Application: Weigh a standardized amount of pre-incubated soil into each microcosm.

  • Prepare solutions of the nitrification inhibitors and ammonium fertilizer.

  • Apply the treatments to the soil. A common experimental design includes:

    • Control (soil only)

    • Fertilizer only

    • Fertilizer + DCD

    • Fertilizer + DMPP

    • Fertilizer + Nitrapyrin

  • Incubation: Adjust the moisture content of each microcosm to the desired level and maintain it throughout the experiment by periodic weighing and addition of deionized water. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 30-90 days).

  • Sampling: Destructive sampling of replicate microcosms is performed at specific time points (e.g., day 0, 7, 14, 30, 60, 90). A portion of the soil is used for inorganic nitrogen (NH₄⁺ and NO₃⁻) analysis, and another portion is stored at -80°C for molecular analysis.

DNA Extraction from Soil

Obtaining high-quality DNA is crucial for subsequent molecular analyses.

Objective: To extract total microbial DNA from soil samples for PCR-based analyses.

Materials:

  • Soil sample (frozen at -80°C).

  • DNA extraction kit (e.g., DNeasy PowerSoil Pro Kit, Qiagen) or a manual protocol.

  • Lysis buffer (containing SDS and/or CTAB).

  • Phenol:chloroform:isoamyl alcohol.

  • Isopropanol (B130326) and ethanol (B145695).

  • Sterile, nuclease-free water or TE buffer.

Procedure (Manual Protocol Example):

  • Cell Lysis: Homogenize a soil sample (e.g., 0.5-1.0 g) in a lysis buffer. This can be achieved through bead beating or enzymatic digestion to break open the microbial cells.

  • Protein and Humic Substance Removal: Precipitate proteins and humic substances using potassium acetate (B1210297) or a similar agent.

  • DNA Purification: Perform a series of purification steps, often including phenol:chloroform extractions to remove remaining proteins and other contaminants.

  • DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol.

  • Washing and Resuspension: Wash the DNA pellet with ethanol to remove residual salts and resuspend the purified DNA in sterile water or TE buffer.

  • Quality and Quantity Assessment: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

Quantitative PCR (qPCR) for Ammonia (B1221849) Oxidizer Genes

qPCR is used to quantify the abundance of specific microbial groups by targeting their functional genes, such as the amoA gene for ammonia oxidizers.

Objective: To determine the abundance of AOA and AOB in soil DNA extracts.

Materials:

  • Purified soil DNA.

  • qPCR instrument.

  • SYBR Green or probe-based qPCR master mix.

  • Forward and reverse primers for AOA amoA and AOB amoA genes.

Commonly used primers:

  • AOA amoA: Arch-amoAF / Arch-amoAR

  • AOB amoA: amoA-1F / amoA-2R

Procedure:

  • Reaction Setup: Prepare a qPCR reaction mixture containing the master mix, primers, and template DNA.

  • Thermal Cycling: Run the qPCR reaction with an appropriate thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Standard Curve: Generate a standard curve using a serial dilution of a plasmid containing the target gene of known copy number to enable absolute quantification.

  • Data Analysis: Analyze the amplification data to determine the copy number of the target gene per gram of soil.

16S rRNA Gene Sequencing and Analysis

This technique provides a comprehensive overview of the bacterial and archaeal community composition.

Objective: To characterize the overall microbial community structure and diversity in response to nitrification inhibitors.

Procedure:

  • PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4) from the extracted soil DNA using universal primers.

  • Library Preparation: Prepare the amplicons for sequencing by attaching adapters and barcodes for multiplexing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatics Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality sequences and adapters.

    • Denoising/Clustering: High-quality reads are either clustered into Operational Taxonomic Units (OTUs) at a certain similarity threshold (e.g., 97%) or processed to identify Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Representative sequences for each OTU/ASV are assigned to a taxonomic lineage using a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare community composition between samples.

    • Statistical Analysis: Use statistical tests (e.g., ANOSIM, PERMANOVA) to determine if there are significant differences in microbial communities between treatments.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Nitrification Inhibitor Study

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Microcosm Experiment cluster_analysis Analysis cluster_chemical Chemical Analysis cluster_molecular Molecular Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving pre_incubation Pre-incubation (Stabilization) soil_collection->pre_incubation treatments Treatment Application (Control, Fertilizer, NIs) pre_incubation->treatments incubation Incubation (Controlled Temp. & Moisture) treatments->incubation sampling Time-course Sampling incubation->sampling n_analysis Inorganic N Analysis (NH4+, NO3-) sampling->n_analysis dna_extraction DNA Extraction sampling->dna_extraction data_analysis Bioinformatics & Statistical Analysis n_analysis->data_analysis qpcr qPCR (AOA & AOB amoA) dna_extraction->qpcr seq 16S rRNA Sequencing dna_extraction->seq qpcr->data_analysis seq->data_analysis conclusion Comparative Assessment data_analysis->conclusion

Caption: Generalized workflow for a soil microcosm study on nitrification inhibitors.

Simplified Nitrogen Cycling Pathway with Inhibitor Action

nitrogen_cycle NH4 Ammonium (NH₄⁺) AOA_AOB Ammonia-Oxidizing Archaea & Bacteria (AOA/AOB) NH4->AOA_AOB Ammonia Oxidation NO2 Nitrite (NO₂⁻) NOB Nitrite-Oxidizing Bacteria (NOB) NO2->NOB Nitrite Oxidation NO3 Nitrate (NO₃⁻) AOA_AOB->NO2 NOB->NO3 Inhibitors Nitrification Inhibitors (DCD, DMPP, Nitrapyrin) Inhibitors->AOA_AOB Inhibition

Caption: Inhibition of the first step of nitrification by DCD, DMPP, and Nitrapyrin.

References

Long-Term Effects of DMPP on Soil Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) is a widely utilized agricultural tool designed to improve nitrogen use efficiency by delaying the microbial oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). This guide provides a comprehensive comparison of the long-term effects of DMPP on soil health, juxtaposed with other common nitrification inhibitors such as dicyandiamide (B1669379) (DCD) and nitrapyrin (B159567). The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Comparative Performance of Nitrification Inhibitors

The efficacy of nitrification inhibitors is influenced by various soil properties, including pH, texture, and organic matter content. The following tables summarize the quantitative data on the performance of DMPP and its alternatives.

InhibitorSoil Type(s)Duration of StudyKey FindingsReference
DMPP Calcareous soil8 years- Consistently reduced N₂O emissions, with increasing efficacy over the years. - Decreased the diversity of ammonia-oxidizing bacteria (AOB) but had minor impacts on ammonia-oxidizing archaea (AOA) and nitrite-oxidizing bacteria (NOB). - Weakened the soil's potential nitrification rate.[1][2]
DMPP Rice-oilseed rape cropping system2 years- Enhanced mean NH₄⁺-N concentrations in leachate by 19.1%–24.3%. - Reduced mean NO₃⁻-N concentrations in leachate by 44.9%–56.6%. - Decreased the population of AOB and the activity of nitrate and nitrite (B80452) reductase.[3]
DMPP vs. DCD Vegetable soilNot specified- DMPP exhibited a stronger inhibitory effect on nitrification than DCD. - DMPP more significantly inhibited the growth of AOB compared to DCD.[4]
DMPP vs. DCD vs. Nitrapyrin Pasture soilsLaboratory incubation- Higher concentrations of DMPP were required to inhibit nitrification compared to DCD and nitrapyrin. - Half-life in soil: DCD (16 ± 2 days) > nitrapyrin (10 ± 2 days) > DMPP (9.2 ± 0.3 days).[5]
DCD Pasture soil7 years- Little effect on the diversity of the overall soil bacterial community. - No significant long-term effects on non-target microbial and enzyme activities.
Nitrapyrin Wheat fieldOne growing season- Affected the relative abundance of non-target microbial groups including Thaumarchaeota, Proteobacteria, and Basidiomycota. - Influenced the abundance of various nitrogen cycle genes.

Impact on Soil Microbial Communities and Nitrogen Cycling

Long-term application of DMPP can lead to shifts in the soil microbial community structure and function, particularly within the nitrogen cycle.

ParameterEffect of DMPPEffect of DCDEffect of Nitrapyrin
Ammonia-Oxidizing Bacteria (AOB) Generally decreases abundance and diversity.Reduces the population of NH₄⁺-oxidizing bacteria.Can have varying effects, with some studies showing weak inhibition.
Ammonia-Oxidizing Archaea (AOA) Minor or no significant long-term impact on abundance.No significant effects reported in some long-term studies.Some studies suggest a moderate inhibitory effect.
Nitrite-Oxidizing Bacteria (NOB) Minor impacts on the overall population.No significant long-term effects reported.Can have non-target effects on the abundance of NOB, particularly in alkaline soils.
Denitrifying Bacteria Indirectly affected by changes in soil ammonium content.No significant long-term effects on the overall bacterial community.Can influence the abundance of genes related to denitrification.
N₂O Emissions Consistently reduces emissions, with efficacy potentially increasing over time.Effective in reducing N₂O emissions.Effective in reducing N₂O emissions.
Nitrate Leaching Significantly reduces nitrate leaching by retaining nitrogen in the ammonium form.Decreases nitrate leaching.Reduces nitrate leaching.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of nitrification inhibitors.

Soil DNA Extraction for Microbial Community Analysis

This protocol is a common method for extracting total genomic DNA from soil samples to be used for downstream molecular analyses such as PCR, qPCR, and high-throughput sequencing.

  • Sample Collection and Preparation: Collect soil cores from the desired depth (e.g., 0-15 cm). Homogenize the soil sample and sieve it through a 2 mm mesh to remove roots and large debris. Store samples at -80°C until extraction.

  • Cell Lysis:

    • Weigh 0.25-0.5 g of soil into a bead-beating tube containing a mixture of ceramic beads.

    • Add a suitable extraction buffer (e.g., phosphate buffer with SDS and other lysing agents).

    • Homogenize the sample in a bead beater for a specified time (e.g., 2 minutes) to mechanically lyse the microbial cells.

  • DNA Precipitation and Purification:

    • Centrifuge the lysate to pellet the soil particles.

    • Transfer the supernatant to a new tube and precipitate the DNA using a solution of isopropanol (B130326) or ethanol (B145695).

    • Wash the DNA pellet with 70% ethanol to remove residual salts and impurities.

    • Resuspend the purified DNA in a sterile TE buffer or nuclease-free water.

  • Quality and Quantity Assessment:

    • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Assess the purity of the DNA by measuring the A260/A280 and A260/A230 ratios. Ratios of ~1.8 and 1.8-2.2, respectively, are generally considered indicative of pure DNA.

Quantification of Ammonia-Oxidizing Bacteria (AOB) and Archaea (AOA) using qPCR

Quantitative PCR (qPCR) is used to determine the abundance of specific functional genes, such as the amoA gene, which encodes for the alpha subunit of the ammonia (B1221849) monooxygenase enzyme in both AOB and AOA.

  • Primer Selection: Use specific primer sets designed to target the amoA gene of AOB and AOA.

  • Standard Curve Generation: Prepare a standard curve using a known concentration of plasmid DNA containing the target amoA gene fragment. A 10-fold serial dilution of the plasmid DNA is typically used.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers, and nuclease-free water.

    • Add the DNA template (from soil extraction) and the master mix to the wells of a qPCR plate. Include no-template controls and the standard curve dilutions.

  • Thermal Cycling: Perform the qPCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers being used.

  • Data Analysis: The abundance of the amoA gene in the soil sample is calculated by comparing the Ct (cycle threshold) values of the samples to the standard curve.

Measurement of Soil Nitrous Oxide (N₂O) Emissions

The static chamber method is a widely used technique for measuring greenhouse gas fluxes from the soil surface.

  • Chamber Installation: Install static chambers (typically PVC or stainless steel rings) into the soil to a depth of 5-10 cm in the experimental plots. The chambers should have an airtight lid with a sampling port.

  • Gas Sampling:

    • At specified time intervals after fertilizer and inhibitor application, close the chambers with the airtight lids.

    • Collect gas samples from the chamber headspace at several time points (e.g., 0, 20, 40, and 60 minutes) using a gas-tight syringe.

    • Inject the collected gas samples into pre-evacuated vials for storage and transport.

  • Gas Analysis: Analyze the concentration of N₂O in the gas samples using a gas chromatograph equipped with an electron capture detector (ECD).

  • Flux Calculation: Calculate the N₂O flux rate based on the linear increase in N₂O concentration inside the chamber over time, taking into account the chamber volume and the soil surface area it covers.

Signaling Pathways and Mechanisms

The primary mechanism by which DMPP inhibits nitrification is through the specific inhibition of the ammonia monooxygenase (AMO) enzyme, which catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine (B1172632).

DMPP_Mechanism cluster_Nitrification Nitrification Pathway cluster_DMPP_Action DMPP Inhibition NH3 Ammonia (NH₃) NH2OH Hydroxylamine (NH₂OH) NH3->NH2OH Ammonia Monooxygenase (AMO) NO2 Nitrite (NO₂⁻) NH2OH->NO2 Hydroxylamine Oxidoreductase (HAO) NO3 Nitrate (NO₃⁻) NO2->NO3 Nitrite Oxidoreductase (NXR) DMPP DMPP Copper Copper (Cu²⁺) Cofactor DMPP->Copper Chelates Inhibited_AMO Inhibited AMO AMO_Enzyme AMO Enzyme Copper->AMO_Enzyme Is a cofactor for Inhibited_AMO->NH2OH Blocks Conversion

Caption: Mechanism of DMPP inhibition on the nitrification pathway.

DMPP acts as a copper chelator. The AMO enzyme requires copper as a cofactor for its catalytic activity. By binding to the copper ions, DMPP effectively inactivates the AMO enzyme, thereby blocking the conversion of ammonia to hydroxylamine and halting the nitrification process. This leads to the retention of nitrogen in the less mobile ammonium form, reducing the potential for nitrate leaching and nitrous oxide emissions.

Experimental_Workflow cluster_Field_Experiment Field Experiment Setup cluster_Soil_Sampling Soil Sampling and Analysis cluster_Gas_Flux Greenhouse Gas Monitoring cluster_Leaching Nitrate Leaching Assessment A Plot Design: - Control (No N) - N Fertilizer - N + DMPP - N + DCD - N + Nitrapyrin B Long-Term Application (e.g., 8 years) A->B C Periodic Soil Sampling (e.g., 0-15 cm depth) B->C I Static Chamber Installation B->I M Lysimeter Installation or Soil Solution Samplers B->M D Soil DNA Extraction C->D G Soil Enzyme Assays C->G H Soil Mineral N Analysis (NH₄⁺, NO₃⁻) C->H E qPCR of amoA genes (AOB & AOA) D->E F 16S rRNA Gene Sequencing (Microbial Community) D->F J Gas Sample Collection I->J K Gas Chromatography (N₂O) J->K L Flux Calculation K->L N Leachate Collection M->N O Nitrate Analysis of Leachate N->O P Leaching Loss Calculation O->P

References

Performance of DMPP in Diverse Agricultural Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The nitrification inhibitor 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) is a widely utilized tool in agriculture aimed at enhancing nitrogen use efficiency and mitigating the environmental impacts of nitrogen fertilization. This guide provides a comprehensive comparison of DMPP's performance against other common nitrification inhibitors, namely dicyandiamide (B1669379) (DCD) and nitrapyrin. The information presented is curated for researchers, scientists, and professionals in agricultural science and product development, with a focus on experimental data and detailed methodologies.

Comparative Performance of Nitrification Inhibitors

The efficacy of nitrification inhibitors is influenced by a multitude of factors including soil type, temperature, moisture, and the specific agricultural system in which they are applied. Below is a summary of quantitative data from various studies comparing the performance of DMPP, DCD, and nitrapyrin.

Nitrification Inhibition and Nitrogen Dynamics
ParameterDMPPDCDNitrapyrinAgricultural System/Soil TypeSource
NH4+-N Increase (%)41.1%25.3%-Meta-analysis across various systems
NO3--N Decrease (%)20.7%17.0%-Meta-analysis across various systems
Inhibition of Net Nitrification Rate (%)18.8% - 70.2%--Various soils (China)
Half-life (days at 15°C)12 - 1720 - 3318 - 29Pasture soils
Greenhouse Gas Emissions
ParameterDMPPDCDNitrapyrinAgricultural System/Soil TypeSource
N2O Emission Reduction (%)38%35%-Wheat-maize rotation
N2O Emission Reduction (%)49% (average over 3 years)26% (average over 3 years)-Field experiments (barley, maize, wheat)
N2O Emission Reduction (%)30% - 56% (loamy and clayey soils)47% - 86% (loamy and clayey soils)-Loamy and Clayey soils
N2O Emission Reduction (%)88%33%-Sandy soil
N2O Emission Reduction (%)19% - 46%43% - 47%45% - 59%Pasture soils
Crop Yield and Nitrogen Uptake
ParameterDMPPDCDNitrapyrinAgricultural System/Soil TypeSource
Crop Yield Increase (%)1.2% (not significant)6.5% (significant)-Meta-analysis across various systems
Grain Yield Increase (%)No significant effectNo significant effect-Wheat-maize rotation
Plant N-uptake Increase (%)Nonsignificant effects39%-Meta-analysis (field experiments)
Grain N-content Increase (%)Nonsignificant effects42%-Meta-analysis (field experiments)

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

Nitrification_Pathway NH4 Ammonium (B1175870) (NH₄⁺) NH2OH Hydroxylamine (NH₂OH) NH4->NH2OH Ammonia Monooxygenase (AMO) NO2 Nitrite (NO₂⁻) NH2OH->NO2 Hydroxylamine Oxidoreductase (HAO) NO3 Nitrate (B79036) (NO₃⁻) NO2->NO3 Nitrite Oxidoreductase (NXR) AOB_AOA Ammonia-Oxidizing Bacteria & Archaea (AOB/AOA) NOB Nitrite-Oxidizing Bacteria (NOB) DMPP DMPP DMPP->AOB_AOA Inhibits AMO enzyme

Figure 1: Mechanism of DMPP in the nitrification pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation/Field Trial cluster_2 Data Collection cluster_3 Analysis Soil_Collection Soil Collection & Sieving Treatment_Application Treatment Application (Control, N, N+DMPP, N+DCD, etc.) Soil_Collection->Treatment_Application Fertilizer_NI_Prep Fertilizer & Inhibitor Preparation Fertilizer_NI_Prep->Treatment_Application Incubation Controlled Incubation (Temperature, Moisture) Treatment_Application->Incubation Field_Trial Field Plot Establishment Treatment_Application->Field_Trial Soil_Sampling Periodic Soil Sampling Incubation->Soil_Sampling Gas_Sampling Greenhouse Gas Sampling (Static/Dynamic Chambers) Field_Trial->Gas_Sampling Plant_Sampling Plant Biomass Sampling at Harvest Field_Trial->Plant_Sampling Soil_Analysis Soil Mineral N Analysis (NH₄⁺, NO₃⁻) Soil_Sampling->Soil_Analysis Gas_Analysis Gas Chromatography (N₂O, CO₂, CH₄) Gas_Sampling->Gas_Analysis Plant_Analysis Plant N Content Analysis Plant_Sampling->Plant_Analysis Yield_Measurement Crop Yield Measurement Plant_Sampling->Yield_Measurement

Figure 2: General experimental workflow for evaluating nitrification inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the performance comparison of nitrification inhibitors.

Soil Incubation for Nitrification Potential

This laboratory-based method assesses the inhibitory effect of substances on the rate of nitrification in a controlled environment.

  • Soil Collection and Preparation:

    • Collect topsoil (e.g., 0-15 cm depth) from the target agricultural field.

    • Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large organic debris.

    • Determine the initial soil properties, including pH, organic carbon content, total nitrogen, and baseline ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.

  • Experimental Setup:

    • Weigh a standardized amount of the prepared soil (e.g., 50 g) into incubation vessels (e.g., 250 mL flasks).

    • Prepare solutions of the nitrogen source (e.g., urea (B33335) or ammonium sulfate) and the nitrification inhibitors (DMPP, DCD, nitrapyrin) at desired concentrations.

    • Treatments should include a control (soil only), a nitrogen-only control, and nitrogen combined with each nitrification inhibitor at one or more application rates.

    • Apply the treatment solutions to the soil and mix thoroughly to ensure uniform distribution.

    • Adjust the soil moisture to a specific water-holding capacity (e.g., 60% WHC) and maintain it throughout the incubation period.

    • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 3, 7, 14, 21, and 28 days), destructively sample a subset of the incubation vessels for each treatment.

    • Extract mineral nitrogen from the soil samples using a potassium chloride (KCl) solution (e.g., 2 M KCl).

    • Analyze the extracts for NH₄⁺ and NO₃⁻ concentrations using colorimetric methods on a spectrophotometer or an automated flow injection analyzer.

    • The rate of nitrification is determined by the decrease in NH₄⁺ and the increase in NO₃⁻ concentrations over time. The inhibition of nitrification is calculated relative to the nitrogen-only control.

Greenhouse Gas Flux Measurement

The static chamber method is commonly employed to measure the emissions of greenhouse gases like nitrous oxide (N₂O) from the soil surface in field trials.

  • Chamber Design and Installation:

    • Use opaque chambers, typically made of PVC or stainless steel, with a known volume and surface area.

    • Install chamber bases into the soil to a shallow depth (e.g., 5 cm) in the center of each experimental plot at the beginning of the trial. The bases should remain in place for the duration of the experiment to minimize soil disturbance.

  • Gas Sampling:

    • At each sampling event, place the chamber lids onto the bases, ensuring an airtight seal.

    • Collect gas samples from the chamber headspace at specific time intervals (e.g., 0, 15, 30, and 45 minutes) after chamber closure.

    • Use a syringe to draw a known volume of air from a sampling port on the chamber and inject it into a pre-evacuated vial.

  • Gas Analysis:

    • Analyze the gas samples for N₂O concentrations using a gas chromatograph (GC) equipped with an electron capture detector (ECD).

    • The flux of N₂O is calculated from the linear increase in gas concentration within the chamber over time, taking into account the chamber volume, surface area, and air temperature.

Crop Yield and Nitrogen Use Efficiency (NUE) Determination

Field trials are essential to evaluate the impact of nitrification inhibitors on crop performance under real-world agricultural conditions.

  • Experimental Design:

    • Establish experimental plots in a randomized complete block design with multiple replications for each treatment.

    • Treatments should include a control (no nitrogen), a standard nitrogen fertilization rate, and the standard rate combined with DMPP, DCD, or nitrapyrin.

  • Crop Management:

    • Manage all plots according to standard agricultural practices for the specific crop being grown, including planting density, irrigation, and pest control.

  • Harvest and Yield Measurement:

    • At physiological maturity, harvest the above-ground biomass from a predetermined area within each plot.

    • Separate the harvested biomass into grain and straw (or other relevant plant parts).

    • Determine the fresh weight of each component and then oven-dry subsamples to a constant weight to determine the dry matter content and calculate the final yield.

  • Nitrogen Uptake and NUE Calculation:

    • Analyze the dried plant material (grain and straw) for total nitrogen concentration using an elemental analyzer.

    • Calculate the total nitrogen uptake by the crop by multiplying the dry matter yield of each component by its nitrogen concentration.

    • Nitrogen Use Efficiency (NUE) can be calculated using various indices. A common method is the Apparent Nitrogen Recovery (ANR), calculated as: ANR (%) = [(N uptake in fertilized plot) - (N uptake in control plot)] / (Amount of N applied) x 100

The Economic and Environmental Efficacy of Nitrifying Bacteria Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for enhanced agricultural productivity while minimizing environmental impact is a paramount challenge. Nitrification inhibitors, chemical compounds that slow the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, represent a significant tool in this endeavor. By retaining nitrogen in the more stable ammonium form for longer periods, these inhibitors can increase nitrogen use efficiency (NUE) by crops, reduce nitrogen loss to the environment, and consequently, offer both economic and ecological benefits. This guide provides a comparative analysis of the cost-effectiveness of common nitrification inhibitors, supported by experimental data and detailed methodologies.

The primary benefit of nitrification inhibitors lies in their ability to curb nitrogen loss through two main pathways: nitrate leaching and nitrous oxide (N2O) emissions. Nitrate, being highly mobile in the soil, is prone to leaching into groundwater, leading to water contamination and loss of a valuable plant nutrient. Nitrous oxide, a potent greenhouse gas, is a byproduct of both nitrification and denitrification processes. By inhibiting the first step of nitrification, these compounds effectively reduce the substrate available for these loss pathways.

This analysis focuses on a comparative evaluation of prominent nitrification inhibitors, including dicyandiamide (B1669379) (DCD), 3,4-dimethylpyrazole phosphate (B84403) (DMPP), nitrapyrin, and pronitridine. Their performance is assessed based on key metrics such as increased crop yield, reduction in N2O emissions and nitrate leaching, and overall economic return on investment.

Understanding the Mechanism: The Role of Nitrification Inhibitors in the Nitrogen Cycle

To appreciate the function of nitrification inhibitors, it is essential to understand their point of intervention in the soil nitrogen cycle. The diagram below, generated using the DOT language, illustrates this process.

NitrogenCycle cluster_soil Soil Environment cluster_inputs Inputs cluster_outputs Outputs & Losses OrganicN Organic Nitrogen Ammonium Ammonium (NH4+) OrganicN->Ammonium Mineralization Nitrite Nitrite (NO2-) Ammonium->Nitrite Nitrification (Step 1) Ammonia-Oxidizing Bacteria/Archaea PlantUptake Plant Uptake Ammonium->PlantUptake Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification (Step 2) Nitrite-Oxidizing Bacteria N2O Nitrous Oxide (N2O) Nitrate->N2O Denitrification Nitrate->PlantUptake Leaching Nitrate Leaching Nitrate->Leaching N2 Nitrogen Gas (N2) N2O->N2 Denitrification Fertilizer Fertilizer (Ammonium-based) Fertilizer->Ammonium Inhibitor Nitrification Inhibitor Inhibitor->Ammonium Inhibits

Figure 1: The role of nitrification inhibitors in the nitrogen cycle.

Comparative Performance of Nitrification Inhibitors

The efficacy of nitrification inhibitors can vary depending on soil type, climate, and agricultural practices. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance.

Nitrification InhibitorCropIncrease in Crop Yield (%)Reduction in N2O Emissions (%)Reduction in Nitrate Leaching (%)Economic Benefit (Increase in Revenue/Net Return)
Dicyandiamide (DCD) Maize---Additional revenues of $109.49 ha⁻¹ yr⁻¹, equivalent to a 6.02% increase in grain revenues[1]
Pasture-43 - 47[2]--
3,4-Dimethylpyrazole phosphate (DMPP) General-19 - 46[2]-Generally observed in alkaline soil[1]
Nitrapyrin Maize5.9 bushels per acre increase with 80 lbs N vs. unprotected N[3]---
General-45 - 59--
Pronitridine -----
Combined Inhibitors (UI+NI) General551 (gaseous emissions)-Net monetary benefit of $23.36 ha⁻¹ (6.4% increase in revenue)

Table 1: Comparative Efficacy and Economic Benefits of Nitrification Inhibitors.

Nitrification InhibitorSoil TypeEfficacy in Reducing N2O Emissions
Dicyandiamide (DCD) Clay and Loamy SoilsMore effective
Sandy SoilsLess effective
3,4-Dimethylpyrazole phosphate (DMPP) Sandy SoilsMore effective
Clay and Loamy SoilsLess effective

Table 2: Efficacy of Nitrification Inhibitors in Reducing N2O Emissions by Soil Type.

Experimental Protocols

To ensure the reproducibility and validity of the cited data, detailed experimental methodologies are crucial. The following sections outline typical protocols for key experiments used to evaluate the performance of nitrification inhibitors.

Field Trial Protocol for Assessing Crop Yield and Nitrogen Use Efficiency

A common experimental design to evaluate the impact of nitrification inhibitors on crop yield and nitrogen use efficiency in a real-world agricultural setting is the replicated strip trial.

FieldTrialWorkflow start Start: Field Selection design Experimental Design: Replicated Strip Trials start->design treatments Treatment Application: - Control (N fertilizer only) - N fertilizer + Nitrification Inhibitor A - N fertilizer + Nitrification Inhibitor B design->treatments monitoring In-season Monitoring: - Plant tissue sampling for N content - Soil sampling for mineral N treatments->monitoring harvest Harvest: - Measure grain yield - Determine grain N content monitoring->harvest analysis Data Analysis: - Statistical comparison of yields - Calculation of Nitrogen Use Efficiency (NUE) harvest->analysis end End: Conclusion on Efficacy analysis->end

Figure 2: Workflow for a typical field trial evaluating nitrification inhibitors.

Methodology:

  • Site Selection: Choose a field with relatively uniform soil characteristics.

  • Experimental Design: Establish a randomized complete block design with multiple replications (e.g., a minimum of three strips per treatment).

  • Treatments:

    • Control: Application of a standard nitrogen fertilizer (e.g., anhydrous ammonia, urea) at a recommended rate.

    • Treatment(s): Application of the same nitrogen fertilizer at the same rate, but with the addition of the nitrification inhibitor(s) being tested. Application rates of the inhibitors should follow manufacturer recommendations.

  • Application: Apply fertilizers and inhibitors uniformly across the designated strips using calibrated equipment.

  • In-season Monitoring:

    • Collect soil samples at various growth stages to measure ammonium (NH4+) and nitrate (NO3-) concentrations.

    • Collect plant tissue samples to determine nitrogen uptake.

  • Harvest: At maturity, harvest the crop from each strip and measure the grain yield.

  • Data Analysis:

    • Statistically analyze the yield data to determine if there are significant differences between the control and inhibitor treatments.

    • Calculate Nitrogen Use Efficiency (NUE) for each treatment.

Soil Incubation Study for Measuring Nitrification Rates

Laboratory-based soil incubation studies are essential for directly measuring the inhibitory effect of these compounds on the nitrification process under controlled conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired field location (e.g., top 15 cm). Sieve the soil to remove large debris and homogenize it.

  • Experimental Setup:

    • Weigh a standardized amount of soil into incubation vessels (e.g., Mason jars or flasks).

    • Treat the soil with a nitrogen source (e.g., an ammonium sulfate (B86663) solution) to simulate fertilization.

    • Apply the nitrification inhibitor(s) at various concentrations to different sets of soil samples. Include a control group with no inhibitor.

  • Incubation: Incubate the soil samples at a constant temperature and moisture level for a specified period (e.g., several weeks).

  • Sampling: At regular intervals, collect subsamples of soil from each incubation vessel.

  • Analysis:

    • Extract the soil samples to measure the concentrations of ammonium (NH4+) and nitrate (NO3-).

    • The rate of decrease in ammonium and the rate of increase in nitrate over time indicate the nitrification rate. A slower rate in the inhibitor-treated soils compared to the control demonstrates the efficacy of the inhibitor.

Gas Chromatography for Quantifying Nitrous Oxide Emissions

Measuring the reduction in N2O emissions is a critical component of evaluating the environmental benefits of nitrification inhibitors. The static chamber method coupled with gas chromatography is a widely used technique.

Methodology:

  • Chamber Placement: In a field trial, place static, vented chambers over the soil surface in each experimental plot. The chambers should be sealed to the soil to create a closed headspace.

  • Gas Sampling: At regular intervals after fertilizer and inhibitor application (e.g., 0, 20, 40, and 60 minutes after chamber closure), collect gas samples from the headspace of each chamber using a syringe.

  • Gas Analysis:

    • Analyze the collected gas samples for N2O concentration using a gas chromatograph (GC) equipped with an electron capture detector (ECD).

    • The increase in N2O concentration within the chamber over time is used to calculate the flux rate (emission rate) from the soil.

  • Data Calculation: Calculate the cumulative N2O emissions over the entire measurement period for each treatment.

  • Comparison: Compare the cumulative emissions from the inhibitor-treated plots to the control plots to determine the percentage reduction in N2O emissions.

Conclusion

The data presented in this guide demonstrate that nitrification inhibitors can be a cost-effective tool for improving nitrogen management in agriculture. By increasing crop yields and reducing nitrogen losses, they offer a dual benefit of enhanced profitability and environmental protection. However, the effectiveness of a particular inhibitor is highly dependent on specific field conditions, including soil type and climate. Therefore, a careful consideration of these factors is essential for selecting the most appropriate nitrification inhibitor and optimizing its performance. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own evaluations and contribute to a deeper understanding of the cost-effectiveness of these important agricultural compounds.

References

Comparative Efficacy of 1,3-Dimethylpyrazole in Inhibiting Ammonia-Oxidizing Bacteria: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Dimethylpyrazole (DMP), primarily in its phosphate (B84403) form (DMPP), and other nitrification inhibitors, with a focus on their inhibitory effects on ammonia-oxidizing bacteria (AOB). The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in agricultural science, environmental microbiology, and drug development.

Overview of Nitrification and its Inhibition

Nitrification is a crucial microbial process in the nitrogen cycle, where ammonia (B1221849) (NH₃) is oxidized to nitrate (B79036) (NO₃⁻). The first and rate-limiting step, the oxidation of ammonia to hydroxylamine (B1172632), is catalyzed by the enzyme ammonia monooxygenase (AMO), which is found in both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[1] The inhibition of this step is a key strategy to reduce nitrate leaching and nitrous oxide (N₂O) emissions from agricultural soils, thereby improving nitrogen use efficiency.[2][3][4]

This compound (DMP), and its more commonly studied formulation 3,4-Dimethylpyrazole phosphate (DMPP), is a potent nitrification inhibitor that has been shown to effectively suppress the activity and growth of AOB. This guide compares the performance of DMPP with another widely used nitrification inhibitor, dicyandiamide (B1669379) (DCD).

Comparative Performance Data

The following tables summarize quantitative data from various studies comparing the inhibitory effects of DMPP and DCD on nitrification rates and the abundance of ammonia-oxidizing bacteria.

Table 1: Comparison of Inhibitory Effects on Net Nitrification Rates

InhibitorSoil TypeIncubation Period (days)Inhibition of Net Nitrification Rate (%)Reference
DMPPVegetable SoilNot SpecifiedSignificantly greater than DCD
DCDVegetable SoilNot SpecifiedSignificant, but less than DMPP
DMPPThree Black Soils120Varied by soil type
DCDThree Black Soils120More efficient in one soil type
DMPP + DCDThree Black Soils120Better efficiency in one soil type

Table 2: Impact of Inhibitors on Ammonia-Oxidizing Bacteria (AOB) Abundance

InhibitorSoil Type/CultureChange in AOB AbundanceReference
DMPPVegetable SoilMore greatly inhibited than DCD
DCDVegetable SoilInhibited, but less than DMPP
DMPPThree Black SoilsSignificantly decreased AOB abundance over time
DCDThree Black SoilsSignificantly decreased AOB abundance over time
DMPPField ExperimentImpaired abundances of AOB
DMPPArable SoilsBlocked AOB activity, comparable to 1-octyne

Mechanism of Action

DMP-based inhibitors primarily target the ammonia monooxygenase (AMO) enzyme in AOB. The proposed mechanism involves the chelation of copper (Cu²⁺) ions, which are essential cofactors for the AMO enzyme. By forming complexes with copper, DMP renders the enzyme inactive, thereby halting the first step of nitrification. Studies have shown that both DMPP and another DMP-based inhibitor, 2-(3,4-dimethyl-1H-pyrazole-1-yl)-succinic acid (DMPSA), form complexes with copper cations. While DMPP has been shown to target the AMO enzyme, it does not appear to affect the subsequent enzyme in the pathway, hydroxylamine oxidoreductase (HAO).

dot

cluster_AOB Ammonia-Oxidizing Bacterium Ammonia Ammonia (NH₃) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) [Copper Cofactor] Nitrite (B80452) Nitrite (NO₂⁻) Hydroxylamine->Nitrite Hydroxylamine Oxidoreductase (HAO) DMP This compound (DMP) DMP->Inhibition Inhibition->Ammonia Inhibits AMO by chelating Copper

Caption: Mechanism of this compound (DMP) inhibition of ammonia oxidation in AOB.

Experimental Protocols

This section details common methodologies used to validate the inhibitory effects of compounds like DMP on ammonia-oxidizing bacteria.

Soil Incubation Experiment

This protocol is designed to assess the effect of nitrification inhibitors on nitrification rates and microbial populations in a controlled soil environment.

  • Soil Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-15 cm). Sieve the soil to remove large debris and homogenize it. Adjust the soil moisture to a specific water-filled pore space (WFPS), for example, 40% or 80%.

  • Treatments: Prepare microcosms with the collected soil. Treatments may include:

    • Control (soil only)

    • Nitrogen fertilizer only (e.g., ammonium (B1175870) sulfate)

    • Nitrogen fertilizer + DMPP

    • Nitrogen fertilizer + DCD

    • Nitrogen fertilizer + DMPP + DCD The application rates of inhibitors are typically a percentage of the applied nitrogen (e.g., 0.5% for DMPP, 4% for DCD).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 120 days).

  • Sampling and Analysis: Collect soil samples at regular intervals. Analyze the samples for:

    • Mineral Nitrogen (NH₄⁺-N and NO₃⁻-N): Extract soil with a KCl solution and determine concentrations using colorimetric methods or an autoanalyzer.

    • AOB Abundance: Extract DNA from soil samples and quantify the abundance of the AOB amoA gene using quantitative real-time PCR (qPCR).

    • Potential Nitrification Rate (PNR): Measure the rate of nitrate production in a soil slurry amended with an ammonium substrate.

Pure Culture Inhibition Assay

This method assesses the direct inhibitory effect of a compound on a specific strain of ammonia-oxidizing bacteria, such as Nitrosomonas europaea.

  • Bacterial Culture: Grow a pure culture of AOB (e.g., Nitrosomonas europaea) in a suitable liquid medium containing ammonium as the energy source.

  • Inhibitor Treatment: Aliquot the bacterial culture into test vessels and add the inhibitor (e.g., DMP) at various concentrations. Include a control with no inhibitor.

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., specific temperature and pH).

  • Monitoring Nitrification: At set time points, measure the concentration of nitrite (NO₂⁻) produced, as this is the end product of ammonia oxidation by Nitrosomonas. This can be done using a colorimetric assay (e.g., Griess reagent). The rate of oxygen consumption can also be measured in real-time as an indicator of AMO activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the nitrite production or oxygen consumption rate to the control. Determine the EC50 value (the concentration of inhibitor that causes 50% inhibition).

dot

start Start: Soil or Pure Culture Sample prep Sample Preparation (Sieving, Moisture Adjustment, Culturing) start->prep treat Application of Treatments (Control, N-Fertilizer, Inhibitors) prep->treat incubate Incubation (Controlled Temperature and Time) treat->incubate sample Periodic Sampling incubate->sample analysis Analysis sample->analysis mineral_n Mineral N Analysis (NH₄⁺, NO₃⁻) analysis->mineral_n Soil qpcr qPCR for AOB Abundance (amoA gene) analysis->qpcr Soil pnr Potential Nitrification Rate (PNR) analysis->pnr Soil nitrite Nitrite Measurement (Pure Culture) analysis->nitrite Pure Culture end End: Data Comparison and Validation mineral_n->end qpcr->end pnr->end nitrite->end

Caption: General workflow for validating nitrification inhibitors.

Conclusion

The available data consistently demonstrate that this compound (as DMPP) is a highly effective inhibitor of ammonia-oxidizing bacteria, often exhibiting a stronger inhibitory effect on both nitrification rates and AOB abundance compared to dicyandiamide (DCD). The primary mechanism of action for DMP-based inhibitors is the targeted inactivation of the ammonia monooxygenase enzyme. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the efficacy of these and novel inhibitory compounds. For professionals in drug development, the targeted and specific nature of DMP's interaction with a key metabolic enzyme in AOB may offer insights into designing highly selective antimicrobial agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dimethylpyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1,3-Dimethylpyrazole, a compound utilized in agrochemical and pharmaceutical synthesis.[1] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Hazard Profile

Before initiating any disposal-related activities, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as respiratory irritation.[2]

Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Flammable liquid and vapourH226Flame-retardant lab coat, use in a well-ventilated area away from ignition sources.[2]
Causes skin irritationH315Chemical-resistant gloves (e.g., nitrile rubber).[2]
Causes serious eye irritationH319Chemical safety goggles or a face shield.[2]
May cause respiratory irritationH335Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary.

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.

Step 1: Evacuate and Ventilate

  • Immediately clear the area of all non-essential personnel.

  • Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

Step 2: Containment

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

Step 3: Clean-up and Decontamination

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

  • Decontaminate the spill area in accordance with your institution's established safety protocols.

Step 4: Disposal of Spill Debris

  • The collected spill material must be treated and disposed of as hazardous waste.

III. Proper Disposal Procedure

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave."

Step 1: Waste Identification and Classification

  • As a first step, generators of the waste must determine if the chemical is classified as hazardous. Given its properties, this compound waste should be managed as hazardous.

Step 2: Containerization and Labeling

  • Place the this compound waste into a compatible, sealed, and clearly labeled container.

  • The label must include the chemical name, "Hazardous Waste," and any other information mandated by your institution or local regulations.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • You will need to provide all available information about the waste, including its chemical name and known hazards. A manifest is typically required for off-site transportation of hazardous waste.

IV. Experimental Protocols

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Storage cluster_2 Disposal Coordination cluster_3 Emergency Spill Procedure start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation container Place Waste in a Labeled, Compatible Container ventilation->container spill Spill Occurs ventilation->spill storage Store in Designated Hazardous Waste Accumulation Area container->storage contact_ehs Contact Institutional EHS or Licensed Disposal Company storage->contact_ehs documentation Provide Waste Information and Complete Manifest contact_ehs->documentation pickup Schedule and Complete Waste Pickup documentation->pickup spill->container No evacuate Evacuate Area spill->evacuate Yes absorb Contain with Inert Absorbent Material evacuate->absorb collect Collect Spill Debris into Hazardous Waste Container absorb->collect collect->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethylpyrazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for different body parts.

Body PartRequired PPERecommended Materials/Standards
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3][4]
Skin/Hands Chemical-resistant, impervious gloves. Protective clothing to prevent skin exposure.Nitrile rubber gloves are a suitable option.[5] Clothing should be flame-resistant.
Respiratory A respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary in some cases.

Operational Plan: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Ensure proper ventilation (fume hood) prep_2 Don Personal Protective Equipment (PPE) prep_1->prep_2 prep_3 Inspect container for damage prep_2->prep_3 handle_1 Ground and bond container and receiving equipment prep_3->handle_1 Proceed to handling handle_2 Use non-sparking tools handle_1->handle_2 handle_3 Dispense liquid carefully, avoiding splashes handle_2->handle_3 handle_4 Keep container tightly closed when not in use handle_3->handle_4 post_1 Decontaminate work surfaces handle_4->post_1 Work complete post_2 Properly label and store unused chemical post_1->post_2 post_3 Remove and dispose of PPE correctly post_2->post_3 post_4 Wash hands thoroughly post_3->post_4

Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Before use, inspect the container for any signs of damage or leaks.

  • Handling :

    • To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment.

    • Use non-sparking tools to open and handle the container.

    • When transferring the liquid, pour slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in immediate use to prevent the release of vapors.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Do not eat, drink, or smoke when using this product.

  • Post-Handling :

    • Thoroughly decontaminate all work surfaces after use.

    • If there is unused this compound, ensure the container is tightly sealed and stored according to the storage guidelines.

    • Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items as hazardous waste.

    • Wash your hands and any exposed skin thoroughly with soap and water after handling.

Emergency Procedures

  • In case of skin contact : Immediately take off all contaminated clothing. Rinse the affected areas with plenty of water. If skin irritation occurs, seek medical attention.

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.

  • In case of fire : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Since this compound is a flammable liquid, do not use a solid water stream.

Storage and Disposal Plan

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the storage area.

  • Store apart from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated clothing should be washed before reuse. If heavily contaminated, it may need to be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.